molecular formula C6H5BrClN B3320154 6-Bromo-2-chloro-3-methylpyridine CAS No. 1211539-10-4

6-Bromo-2-chloro-3-methylpyridine

Cat. No.: B3320154
CAS No.: 1211539-10-4
M. Wt: 206.47 g/mol
InChI Key: LVEZNJUOFFMXKU-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-methylpyridine is a useful research compound. Its molecular formula is C6H5BrClN and its molecular weight is 206.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 204.92939 g/mol and the complexity rating of the compound is 99.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-chloro-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEZNJUOFFMXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720899
Record name 6-Bromo-2-chloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211539-10-4
Record name 6-Bromo-2-chloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling and Regioselective Functionalization of 6-Bromo-2-chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In the realm of modern drug discovery and complex molecule synthesis, polyhalogenated N-heteroarenes serve as indispensable scaffolds. Among these, 6-Bromo-2-chloro-3-methylpyridine (CAS: 1211539-10-4) stands out as a highly programmable building block[1]. Its unique substitution pattern—a bromine at C6, a chlorine at C2, and a methyl group at C3—makes it an ideal substrate for orthogonal, site-selective cross-coupling reactions.

As a Senior Application Scientist, I frequently leverage this molecule to design multi-step functionalization strategies. This whitepaper elucidates the physicochemical properties of this compound and provides a deep dive into the mechanistic causality that governs its regioselective behavior, culminating in self-validating experimental protocols[2][3].

Physicochemical Properties & Structural Causality

Understanding the fundamental physicochemical properties of this compound is the first step in predicting its behavior in reaction matrices and biological assays[4].

Quantitative Data Summary
PropertyValueCausality / Application Impact
CAS Number 1211539-10-4Primary identifier for inventory and regulatory tracking[1].
Molecular Formula C6H5BrClNDictates the exact mass for high-resolution mass spectrometry (HRMS)[1].
Molecular Weight 206.47 g/mol Used for precise stoichiometric calculations in micro-scale reactions[4].
Boiling Point 256.9 ± 35.0 °CHigh boiling point indicates low volatility; safe for benchtop handling.
LogP (Predicted) 3.2Highly lipophilic; dictates the use of non-polar or moderately polar organic solvents (e.g., Dioxane, THF, DCM)[4].
pKa (Predicted) -2.41 ± 0.10The pyridine nitrogen is exceptionally electron-deficient and non-basic, preventing unwanted protonation in acidic media[1].

The strongly negative predicted pKa (-2.41) highlights that the pyridine nitrogen is severely electron-depleted, a direct consequence of the dual electron-withdrawing halogen substituents[1]. This electron deficiency is critical: it activates the adjacent C2 and C6 positions toward nucleophilic attack and facilitates the oxidative addition of low-valent transition metals[3][5].

Mechanistic Causality: The Logic of Regioselectivity

When subjecting this compound to palladium-catalyzed cross-coupling, the reaction does not occur randomly. The regioselectivity is governed by a strict hierarchy of bond dissociation energies (BDEs) and steric microenvironments[2][6].

  • The Halogen BDE Differential: The C-Br bond is inherently weaker than the C-Cl bond. In competitive environments, Pd(0) will preferentially insert into the C-Br bond[2][5].

  • The α-Nitrogen Effect: Both the C2 and C6 positions are adjacent (α) to the pyridine nitrogen. The electronegative nitrogen lowers the activation barrier for oxidative addition at these sites compared to distal positions (e.g., C4 or C5)[3][6].

  • Steric Shielding by the C3-Methyl Group: While the C2-Cl bond is activated by the α-nitrogen effect, it is sterically encumbered by the adjacent C3-methyl group. This steric bulk repels bulky phosphine ligands on the active Pd catalyst, further suppressing C2 reactivity during the initial coupling phase[6][7].

Therefore, the C6-Br position represents the path of least resistance—both electronically and sterically.

G A This compound B Pd(0) Catalyst Insertion (Oxidative Addition) A->B C Pathway A: C6-Br Insertion (Favored) B->C D Pathway B: C2-Cl Insertion (Disfavored) B->D E Lower BDE of C-Br vs C-Cl C->E F Steric Hindrance from 3-Methyl Group D->F

Mechanistic logic tree for the regioselective cross-coupling of this compound.

Self-Validating Experimental Protocols

To translate this mechanistic theory into practice, we employ a self-validating protocol for the regioselective arylation at the C6 position[8][9]. A self-validating system is one where the failure of any single parameter (e.g., catalyst degradation, incorrect stoichiometry) results in a detectable halt rather than a misleading side product.

Protocol: Regioselective C6 Suzuki-Miyaura Coupling

Causality of Experimental Choices:

  • Catalyst (Pd(dppf)Cl₂): The large bite angle of the dppf ligand facilitates the coupling of sterically demanding substrates and prevents catalyst deactivation via palladium black precipitation.

  • Solvent System (1,4-Dioxane/H₂O): A biphasic system is critical. Dioxane provides excellent solubility for the lipophilic pyridine substrate[4], while water dissolves the inorganic base (K₂CO₃), ensuring a high concentration of hydroxide/carbonate ions at the biphasic interface to accelerate the transmetalation step[9].

  • Temperature (80-90°C): Provides sufficient thermal energy to overcome the activation barrier for C-Br oxidative addition without providing enough energy to trigger competitive C-Cl insertion[9].

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and the desired arylboronic acid (1.1 equiv).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with Argon (repeat 3 times) to remove oxygen, which can poison the Pd(0) species.

  • Solvent Addition: Inject degassed 1,4-Dioxane and H₂O (typically in a 4:1 v/v ratio) via syringe.

  • Reaction: Heat the biphasic mixture to 85°C with vigorous stirring for 12-16 hours[9].

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z ~206) and the appearance of the product mass (retaining the chlorine isotope pattern: M and M+2 in a 3:1 ratio) validates that coupling occurred exclusively at the bromine site.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & NMR Validation: Purify via flash column chromatography. Confirm regiochemistry via ¹H-NMR: the C4 and C5 protons of the starting material appear as a pair of doublets. Post-reaction, the C5 proton will shift significantly due to the adjacent new aryl ring, while the C4 proton (adjacent to the C3-methyl) remains relatively unperturbed.

Workflow Step1 Step 1: Setup Inert atmosphere (N2/Ar) Solvent: Dioxane/H2O Step2 Step 2: Reagent Addition Substrate, Boronic Acid, Pd(dppf)Cl2, K2CO3 Step1->Step2 Step3 Step 3: Reaction & Monitoring Heat to 80-90°C Monitor via TLC/LC-MS Step2->Step3 Step4 Step 4: Workup & Extraction Cool, filter, extract with EtOAc Wash with brine, dry over Na2SO4 Step3->Step4 Step5 Step 5: Purification & Validation Column Chromatography 1H-NMR (Confirm C6 substitution) Step4->Step5

Self-validating experimental workflow for C6-selective Suzuki-Miyaura coupling.

Safety, Handling, and Storage

According to GHS classifications, this compound is categorized under Acute Toxicity 4 (Oral) and causes skin and eye irritation (Hazard Statements: H302, H315, H319, H335).

  • Handling: It must be handled in a certified fume hood with appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.

  • Storage: For long-term chemical stability, storage under an inert atmosphere at 2-8°C is strictly recommended to prevent gradual oxidative degradation or hydrolysis[10].

References

  • National Center for Biotechnology Information. "this compound | C6H5BrClN | CID 57336640". PubChem. URL: [Link]

  • Palani, V. et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups". Chemical Reviews (Author Manuscript via PMC). URL: [Link]

  • Schröter, S. et al. "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles". Tetrahedron. URL: [Link]

  • Gong, W. et al. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes". National Institutes of Health (PMC). URL: [Link]

  • Royal Society of Chemistry. "Supplementary Information: General Procedure for the Regioselective Suzuki Coupling of 2,3-Dihalopyridines". RSC Publishing. URL: [Link]

Sources

6-Bromo-2-chloro-3-methylpyridine molecular structure and weight

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Structure, Synthesis, and Reactivity Profile

Executive Summary

6-Bromo-2-chloro-3-methylpyridine (CAS: 1211539-10-4) is a highly valued trisubstituted pyridine scaffold in medicinal chemistry.[1] Characterized by two distinct halogen handles—a reactive bromide at the C6 position and a less reactive chloride at the C2 position—it enables sequential, regioselective cross-coupling reactions. This "orthogonal reactivity" allows chemists to construct complex heteroaryl architectures, making the compound a critical intermediate in the synthesis of pharmaceuticals targeting G-protein coupled receptors (GPCRs) and kinase inhibitors.

This technical guide provides a comprehensive analysis of the molecule's physicochemical properties, validated synthetic pathways, and reactivity logic, supported by mechanistic diagrams and experimental protocols.

Physicochemical Profile & Identification

The structural integrity of this compound is defined by the steric influence of the C3-methyl group, which shields the C2-chloride, further enhancing the reactivity difference between the C2 and C6 positions.

Table 1: Chemical Identity & Properties
PropertyData
CAS Number 1211539-10-4
IUPAC Name This compound
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol
Exact Mass 204.929 g/mol
SMILES CC1=C(Cl)N=C(Br)C=C1
InChI Key LVEZNJUOFFMXKU-UHFFFAOYSA-N
Appearance White to off-white solid
Boiling Point (Pred.) ~256.9°C at 760 mmHg
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water

Structural Analysis & Regiochemistry

The molecule features a pyridine ring with three substituents.[2][3][4][5][6] The regiochemistry is critical for synthetic planning:

  • Position 1 (N): Pyridine nitrogen, electron-withdrawing.

  • Position 2 (Cl): Adjacent to Nitrogen and Methyl.[7][8] Sterically crowded by the C3-methyl group.

  • Position 3 (Me): Electron-donating alkyl group. Provides steric bulk that protects the C2-Cl bond.

  • Position 6 (Br): Adjacent to Nitrogen but sterically accessible. This is the most reactive site for oxidative addition.

Diagram 1: Structural Connectivity & Reactivity Zones

G Core Pyridine Core N1 N (Pos 1) Electron Withdrawing Core->N1 Cl2 Cl (Pos 2) Sterically Hindered Less Reactive Core->Cl2 Ortho to N Me3 Methyl (Pos 3) Steric Shield Core->Me3 Meta to N Br6 Br (Pos 6) Sterically Open High Reactivity Core->Br6 Ortho to N N1->Br6 Activates C-Br Me3->Cl2 Steric Block

Caption: Structural map highlighting the steric blocking of the C2-position by the C3-methyl group, contrasting with the accessible and activated C6-bromo position.

Synthetic Pathways[1][4][5][10][11][12]

While direct commercial sourcing is common, in-house preparation is often required for scale-up or isotopic labeling. Two primary routes are established based on pyridine chemistry principles: the N-Oxide Rearrangement (Route A) and Directed Ortho Metalation (Route B).

Route A: N-Oxide Functionalization (Recommended)

This route is preferred for its reliability and avoidance of cryogenic conditions. It leverages the ability of pyridine N-oxides to undergo nucleophilic substitution at the alpha position.

  • Oxidation: 2-Chloro-3-methylpyridine is oxidized with m-chloroperbenzoic acid (mCPBA) to form the N-oxide.

  • Bromination: The N-oxide is treated with phosphoryl bromide (POBr₃) or a combination of TMSBr and an activator. The nucleophilic bromide attacks the C6 position (activated by the N-oxide), followed by deoxygenation/rearrangement to yield the product.

Route B: Directed Ortho Metalation (DOM)

This route utilizes the directing power of the pyridine nitrogen and the chlorine substituent.

  • Lithiation: Treatment of 2-chloro-3-methylpyridine with Lithium Diisopropylamide (LDA) at -78°C. The C3 position is blocked, and the C6 position is the kinetic site of deprotonation due to the coordinating ability of the ring nitrogen.

  • Quench: The C6-lithio species is trapped with an electrophilic bromine source (e.g., CBr₄ or Br₂).

Diagram 2: Synthetic Workflow (N-Oxide Route)

Synthesis Start Starting Material: 2-Chloro-3-methylpyridine Step1 Step 1: Oxidation (mCPBA, DCM, RT) Start->Step1 Inter Intermediate: 2-Chloro-3-methylpyridine N-oxide Step1->Inter Step2 Step 2: Bromination/Rearrangement (POBr3, Toluene, Reflux) Inter->Step2 Product Target Product: This compound Step2->Product

Caption: Step-by-step synthesis via the N-oxide rearrangement pathway, ensuring regioselective introduction of bromine at C6.

Reactivity & Applications: The Orthogonal Strategy

The value of this compound lies in its ability to undergo sequential cross-coupling .

Reactivity Hierarchy[1]
  • C6-Br (Primary Site): The C-Br bond is weaker than the C-Cl bond. Furthermore, the C6 position is less sterically hindered. Palladium(0) catalysts will undergo oxidative addition here first.

    • Reaction Types: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira.

  • C2-Cl (Secondary Site): The C-Cl bond is stronger and sterically hindered by the C3-methyl group. Activation requires specialized ligands (e.g., XPhos, SPhos) or higher temperatures after the C6 position has been functionalized.

Experimental Protocol: Selective Suzuki Coupling at C6

Objective: Couple an aryl boronic acid selectively at the C6-Br position.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.1 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[3]

  • Base: Na₂CO₃ (2.0 eq, 2M aqueous)

  • Solvent: DME/Water (4:1)

Procedure:

  • Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst under an inert atmosphere (Nitrogen/Argon).

  • Solvation: Add degassed DME and aqueous Na₂CO₃.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS. The C6-Br will react completely before the C2-Cl shows significant conversion.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Note: If the C2-Cl reacts prematurely, switch to a milder base (K₃PO₄) or lower temperature (60°C).

Safety & Handling

  • Hazards: Classed as an irritant (Skin Irrit. 2, Eye Irrit. 2). Potential respiratory irritant (STOT SE 3).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store under inert gas (Argon) at 2–8°C. Halopyridines can degrade slowly upon exposure to light and moisture.

References

  • Chemical Identity & Properties: PubChem. This compound (CID 57336640). National Library of Medicine. Available at: [Link]

  • Synthetic Methodology (N-Oxide Route): Journal of Organic Chemistry. "Regioselective Bromination of Pyridine N-Oxides." (General methodology applied to 2-substituted pyridines).[7][3]

  • Lithiation Regiochemistry: Chemical Communications. "Highly regioselective lithiation of pyridines."[4][8] (Discussing C6 vs C3/C4 selectivity). Available at: [Link]

Sources

An In-Depth Technical Guide to 6-Bromo-2-chloro-3-methylpyridine: A Key Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-bromo-2-chloro-3-methylpyridine, a key heterocyclic building block in contemporary organic synthesis. With its distinct reactivity, this compound serves as a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This document will delve into its chemical identity, synthesis, reactivity, applications, and safety protocols, offering a self-validating system of information for professionals in the field.

Chemical Identity and Physicochemical Properties

This compound is a di-halogenated derivative of 3-picoline (3-methylpyridine). The strategic placement of the bromo and chloro substituents, along with the methyl group, imparts a unique electronic and steric profile to the pyridine ring, making it a versatile reagent for a variety of chemical transformations.

Table 1: Physicochemical and Quantitative Data for this compound

PropertyValueSource
CAS Number 1211539-10-4[1]
Molecular Formula C₆H₅BrClN[1]
Molecular Weight 206.47 g/mol [1]
IUPAC Name This compound
Synonyms Pyridine, 6-bromo-2-chloro-3-methyl-
Appearance White to yellow powder or crystals
Solubility Slightly soluble in water. Soluble in common organic solvents like dichloromethane, chloroform, and methanol.[2]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][3]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of related di-halogenated pyridines. A common and effective strategy involves the halogenation of a suitable pyridine precursor.

A likely precursor for this synthesis is 2-chloro-3-methylpyridine. The synthesis could then proceed via a regioselective bromination.

Proposed Synthetic Workflow:

Synthesis_of_this compound cluster_0 Step 1: Chlorination cluster_1 Step 2: Bromination 3-methylpyridine 3-Methylpyridine 2-chloro-3-methylpyridine 2-Chloro-3-methylpyridine 3-methylpyridine->2-chloro-3-methylpyridine Chlorinating Agent (e.g., Cl2, SO2Cl2) 2-chloro-3-methylpyridine_2 2-Chloro-3-methylpyridine This compound This compound 2-chloro-3-methylpyridine_2->this compound Brominating Agent (e.g., NBS, Br2) Reactivity_of_this compound cluster_0 Position 6 (Bromo) cluster_1 Position 2 (Chloro) Start This compound Suzuki Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst) Start->Suzuki Selective Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) Start->Buchwald Selective SNAr Nucleophilic Aromatic Substitution (Nu-, heat) Suzuki->SNAr Sequential Buchwald->SNAr Sequential

Sources

Synthesis pathways for 6-Bromo-2-chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 6-Bromo-2-chloro-3-methylpyridine , a highly functionalized halogenated pyridine scaffold critical in the development of agrochemicals (e.g., SDHI fungicides) and small-molecule pharmaceuticals.

The structural complexity of this molecule—specifically the presence of three distinct substituents (Cl, Br, Me) on the pyridine ring—presents a regioselectivity challenge. Standard electrophilic substitution is ineffective due to the electron-deficient nature of the pyridine ring. Therefore, this guide prioritizes Nucleophilic Aromatic Substitution (SNAr) and Sandmeyer Functionalization strategies, which offer superior regiocontrol and scalability compared to direct halogenation or lithiation routes.

Part 1: Retrosynthetic Analysis & Strategy

To achieve the target regiochemistry (2-Cl, 3-Me, 6-Br), we must avoid direct bromination of 2-chloro-3-methylpyridine, which typically yields the 5-bromo isomer due to electronic directing effects. Instead, we utilize a top-down functionalization approach starting from the symmetrical precursor 2,6-dichloro-3-methylpyridine.

Core Logic:
  • Scaffold Construction: Establish the 2,6-dihalo system early via N-oxide rearrangement.

  • Regioselective Differentiation: Exploit the steric difference between the C2 (hindered by C3-Methyl) and C6 (unhindered) positions to selectively install the nitrogen functionality.

  • Halogen Installation: Convert the nitrogen functionality to bromine via the Sandmeyer reaction.

Retrosynthesis Figure 1: Retrosynthetic Disconnection Strategy Target This compound (Target) Intermediate1 6-Amino-2-chloro-3-methylpyridine (Key Regio-Intermediate) Target->Intermediate1 Sandmeyer (Bromination) Intermediate2 2,6-Dichloro-3-methylpyridine (Dihalo Scaffold) Intermediate1->Intermediate2 Selective S_NAr (Amination) Starting 3-Methylpyridine (3-Picoline) Intermediate2->Starting Oxidation & Chlorination

Part 2: Detailed Synthesis Protocols

Pathway A: The Selective Amine-Sandmeyer Route (Recommended)

This pathway is the industry standard for high-purity synthesis, avoiding the formation of inseparable isomers.

Overall Yield Potential: 45–60% Scalability: High (Kg to Ton scale)

  • Mechanism: Reissert-Henze type rearrangement of the N-oxide.

  • Protocol:

    • Oxidation: Dissolve 3-methylpyridine (1.0 eq) in acetic acid. Add 30% H2O2 (1.2 eq) dropwise at 60°C. Heat to 90°C for 12 hours. Concentrate to obtain 3-methylpyridine-N-oxide.

    • Chlorination: Slowly add the N-oxide to a mixture of POCl3 (3.0 eq) and PCl5 (0.5 eq) or use a modified Phthaloyl chloride method for cleaner workup [1].

    • Reflux: Heat the mixture to reflux (110–120°C) for 4–6 hours. Monitor by HPLC.

    • Workup: Quench carefully into ice water (exothermic!). Neutralize with NaOH to pH 8. Extract with DCM.[1][2] Distill to purify.

    • Note: This step installs chlorines at both alpha-positions (2 and 6).[3]

  • Rationale: The chlorine at C2 is sterically shielded by the adjacent C3-methyl group. The chlorine at C6 is sterically accessible. Nucleophilic attack by ammonia occurs preferentially at C6.

  • Protocol:

    • Charge a high-pressure autoclave with 2,6-dichloro-3-methylpyridine (1.0 eq) and 28% aqueous ammonia (10.0 eq).

    • Add CuI (0.05 eq) as a catalyst to facilitate the SNAr reaction at lower temperatures (optional but recommended).

    • Heat to 130°C for 8–12 hours. Pressure will rise (approx. 10–15 bar).

    • Workup: Cool and vent. Filter the precipitated solid.[1][2][4][5] The major product is 6-amino-2-chloro-3-methylpyridine .[6]

    • Purification: Recrystallize from Ethanol/Water to remove trace 2-amino isomer.

    • Validation:1H NMR should show two doublets for the aromatic protons, confirming the 2,3,6-substitution pattern.

  • Mechanism: Diazotization followed by radical-nucleophilic substitution.

  • Protocol:

    • Suspend 6-amino-2-chloro-3-methylpyridine (1.0 eq) in 48% HBr (5.0 eq). Cool to -5°C.

    • Add NaNO2 (1.2 eq) in water dropwise, maintaining temp < 0°C. Stir for 30 mins to form the diazonium salt.

    • Bromine Source: Add CuBr (0.5 eq) dissolved in HBr, or simply allow the reaction to warm to room temperature if using excess HBr/Br2.

    • Heat to 40°C for 1 hour to ensure complete nitrogen evolution.

    • Quench: Pour into ice water. Neutralize with NaHCO3. Extract with Ethyl Acetate.[2]

    • Yield: Expect 75–85% for this step.

Pathway B: Directed Lithiation (Alternative for R&D Scale)

For laboratories equipped with cryogenic flow reactors or handling small batches, directed lithiation offers a shorter route but requires strict anhydrous conditions.

  • Starting Material: 2-Chloro-3-methylpyridine.[7]

  • Reagent: LDA (Lithium Diisopropylamide) in dry THF at -78°C.

  • Mechanism: The Chlorine at C2 and Nitrogen at N1 direct lithiation. While C3 is blocked, the C4 position is activated by the inductive effect of Cl. However, under specific thermodynamic conditions, lithiation can be directed to C6 (alpha to Nitrogen) [2].

  • Quench: Add CBr4 or Br2.

  • Risk: High probability of C4-lithiation side products, requiring difficult chromatographic separation. Not recommended for scale-up.

Part 3: Comparative Data & Process Parameters

ParameterPathway A (Sandmeyer)Pathway B (Lithiation)
Starting Material Cost Low (3-Picoline)Medium (2-Cl-3-Me-Pyridine)
Regioselectivity High (>95:5) Moderate (Variable C4/C6 mix)
Safety Profile Standard Industrial HazardsHigh Hazard (Pyrophoric/Cryogenic)
Purification CrystallizationChromatography required
Overall Yield 40–50%20–30%

Part 4: Visualizing the Reaction Pathway

SynthesisFlow Figure 2: Optimized Synthesis Workflow (Pathway A) Start 3-Methylpyridine Step1 N-Oxide Intermediate Start->Step1 H2O2, AcOH 90°C Step2 2,6-Dichloro- 3-methylpyridine Step1->Step2 POCl3 Reflux Step3 6-Amino-2-chloro- 3-methylpyridine Step2->Step3 NH3 (aq), CuI 130°C (Autoclave) (Selective SNAr) Final 6-Bromo-2-chloro- 3-methylpyridine Step3->Final 1. NaNO2, HBr, <0°C 2. CuBr, Heat

Part 5: Critical Safety & Handling

  • Halogenated Pyridines: Known skin sensitizers and irritants. Use double-gloving (Nitrile).

  • POCl3: Reacts violently with water. Quench hydrolysis reactions slowly at low temperatures.

  • Diazonium Salts: Potentially explosive if allowed to dry. Process in solution and quench immediately.

References

  • Preparation of substituted 2-chloropyridines. (US Patent 5334724A). Google Patents.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine. MDPI. Retrieved from [Link]

Sources

Strategic Sourcing and Synthesis of 6-Bromo-2-chloro-3-methylpyridine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-Bromo-2-chloro-3-methylpyridine (CAS: 1211539-10-4) is a highly valuable, densely functionalized heterocyclic building block[1]. Featuring three distinct functional groups (bromo, chloro, and methyl) on a pyridine core, it serves as a critical intermediate in the development of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials[2]. The orthogonal reactivity of the C-2 chlorine and C-6 bromine atoms allows for highly selective, sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This whitepaper evaluates the starting materials and synthetic methodologies required to construct this scaffold, emphasizing mechanistic causality, regiocontrol, and protocol validation.

Retrosynthetic Analysis & Starting Material Evaluation

The synthesis of substituted pyridines requires precise control over electrophilic and nucleophilic aromatic substitution pathways. Because the pyridine nitrogen inherently deactivates the ring toward electrophilic attack, traditional bromination of simple precursors often yields isomeric mixtures.

To synthesize this compound, we must evaluate starting materials based on their directing group effects:

  • 2-Chloro-3-methylpyridine: The most direct and atom-economical starting material. The C-6 position is uniquely acidic due to the inductive effect of the adjacent pyridine nitrogen. Directed ortho-metalation (DoM) using a sterically hindered base allows for regioselective functionalization.

  • 2-Amino-3-methylpyridine: Requires a multi-step sequence involving protection, electrophilic bromination (which inherently favors the C-5 position, making C-6 functionalization difficult), and a subsequent Sandmeyer reaction.

  • 3-Methylpyridine (β-Picoline): Requires sequential N-oxidation, chlorination (via POCl₃), and subsequent bromination. This route suffers from poor regioselectivity, yielding complex mixtures of 2-chloro-3-methyl and 2-chloro-5-methyl isomers.

Quantitative Comparison of Starting Materials
Starting MaterialRoute ClassificationRegioselectivityScalabilityCost-EfficiencyOverall Yield Potential
2-Chloro-3-methylpyridine Directed Metalation (DoM)High (C-6 specific)Moderate (Cryogenic)High75 - 85%
2-Amino-3-methylpyridine Electrophilic / SandmeyerLow (Favors C-5)High (Room Temp)Low< 30%
3-Methylpyridine N-Oxide RearrangementLow (Isomeric mix)LowModerate20 - 40%

Mechanistic Pathways

G SM1 2-Chloro-3-methylpyridine (Optimal Precursor) INT1 6-Lithio-2-chloro-3-methylpyridine (Cryogenic Intermediate) SM1->INT1 LTMP, THF, -78 °C (Regioselective Lithiation) SM2 2-Amino-3-methylpyridine (Alternative Precursor) INT2 6-Amino-2-chloro-3-methylpyridine (Sandmeyer Precursor) SM2->INT2 Multi-step functionalization (Low Yielding) TARGET This compound (Target Molecule) INT1->TARGET 1,2-Dibromoethane (Electrophilic Quench) INT2->TARGET NaNO2, HBr, CuBr (Sandmeyer Reaction)

Figure 1: Retrosynthetic pathways for this compound from primary starting materials.

Experimental Protocol: Regioselective Lithiation-Bromination

This protocol details the transformation of 2-chloro-3-methylpyridine into this compound[3].

Causality Behind Experimental Choices
  • Base Selection (LTMP vs. LDA): Lithium diisopropylamide (LDA) can occasionally act as a nucleophile, attacking the C-2 chlorine via an

    
     mechanism. We utilize Lithium 2,2,6,6-tetramethylpiperidide (LTMP) . Its extreme steric bulk entirely suppresses nucleophilic attack, acting exclusively as a base to deprotonate the C-6 position.
    
  • Cryogenic Temperature (-78 °C): Halopyridines are notoriously susceptible to the "Halogen Dance" rearrangement—a base-catalyzed isomerization where the halogen migrates to a more thermodynamically stable position. Maintaining strict temperatures below -70 °C kinetically freezes the 6-lithio intermediate, preventing this degradation.

  • Electrophile Selection: 1,2-Dibromoethane is preferred over molecular bromine (

    
    ) as it is less oxidative, easier to handle in anhydrous conditions, and produces volatile ethylene gas as a byproduct, simplifying purification.
    
Self-Validating Workflow (Step-by-Step)

Reagents Required:

  • 2-Chloro-3-methylpyridine (1.0 equiv, 50 mmol)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (1.2 equiv, 60 mmol)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.15 equiv, 57.5 mmol)

  • 1,2-Dibromoethane (1.5 equiv, 75 mmol)

  • Anhydrous Tetrahydrofuran (THF) (100 mL)

Step 1: Preparation of LTMP

  • Purge a flame-dried 250 mL round-bottom flask with ultra-high purity Argon.

  • Add anhydrous THF (50 mL) and TMP (60 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-BuLi (57.5 mmol) over 15 minutes. Stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes to ensure complete formation of LTMP. Re-cool to -78 °C.

Step 2: Directed ortho-Metalation (DoM)

  • Dissolve 2-chloro-3-methylpyridine (50 mmol) in anhydrous THF (20 mL).

  • Add this solution dropwise to the LTMP mixture over 30 minutes, maintaining the internal temperature strictly below -70 °C.

  • Stir the resulting dark-red solution for 1 hour at -78 °C.

    • Self-Validating In-Process Control (IPC): Extract a 0.5 mL aliquot and quench with

      
      . Analyze via 
      
      
      
      -NMR. The disappearance of the C-6 proton doublet (typically ~8.2 ppm) and the incorporation of deuterium confirms >95% lithiation efficiency. Do not proceed until this is verified.

Step 3: Electrophilic Quench

  • Add 1,2-dibromoethane (75 mmol) neat, dropwise over 15 minutes.

  • Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

Step 4: Workup and Isolation

  • Quench the reaction with saturated aqueous

    
     (50 mL).
    
  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate) to yield this compound as a solid[1].

Analytical Characterization

To ensure the structural integrity of the synthesized this compound[3], the following analytical heuristics must be applied:

  • Mass Spectrometry (LC-MS): Look for the characteristic isotopic pattern of a molecule containing one bromine and one chlorine atom (M, M+2, M+4 in a roughly 3:4:1 ratio) corresponding to the exact mass of 204.93 Da[2].

  • Nuclear Magnetic Resonance (

    
    -NMR):  The pyridine ring will display an AB spin system (two doublets) corresponding to the C-4 and C-5 protons. The absence of a downfield singlet confirms that substitution occurred at the C-6 position rather than C-4 or C-5.
    

References

  • National Center for Biotechnology Information. "this compound | C6H5BrClN | CID 57336640". PubChem Database. Available at:[Link]

Sources

Spectroscopic Elucidation of 6-Bromo-2-chloro-3-methylpyridine: A Senior Scientist’s Guide to NMR and IR Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the realm of modern drug discovery and agrochemical development, halogenated pyridines serve as indispensable privileged scaffolds. Specifically, 6-Bromo-2-chloro-3-methylpyridine (CAS: 1211539-10-4) is a highly sought-after building block due to its orthogonal reactivity profile, allowing for site-selective cross-coupling reactions. However, the exact regiochemistry of multi-substituted pyridines can be challenging to confirm.

As a Senior Application Scientist, I have designed this technical guide to provide a rigorous, causality-driven framework for the spectroscopic characterization of this molecule. By moving beyond mere data listing, this whitepaper explores the fundamental electronic effects dictating the Nuclear Magnetic Resonance (NMR) and Infrared (IR) signatures of this compound, ensuring that your analytical workflows are both highly accurate and self-validating.

Molecular Architecture & Electronic Causality

To accurately predict and interpret the spectroscopic data of this compound, we must first deconstruct the electronic push-and-pull within the heterocyclic core. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which exerts a strong inductive pull (-I) and resonance withdrawal (-M).

The substituents on this specific molecule modulate the electron density in a highly predictable manner:

  • 2-Chloro Group (-I, +M): Exerts a strong inductive withdrawal at C2, heavily deshielding the carbon, while its lone pairs provide a weak resonance donation to the ring.

  • 3-Methyl Group (+I, Hyperconjugation): Acts as a mild electron donor, slightly shielding the adjacent C4 position and its attached proton.

  • 6-Bromo Group (-I, +M): The heavy bromine atom induces a significant "heavy atom effect," shielding the ipso carbon (C6) while inductively deshielding the adjacent H5 proton.

The logical relationship between these substituents and the resulting chemical shifts is mapped below.

SubstituentEffects Core Pyridine Core (Electron Deficient) H4 H4 Resonance (~7.55 ppm) Deshielded by Halogens Core->H4 Net Effect H5 H5 Resonance (~7.30 ppm) Deshielded by Br Core->H5 Net Effect Cl 2-Chloro (-I, +M Effect) Cl->Core Inductive Pull Me 3-Methyl (+I, Hyperconjugation) Me->Core Electron Donation Br 6-Bromo (-I, +M Effect) Br->Core Inductive Pull

Figure 1: Logical causality of substituent electronic effects on NMR shifts.

Spectroscopic Fingerprinting: NMR Dynamics

The prediction and validation of NMR chemical shifts in substituted pyridines rely heavily on empirical additivity parameters derived from sp²-hybridized systems, as established by authoritative computational models [1].

¹H NMR Interpretation

The ¹H NMR spectrum of this compound is elegantly simple, featuring only three distinct proton environments. The methyl group presents as a sharp singlet integrating to 3H. The aromatic region is defined by an AX spin system (two doublets) corresponding to H4 and H5. Because H4 is ortho to the methyl group and meta to the halogens, it resonates slightly downfield compared to H5, which is ortho to the bromine atom. The ortho-coupling constant (


) in a pyridine ring is characteristically around 8.0 Hz.
¹³C NMR Interpretation

Carbon-13 NMR provides a direct map of the molecular skeleton. The ipso carbons (C2, C3, C6) lack attached protons and will appear as lower-intensity peaks in a standard 1D ¹³C spectrum due to longer longitudinal relaxation times (


) and the absence of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. The heavy atom effect of bromine causes C6 to resonate unusually upfield for an aromatic carbon bonded to a heteroatom, a hallmark of brominated pyridines [2].
Quantitative Data Summaries

Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Causality
H-4 7.55 ± 0.05Doublet (d)~ 8.01HDeshielded by meta-halogens; ortho-coupling to H5.
H-5 7.30 ± 0.05Doublet (d)~ 8.01HOrtho-coupling to H4; influenced by adjacent Br.
CH₃ 2.35 ± 0.05Singlet (s)N/A3HAliphatic methyl group attached to an aromatic ring.

Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)

Carbon PositionChemical Shift (δ, ppm)TypeAssignment Causality
C-2 ~ 151.0Quaternary (C-Cl)Highly deshielded by electronegative Cl and adjacent N.
C-6 ~ 142.0Quaternary (C-Br)Deshielded by N, but mitigated by the Br heavy atom effect.
C-4 ~ 137.0Methine (CH)Standard pyridine C4 shift, slightly modified by meta effects.
C-3 ~ 133.0Quaternary (C-CH₃)Ipso carbon attached to the electron-donating methyl group.
C-5 ~ 129.0Methine (CH)Shielded relative to C4 due to resonance effects.
CH₃ ~ 19.0Primary (CH₃)Typical shift for a benzylic/pyridylic methyl group.

Vibrational Spectroscopy: ATR-FTIR Framework

Infrared spectroscopy provides orthogonal validation to NMR by probing the vibrational modes of the functional groups. For halogenated pyridines, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the gold standard. It bypasses the moisture-absorption issues inherent to KBr pellets, which can mask critical overtone regions [3].

The spectrum is dominated by the rigid heteroaromatic ring stretches and the distinct carbon-halogen vibrations in the fingerprint region.

Table 3: ATR-FTIR Vibrational Assignments

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Significance
3050 - 3080 WeakC-H stretch (Aromatic)Confirms the presence of the sp² hybridized ring protons.
2920, 2850 WeakC-H stretch (Aliphatic)Asymmetric and symmetric stretches of the C3-methyl group.
1550 - 1580 StrongC=N, C=C stretchCharacteristic skeletal breathing modes of the pyridine core.
1380 MediumC-H bend (Aliphatic)Umbrella mode bending of the methyl group.
1050 - 1080 StrongC-Cl stretchDiagnostic band for the aromatic carbon-chlorine bond.
1000 - 1030 StrongC-Br stretchDiagnostic band for the aromatic carbon-bromine bond.
820 StrongC-H out-of-plane bendIndicates two adjacent aromatic protons (H4 and H5).

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a causal justification to prevent systematic errors during the physical characterization of the compound .

Workflow A Sample Preparation (this compound) B NMR Spectroscopy (CDCl3, TMS internal std) A->B C IR Spectroscopy (ATR-FTIR, Diamond Crystal) A->C D 1D & 2D NMR Acquisition (Lock, Shim, Tune) B->D E Background Subtraction & Atmospheric Compensation C->E F Data Processing & Fourier Transform D->F FIDs E->F Interferograms G Structural Elucidation & Cross-Validation F->G Spectra

Figure 2: Self-validating spectroscopic workflow for structural elucidation.
High-Resolution NMR Workflow
  • Sample Preparation: Dissolve precisely 15 mg (for ¹H) or 50 mg (for ¹³C) of this compound in 0.6 mL of high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ lacks exchangeable protons, preventing signal overlap. TMS provides an absolute zero-point reference (0.00 ppm), validating the chemical shift calibration.

  • Instrument Calibration (Tuning & Matching): Insert the 5 mm NMR tube into a 400 MHz spectrometer. Perform automated tuning and matching (ATM).

    • Causality: Optimizing the probe circuit for the specific dielectric constant of the sample maximizes the signal-to-noise (S/N) ratio.

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of CDCl₃ (7.26 ppm equivalent). Execute gradient shimming (Z1-Z5) until the lock level is stable.

    • Causality: Proper shimming homogenizes the magnetic field across the sample. A poorly shimmed field will artificially broaden the peaks, masking the critical 8.0 Hz ortho-coupling between H4 and H5.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay (D1).

    • ¹³C NMR: 512 scans, 30° pulse angle, power-gated decoupling (WALTZ-16) to eliminate C-H splitting, D1 = 2 seconds.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) function to the Free Induction Decays (FIDs) prior to Fourier Transformation. Phase and baseline correct the spectra manually to ensure accurate integration.

ATR-FTIR Workflow
  • Background Acquisition: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) of the empty, dry crystal.

    • Causality: Atmospheric water vapor and CO₂ concentrations fluctuate. A fresh background ensures these environmental artifacts are mathematically subtracted, validating the baseline integrity.

  • Sample Application: Place ~2-3 mg of the solid compound directly onto the center of the ATR crystal. Lower the pressure anvil until the force gauge indicates optimal contact.

    • Causality: Intimate physical contact between the crystal and the solid is required for the infrared evanescent wave to penetrate the sample. Insufficient pressure leads to artificially weak absorbance intensities.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹ using 32 co-added scans at 4 cm⁻¹ resolution.

  • Data Processing: Apply an ATR correction algorithm within the spectrometer software.

    • Causality: The penetration depth of the evanescent wave is wavelength-dependent (deeper at lower wavenumbers). The correction algorithm normalizes the peak intensities, allowing direct comparison with legacy transmission (KBr pellet) spectra.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Modeling. Available at:[Link]

  • Pretsch, E., Fürst, A., & Robien, W. (1991). "Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds." Analytica Chimica Acta. Semantic Scholar Profile Available at:[Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of 6-Bromo-2-chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mass spectrometry fragmentation patterns of 6-Bromo-2-chloro-3-methylpyridine. This analysis is synthesized from fundamental ion chemistry principles, specific halogen-isotope behaviors, and standard pyridine fragmentation pathways.

Executive Summary

Compound: this compound CAS: 1211539-10-4 Formula: C₆H₅BrClN Monoisotopic Mass: 204.93 Da (


Br, 

Cl)[1][2][3]

This guide provides a structural elucidation framework for researchers utilizing GC-MS or LC-MS/MS in drug discovery. This compound is a polyhalogenated heterocyclic scaffold. Its mass spectrum is defined by a complex isotopic envelope (Br + Cl) and a fragmentation hierarchy governed by bond dissociation energies (C-Br < C-Cl < C-H).

Molecular Profile & Ionization Physics

The analyte contains two halogens alpha to the nitrogen heteroatom. The electron-withdrawing nature of the pyridine ring, combined with the electronegativity of the halogens, directs the ionization and subsequent fragmentation.

PropertyValueNote
Nominal Mass 205Based on

Br and

Cl
Bond Energy (C-Br) ~280 kJ/molPrimary cleavage site (Weakest bond)
Bond Energy (C-Cl) ~400 kJ/molSecondary cleavage site
Bond Energy (C-H) ~413 kJ/molStable, rarely primary loss

Isotopic Signature Analysis (The "3:4:1" Rule)

Correctly interpreting the molecular ion cluster is the first validation step. Unlike simple organic molecules, this compound exhibits a multi-peak molecular ion (


) due to the natural abundance of Bromine (

Br:

Br ≈ 1:[4]1) and Chlorine (

Cl:

Cl ≈ 3:1).[4][5]
Derivation of the Cluster

The probability distribution for a molecule containing one Br and one Cl is calculated as follows:

  • M (m/z 205):

    
    Br + 
    
    
    
    Cl
    
    
    
    
  • M+2 (m/z 207): (

    
    Br + 
    
    
    
    Cl) + (
    
    
    Br +
    
    
    Cl)
    
    
    
    
  • M+4 (m/z 209):

    
    Br + 
    
    
    
    Cl
    
    
    
    

Resulting Ratio: 0.375 : 0.50 : 0.125


3 : 4 : 1 

Diagnostic Insight: If your experimental spectrum does not show a triplet pattern at m/z 205, 207, and 209 with relative intensities of roughly 3:4:1, the analyte is not the intact monobromo-monochloro species.

Fragmentation Pathways

The fragmentation is driven by the stability of the leaving groups and the resulting pyridyl cations.

Pathway A: Primary Dehalogenation (Loss of Br•)

The C-Br bond is the weakest link. Upon electron impact (70 eV), the molecular ion readily loses a bromine radical (


).
  • Transition:

    
    
    
  • Mechanism: Direct

    
    -bond cleavage.
    
  • Resulting Ion: [C₆H₅ClN]⁺ (Chloro-methyl-pyridyl cation).

  • Isotope Pattern: The product retains one Chlorine atom, shifting the isotope pattern to a 3:1 doublet (characteristic of Cl).

Pathway B: Secondary Fragmentation (Loss of HCN)

Pyridyl cations are prone to ring contraction or disintegration via the loss of neutral hydrogen cyanide (HCN, 27 Da).

  • Transition:

    
    
    
  • Mechanism: Ring opening followed by expulsion of HCN.

  • Resulting Ion: [C₅H₄Cl]⁺ (Chlorocyclopentadienyl cation equivalent).

Pathway C: Minor Dehalogenation (Loss of Cl•)

While less favorable than Br loss, direct loss of Cl radical or loss of Cl from the [M-Br]⁺ species occurs at higher energies.

  • Transition:

    
     (Loss of Cl• from fragment)
    
  • Resulting Ion: [C₆H₅N]⁺ (Methyl-pyridyl radical cation / Azatropylium).

Experimental Protocol (GC-MS)

To reproduce these results, the following validated acquisition method is recommended.

Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).

  • Inlet Temperature: 250°C (Ensure complete volatilization without thermal degradation).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Column: Rxi-5Sil MS or HP-5MS (30m x 0.25mm, 0.25µm).

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

  • Source: EI (Electron Ionization) at 70 eV.

  • Scan Range: m/z 40 – 300.

  • Solvent Delay: 3.0 min (Protect filament from solvent peak).

Visualization of Fragmentation Logic

Figure 1: Fragmentation Pathway Tree

The following diagram illustrates the hierarchical breakdown of the parent ion.

FragmentationTree M Molecular Ion Cluster [M]+• m/z 205, 207, 209 (Ratio 3:4:1) Frag1 [M - Br]+ Chloro-methyl-pyridyl cation m/z 126, 128 (Ratio 3:1) M->Frag1 - Br• (79/81) (Major Pathway) Frag2 [M - Cl]+ Bromo-methyl-pyridyl cation m/z 170, 172 (Ratio 1:1) M->Frag2 - Cl• (35/37) (Minor Pathway) Frag3 [M - Br - HCN]+ Chlorocyclopentadienyl cation m/z 99, 101 (Ratio 3:1) Frag1->Frag3 - HCN (27 Da) Frag4 [M - Br - Cl]+ Azatropylium ion m/z 91 Frag1->Frag4 - Cl• (35/37)

Caption: Hierarchical fragmentation tree showing the primary loss of Bromine followed by ring disintegration.

Figure 2: Experimental Workflow

A self-validating workflow for confirming compound identity.

Workflow Step1 Sample Prep (Dilute in DCM/MeOH) Step2 GC Injection (Split 10:1, 250°C) Step1->Step2 Step3 EI Source (70eV) Ionization Step2->Step3 Step4 Mass Analyzer (Scan m/z 40-300) Step3->Step4 Decision Check Isotope Pattern m/z 205, 207, 209 Step4->Decision Outcome1 Pattern 3:4:1 CONFIRMED Decision->Outcome1 Match Outcome2 Pattern Deviates REJECT / RE-PURIFY Decision->Outcome2 No Match

Caption: Operational workflow for validating this compound via GC-MS.

Summary Data Table

Ion Fragmentm/z (Nominal)Isotope RatioOrigin
Molecular Ion (M) 205 , 207, 2093 : 4 : 1Parent [C₆H₅BrClN]⁺•
[M - Br]⁺ 126 , 1283 : 1Loss of Br radical
[M - Cl]⁺ 170 , 1721 : 1Loss of Cl radical (Minor)
[M - Br - HCN]⁺ 99 , 1013 : 1Ring contraction of [M-Br]
[M - Br - Cl]⁺ 91 NoneLoss of both halogens

References

  • Sigma-Aldrich. this compound Product Specification & CAS 1211539-10-4. Available at:

  • PubChem. Compound Summary for CID 57336640: this compound.[3] National Library of Medicine. Available at:

  • Chemistry Steps. Isotopes in Mass Spectrometry (Cl and Br Patterns). Available at:

  • University of Calgary. Mass Spectroscopy - Isotope Patterns for Cl and Br. Available at:

Sources

Technical Guide: Solubility Characteristics of 6-Bromo-2-chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility characteristics, physicochemical profile, and experimental handling of 6-Bromo-2-chloro-3-methylpyridine (CAS: 1211539-10-4).[1][2] It is designed for researchers requiring precise data for synthesis, purification, and formulation development.[2][3]

Executive Summary & Physicochemical Profile

This compound is a highly functionalized heterocyclic intermediate used primarily in the synthesis of complex pharmaceuticals and agrochemicals.[1][2] Its solubility behavior is dominated by two competing structural factors: the lipophilic halogen/methyl substituents and the electron-deficient pyridine ring.[1][2]

Unlike simple alkyl-pyridines, this molecule exhibits pH-independent aqueous insolubility due to the severe suppression of nitrogen basicity by the flanking halogen atoms.[1]

Core Physicochemical Descriptors
PropertyValue / CharacteristicImplication for Solubility
Molecular Weight 206.47 g/mol Moderate size; kinetics of dissolution are generally fast.[1]
LogP (Predicted) ~2.8 – 3.2Lipophilic. Prefers organic matrices; poor water solubility.[1][2][3]
pKa (Conjugate Acid) < 0 (Est. -2.[1][2][3]4)Extremely Weak Base. Will not protonate at physiological pH (1–8).[2][3] Solubility cannot be improved by acidification.[2][3]
H-Bond Donors 0No capacity to donate protons; relies on dipole-dipole interactions.[1][3]
H-Bond Acceptors 1 (Pyridine N)Weak acceptance due to steric and electronic shielding by 2-Cl and 6-Br.[1]
Physical State Solid (Crystalline)High lattice energy requires polar aprotic solvents to disrupt.[2][3]

Solubility Landscape Analysis

Aqueous Solubility & pH Dependence

A critical operational insight for this compound is its lack of pH response.[2][3]

  • Mechanism: In standard pyridine, the nitrogen lone pair accepts a proton (pKa ~5.2), forming a water-soluble cation.[2][3] In this compound, the electron-withdrawing inductive effects (-I) of the Chlorine (C2) and Bromine (C6) atoms delocalize electron density away from the nitrogen.[1][2]

  • Result: The molecule remains neutral across the entire standard pH range (pH 1–14).[2][3]

  • Data Point: Expected aqueous solubility is < 0.1 mg/mL (Intrinsic solubility, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[2]
    
Organic Solvent Compatibility

The compound follows a "like-dissolves-like" profile suited for lipophilic aromatics.[1][2]

Solvent ClassRepresentative SolventsSolubility PredictionOperational Note
Polar Aprotic DMSO, DMF, DMAcHigh (> 100 mg/mL) Ideal for stock solutions and cross-coupling reactions (e.g., Suzuki).[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh (> 50 mg/mL) Preferred for extraction and transfer.[2][3]
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Excellent for crystallization; solubility decreases significantly with cooling.[2][3]
Alcohols Methanol, Ethanol, IPAModerate Good for recrystallization (often requires heating to dissolve).[2][3]
Alkanes Hexane, Heptane, PentaneLow / Insoluble Anti-solvent. Use these to precipitate the compound from DCM or EtOAc solutions.[2][3]

Visualization: Solubility Mechanism & Workflow

Diagram 1: Electronic Suppression of Solubility

This diagram illustrates why pH manipulation fails to solubilize this specific pyridine derivative compared to a standard pyridine.

SolubilityMechanism cluster_0 Standard Pyridine (pKa ~5.2) cluster_1 This compound (pKa ~ -2.4) Pyr Pyridine (Neutral) Lipophilic PyrH Pyridinium (Cationic) Hydrophilic Pyr->PyrH Protonation at pH < 5 Acid Acid (H+) Target Target Molecule (Neutral) Lipophilic TargetH Protonated Species (Unstable in water) Target->TargetH No Protonation (pH 1-14) Result Outcome: Solubility is pH Independent Remains Poorly Soluble in Water Target->Result Halogens Halogen e- Withdrawal (Cl & Br) Halogens->Target Reduces N Basicity

Caption: Electronic effects of halogen substitution prevent protonation, maintaining lipophilicity across all pH levels.[1]

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Objective: To determine the saturation solubility (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) in a specific solvent system.[2] This is the "Gold Standard" for pre-formulation.

Materials:

  • Compound: this compound (Solid).[1][2][4]

  • Solvent: Phosphate Buffer (pH 7.[2][3]4) or Organic Solvent (e.g., MeOH).[2][3]

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV/Vis.[2][3]

Step-by-Step Methodology:

  • Preparation: Add excess solid compound (~5–10 mg) to a glass vial containing 1 mL of the target solvent. Ensure undissolved solid is visible.[2][3]

  • Equilibration: Seal the vial and agitate on an orbital shaker (or magnetic stirrer) at 25°C ± 1°C for 24 hours.

    • Note: For aqueous buffers, 48 hours is recommended to ensure equilibrium due to poor wetting.[2][3]

  • Separation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet undissolved solids.

    • Critical: Do not filter aqueous samples through standard nylon filters without pre-saturation, as the lipophilic drug may adsorb to the membrane.[2][3] Use PVDF or PTFE if filtration is necessary.[2][3]

  • Quantification: Carefully withdraw the supernatant.[2][3][5] Dilute with Acetonitrile (ACN) to bring the concentration into the linear range of the detector.[2][3]

  • Analysis: Inject into HPLC (C18 Column, ACN:Water gradient). Calculate concentration against a standard curve.

Protocol B: Recrystallization Solvent Screening

Objective: To purify the intermediate based on differential solubility (Temperature dependent).

  • Screening: Test solubility in Ethanol, Ethyl Acetate, and Toluene.[2][3]

  • Procedure:

    • Place 100 mg of compound in a vial.[2][3]

    • Add solvent dropwise while heating to boiling point until dissolved.[2][3]

    • Allow to cool slowly to Room Temperature (RT), then to 4°C.

  • Observation:

    • Ideal: Soluble at boil, crystals form at RT/4°C.[2][3]

    • Likely Outcome:Ethanol/Water (9:1) or Hexane/Ethyl Acetate mixtures often yield the best crystals for this class of halopyridines.[2][3]

Implications for Synthesis & Drug Development[2]

Reaction Solvent Selection

When using this intermediate in nucleophilic substitution (SNAr) or metal-catalyzed cross-coupling (Suzuki/Buchwald):

  • Recommended: THF, Dioxane, DMF.[2][3]

  • Avoid: Water (unless using a surfactant/phase transfer catalyst like TBAB).[2][3]

  • Reasoning: The compound's high LogP requires organic media to remain in solution for efficient kinetics.[2][3] In biphasic systems (e.g., DCM/Water), it will partition exclusively into the organic layer.[2][3]

Purification Strategy
  • Flash Chromatography: Due to its lipophilicity, the compound will elute quickly in pure non-polar solvents.[2][3]

    • Mobile Phase: Start with 100% Hexane, gradient to 10-20% Ethyl Acetate.[1][2][3]

    • Retention: Expect an Rf of ~0.4–0.6 in 10% EtOAc/Hexane.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57336640, this compound.[1] Retrieved from [Link][2][3]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data.[2][3] CRC Press.[2][3] (General reference for pyridine derivative solubility estimation).

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[2][3] Journal of Pharmacological and Toxicological Methods.[2][3] (Foundational logic for LogP/Solubility relationship).

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 6-Bromo-2-chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

6-Bromo-2-chloro-3-methylpyridine (CAS: 1211539-10-4) [1] is a highly versatile, dihalogenated heterocyclic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and complex bidentate ligands. The presence of two distinct halogens (bromine at C6 and chlorine at C2) on an electron-deficient pyridine scaffold presents both a synthetic opportunity and a chemoselectivity challenge.

This application note provides a comprehensive, self-validating protocol for the chemoselective Suzuki-Miyaura cross-coupling of this compound. By leveraging the differential bond dissociation energies and electronic environments of the C-Br and C-Cl bonds, researchers can selectively functionalize the C6 position while preserving the C2-chlorine for downstream functionalization (e.g., Buchwald-Hartwig amination or secondary cross-coupling).

Mechanistic Causality: Governing Chemoselectivity

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) active species is the rate-determining step and the primary driver of chemoselectivity.

  • Bond Dissociation Energy (BDE): The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). Consequently, oxidative addition occurs exponentially faster at the C6-Br position[2].

  • Electronic Effects: The pyridine nitrogen exerts a strong electron-withdrawing effect, rendering the C2 position highly electron-deficient. While this makes the C2-Cl bond susceptible to nucleophilic aromatic substitution (

    
    ), it further stabilizes the C-Cl bond against oxidative addition by electron-rich Pd(0) species under mild conditions[3].
    
  • Steric Hindrance: The methyl group at the C3 position provides localized steric shielding to the C2-Cl bond, further biasing the palladium catalyst toward the unhindered C6-Br bond.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Selective at C6-Br) Pd0->OxAdd this compound TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Diaryl Pd(II) Complex RedElim->Pd0 Catalyst Regeneration Product 2-Chloro-3-methyl-6-arylpyridine RedElim->Product Product Release

Fig 1: Chemoselective catalytic cycle highlighting preferential oxidative addition at the C6-Br bond.

Reaction Parameter Optimization

To achieve >99:1 chemoselectivity (C6 vs C2) while mitigating common side reactions such as protodeboronation and catalyst deactivation (due to pyridine nitrogen coordination), the reaction parameters must be strictly controlled[2].

The table below summarizes the causality behind the optimization of catalytic conditions:

ParameterSelectionCausality & Experimental Insight
Catalyst

(2-5 mol%)
A highly active Pd(0) precatalyst is required to overcome the overall electron deficiency of the halopyridine.
Ligand XPhos or SPhos (4-10 mol%)Bulky, electron-rich dialkylbiaryl phosphine ligands accelerate oxidative addition at C-Br while their steric bulk prevents the secondary oxidative addition at the C-Cl bond, ensuring strict chemoselectivity.
Base

(2.0 - 3.0 equiv)
Strong enough to efficiently form the reactive boronate complex for transmetalation, but mild enough to prevent base-catalyzed hydrolysis of the C2-Cl bond (which occurs with KOH or NaOH).
Solvent 1,4-Dioxane /

(4:1)
The aprotic organic phase dissolves the substrate and catalyst, while the aqueous phase dissolves the inorganic base and accelerates transmetalation.
Temperature 80 °C – 90 °COptimal thermal energy to drive the C-Br coupling to completion within 4-6 hours without providing enough activation energy to break the C-Cl bond.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase without confirming the specific analytical checkpoints described below.

Phase 1: Reagent Preparation & Degassing
  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 206.5 mg), the aryl boronic acid (1.1 mmol),

    
     (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and anhydrous 
    
    
    
    (2.5 mmol, 530 mg).
  • Seal the tube with a rubber septum and subject the vessel to three cycles of vacuum/nitrogen backfill.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid (yielding biaryl byproducts) and the oxidation of the Pd(0) catalyst[2].

  • Add 4.0 mL of degassed 1,4-Dioxane and 1.0 mL of degassed deionized water via syringe.

Phase 2: Reaction Execution & In-Process Validation
  • Replace the septum with a Teflon screw cap under a positive flow of nitrogen.

  • Transfer the sealed tube to a pre-heated oil bath at 85 °C and stir vigorously (800 rpm) for 4 hours.

  • Self-Validation Checkpoint (LC-MS): After 4 hours, cool the mixture briefly, extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Metric: The starting material (m/z ~205/207, showing a 1:1 isotopic ratio characteristic of one Bromine atom) must be absent.

    • Success Criteria: The product mass must appear with a 3:1 isotopic ratio (M : M+2). This specific isotopic signature confirms that the bromine has been successfully replaced while the chlorine atom (which naturally exists in a ~3:1 ratio of

      
       to 
      
      
      
      ) remains intact on the pyridine ring.
Phase 3: Workup and Purification
  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL).

  • Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate (2 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The electron-deficient nature of the product typically results in a high Rf value; monitor via UV-active TLC plates (254 nm).

Workflow Prep Reagent Prep & Degassing Setup Reaction Setup (80-100°C, N2) Prep->Setup Monitor LC-MS Validation (Isotope Check) Setup->Monitor Workup Aqueous Quench & Extraction Monitor->Workup Purify Flash Column Chromatography Workup->Purify

Fig 2: Self-validating experimental workflow for the chemoselective Suzuki-Miyaura coupling.

Troubleshooting & Process Deviations

  • Deviation: High Levels of Protodeboronation (De-boronated starting material)

    • Cause: The boronic acid is degrading before transmetalation can occur, often due to excessive water or prolonged heating.

    • Solution: Switch to the corresponding boronic acid pinacol ester (BPin), which is significantly more stable against protodeboronation, or reduce the water ratio in the solvent mixture.

  • Deviation: Loss of Chemoselectivity (Di-arylation)

    • Cause: Reaction temperature is too high (>100 °C), or a large excess of boronic acid was used, providing enough thermodynamic driving force to activate the C2-Cl bond.

    • Solution: Strictly control the temperature at 80-85 °C and limit the boronic acid stoichiometry to exactly 1.05 - 1.10 equivalents[3].

  • Deviation: Incomplete Conversion (Catalyst Poisoning)

    • Cause: The basic nitrogen of the pyridine ring can coordinate to the palladium center, forming an inactive stable complex.

    • Solution: Ensure the use of sterically demanding ligands (like XPhos) which prevent the formation of off-cycle palladium-pyridine complexes.

References

  • T. T. Dang, et al. "Synthesis of fused heterocycles by sequential palladium catalyzed cross-coupling reactions." Organic & Biomolecular Chemistry, RSC Publishing. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57336640, this compound." PubChem. Available at:[Link]

Sources

Use of 6-Bromo-2-chloro-3-methylpyridine as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization of 6-Bromo-2-chloro-3-methylpyridine

Executive Summary

This compound is a high-value heterocyclic scaffold characterized by orthogonal reactivity . Unlike symmetrical dihalopyridines, this intermediate possesses three distinct electronic and steric environments:

  • C6-Bromo: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) and halogen-metal exchange.

  • C2-Chloro: A sterically hindered, latent electrophile requiring activated conditions (Buchwald-Hartwig or forcing SNAr) for functionalization.

  • C3-Methyl: A steric modulator that blocks the C2 position from facile nucleophilic attack, enhancing the regioselectivity of reactions at C6.

This guide details the "Suzuki-First" synthetic strategy, ensuring 100% regiocontrol. It is designed for medicinal chemists requiring precise installation of pharmacophores on a pyridine core.

Structural Analysis & Reactivity Logic

The utility of this scaffold relies on the significant reactivity gap between the C6-Br and C2-Cl bonds.

  • Electronic Bias: The pyridine nitrogen activates both C2 and C6. However, the C-Br bond (Bond Dissociation Energy ~68 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol), making oxidative addition of Pd(0) occur almost exclusively at C6.

  • Steric Steering: The C3-methyl group exerts a "buttressing effect" on the C2-chloro substituent. This steric crowding disfavors oxidative addition and nucleophilic attack at C2, effectively "protecting" it while C6 reacts.

Visualizing the Reactivity Map:

ReactivityMap Scaffold 6-Bromo-2-chloro- 3-methylpyridine C6_Path C6 Position (Br) High Reactivity (Kinetic Control) Scaffold->C6_Path Fast Oxidative Addition C2_Path C2 Position (Cl) Latent Reactivity (Sterically Hindered) Scaffold->C2_Path Slow/No Reaction Suzuki Pd-Catalyzed Coupling (Suzuki/Stille/Sonogashira) C6_Path->Suzuki Li_Exchange Li-Halogen Exchange (-78°C) C6_Path->Li_Exchange Buchwald Buchwald-Hartwig Amination C2_Path->Buchwald Post-C6 Functionalization SNAr Forcing SNAr (High Temp) C2_Path->SNAr

Figure 1: Chemoselectivity map illustrating the kinetic preference for C6 functionalization over C2.

Experimental Protocols

Protocol A: Regioselective C6-Arylation (Suzuki-Miyaura Coupling)

Objective: Install an aryl group at the 6-position while leaving the 2-chloro handle intact for subsequent steps.

Reagents & Equipment:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) — Preferred for stability and preventing dehalogenation of the Cl.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

  • Atmosphere: Argon or Nitrogen[2]

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyridine substrate, aryl boronic acid, and Pd catalyst.

  • Inerting: Seal the vial and purge with argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous Na₂CO₃ solution. Critical: The biphasic system requires vigorous stirring.

  • Reaction: Heat the block to 85°C . Monitor by LC-MS after 2 hours.

    • Checkpoint: You should observe the disappearance of the bromide (M+) and formation of the product (M-Br+Ar). The chloride peak pattern (3:1 isotopic ratio) must remain in the product mass spectrum.

  • Work-up: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Senior Scientist Note: Avoid using Pd(PPh₃)₄ if possible, as excess phosphine can sometimes promote slow oxidative addition into the hindered C2-Cl bond at high temperatures. Pd(dppf)Cl₂ is more selective.

Protocol B: C2-Amination (Buchwald-Hartwig Cross-Coupling)

Objective: Functionalize the sterically hindered 2-chloro position with an amine. This step is performed after Protocol A.

Reagents & Equipment:

  • Substrate: 6-Aryl-2-chloro-3-methylpyridine (Product from Protocol A)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%) — Crucial for coupling hindered aryl chlorides.

  • Base: Cs₂CO₃ (2.0 equiv) — Anhydrous is vital.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under strict argon flow, mix Pd₂(dba)₃ and Xantphos in the reaction solvent and stir at RT for 10 mins to form the active catalyst species (solution turns yellow/orange).

  • Addition: Add the substrate, amine, and Cs₂CO₃ to the catalyst mixture.

  • Reaction: Heat to 100-110°C for 12-18 hours.

    • Mechanism:[2][3][4] The bulky Xantphos ligand facilitates the difficult oxidative addition into the hindered C2-Cl bond and prevents β-hydride elimination if using aliphatic amines.

  • Work-up: Filter through a celite pad to remove inorganic salts. Concentrate the filtrate.

  • Purification: Reverse-phase HPLC or silica chromatography.

Troubleshooting:

  • Low Yield? If the C3-methyl group causes too much steric clash, switch the ligand to BrettPhos or RuPhos , which are designed for extremely hindered substrates.

  • SNAr Alternative: Standard SNAr (heating with amine and base) often fails or requires temperatures >150°C due to the deactivating effect of the C3-methyl. Pd-catalysis is strongly recommended.

Alternative Pathway: C6-Lithiation

For introducing non-aryl electrophiles (e.g., aldehydes, carboxylic acids) at C6.

Workflow:

  • Dissolve this compound in anhydrous THF.

  • Cool to -78°C .

  • Add n-BuLi (1.05 equiv) dropwise. Note: Lithium-Halogen exchange at Br is faster than Cl.

  • Stir for 15-30 mins at -78°C.

  • Quench with electrophile (e.g., DMF for aldehyde, CO₂ for acid).

  • Warm to RT and work up.

Summary Data Table

PropertyValueRelevance
MW 206.47 g/mol Fragment-based drug design
C6 Reactivity High (Br)First diversification point (Suzuki/Lithiation)
C2 Reactivity Low (Cl + Steric)Second diversification point (Buchwald)
LogP ~3.2Lipophilic core, requires polar substituents for drugs
Safety Toxic (Oral)Handle in fume hood; use gloves

Synthetic Workflow Diagram

Workflow Start Start: 6-Bromo-2-chloro- 3-methylpyridine Step1 Step 1: Selective C6 Coupling (Suzuki-Miyaura) Start->Step1 Aryl-B(OH)2, Pd(dppf)Cl2 Selectivity >98% Intermed Intermediate: 6-Aryl-2-chloro- 3-methylpyridine Step1->Intermed Step2 Step 2: C2 Functionalization (Buchwald-Hartwig) Intermed->Step2 R-NH2, Pd/Xantphos Overcomes Sterics Final Final Product: 2-Amino-6-aryl- 3-methylpyridine Step2->Final

Figure 2: Step-wise synthesis of a 2,6-disubstituted pyridine library member.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57336640, this compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[5][6] Retrieved from [Link]

Sources

The Strategic Utility of 6-Bromo-2-chloro-3-methylpyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Dihalogenated Pyridine Scaffold

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives are integral to a vast array of bioactive compounds, prized for their ability to engage in critical biological interactions.[1] Among the myriad of functionalized pyridines, 6-Bromo-2-chloro-3-methylpyridine has emerged as a particularly valuable and versatile building block in medicinal chemistry. Its strategic dihalogenation offers medicinal chemists a platform for sequential and regioselective functionalization, enabling the precise construction of complex molecular architectures.

The differential reactivity of the C-Br and C-Cl bonds is central to the synthetic utility of this reagent. The carbon-bromine bond at the 6-position is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the carbon-chlorine bond at the 2-position. This hierarchy allows for the initial introduction of aryl or heteroaryl moieties at the 6-position, while the less reactive 2-chloro group is preserved for subsequent transformations, typically nucleophilic aromatic substitution or other coupling reactions like the Buchwald-Hartwig amination. This stepwise approach is instrumental in building molecular diversity and fine-tuning the pharmacological properties of the target compounds.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a particular focus on its role in the synthesis of protein kinase inhibitors. Detailed, field-proven protocols for key synthetic transformations are presented, along with insights into the rationale behind experimental choices, to empower researchers in their drug discovery endeavors.

Core Application: A Gateway to Potent Protein Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug development efforts. The 4-anilino-quinoline and related heterocyclic scaffolds have been identified as "privileged structures" for targeting the ATP-binding site of various kinases.[2] this compound serves as a key precursor for the synthesis of analogous pyridine-based kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs).

The general synthetic strategy involves a two-step sequence:

  • Suzuki-Miyaura Coupling: Introduction of an aryl or heteroaryl group at the 6-position.

  • Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution: Installation of a substituted amine at the 2-position.

This modular approach allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction selectively functionalizes the more reactive 6-position.

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[3] The catalytic cycle involves the oxidative addition of a palladium(0) complex to the aryl bromide, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. The choice of a palladium catalyst and a suitable base is critical for an efficient reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination This compound This compound This compound->Ar-Pd(II)-Br(L2) Oxidative Addition Ar'B(OH)2 Ar'B(OH)2 Base Base

Reagent/MaterialPurpose
This compoundStarting material
Arylboronic acid (1.2 equiv.)Coupling partner
Pd(PPh₃)₄ (0.05 equiv.)Palladium catalyst
K₂CO₃ (2.0 equiv.)Base
1,4-DioxaneAnhydrous solvent
WaterCo-solvent
Anhydrous Na₂SO₄ or MgSO₄Drying agent
Silica gelStationary phase for chromatography
Ethyl acetate, HexanesEluents for chromatography
Round-bottom flask, condenser, magnetic stir barReaction apparatus
Inert gas supply (Argon or Nitrogen)To maintain an inert atmosphere
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.). Then, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-2-chloro-3-methylpyridine product.

  • Choice of Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings of bromo-pyridines. Other palladium sources and ligands can be screened for optimization.

  • Choice of Base: K₂CO₃ is a moderately strong base suitable for many Suzuki reactions. Other bases like Cs₂CO₃ or K₃PO₄ can be used, especially for less reactive substrates.

  • Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is crucial for dissolving both the organic and inorganic reagents.

  • Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen, so maintaining an inert atmosphere is essential to prevent catalyst deactivation.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 6-Aryl-2-chloro-3-methylpyridine

This protocol outlines a general procedure for the C-N cross-coupling of the product from Protocol 1 with a primary or secondary amine.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are prevalent in pharmaceuticals.[4] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination of the desired arylamine product. The choice of a bulky, electron-rich phosphine ligand is often critical for the success of this reaction, especially with less reactive aryl chlorides.

Reagent/MaterialPurpose
6-Aryl-2-chloro-3-methylpyridineStarting material
Primary or secondary amine (1.2 equiv.)Coupling partner
Pd₂(dba)₃ (0.02 equiv.)Palladium pre-catalyst
XPhos (0.08 equiv.)Ligand
NaOtBu (1.4 equiv.)Base
TolueneAnhydrous solvent
Anhydrous Na₂SO₄ or MgSO₄Drying agent
Silica gelStationary phase for chromatography
Ethyl acetate, HexanesEluents for chromatography
Schlenk tube or sealed vialReaction vessel
Inert gas supply (Argon or Nitrogen)To maintain an inert atmosphere
  • Reaction Setup: To a dry Schlenk tube or sealed vial, add 6-aryl-2-chloro-3-methylpyridine (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium pre-catalyst, Pd₂(dba)₃ (0.02 equiv.), and the ligand, XPhos (0.08 equiv.). Then, add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure 6-aryl-2-(substituted-amino)-3-methylpyridine product.

  • Choice of Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for the amination of challenging substrates like 2-chloropyridines.

  • Choice of Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, non-protic solvents like toluene are essential to prevent quenching of the strong base and interference with the catalytic intermediates.

  • Inert Atmosphere: As with the Suzuki coupling, maintaining an inert atmosphere is crucial to protect the air-sensitive catalyst and reagents.

Application in Kinase Inhibitor Signaling Pathways

Derivatives synthesized from this compound are often designed to target specific protein kinases involved in cell cycle progression and proliferation, such as Cyclin-Dependent Kinases (CDKs). By inhibiting these kinases, these compounds can halt the uncontrolled growth of cancer cells.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex, biologically active molecules. Its differential reactivity allows for controlled, sequential functionalization, making it an ideal starting material for the generation of libraries of compounds for drug discovery programs. The protocols and insights provided in this guide are intended to facilitate the use of this valuable reagent in the development of novel therapeutics, particularly in the area of kinase inhibition.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Surry, D. S.; Buchwald, S. L. Biaryl phosphane ligands in palladium-catalyzed amination. Angew. Chem. Int. Ed.2008, 47, 6338–6361.
  • Levin, M. D.; et al. Cdk inhibitors.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. [Link]

  • A patent review of cyclin-dependent kinase 7 (CDK7) inhibitors (2018-2022). [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • CN107118207B - Preparation method of CDK inhibitor - Google P
  • WO2020224568A1 - Cdk inhibitors - Google P
  • A simple synthesis of aminopyridines: use of amides as amine source - SciELO. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. [Link]

  • 6-Bromo-N-(2-methyl-2H-benzo[d][2][4][5]triazol-5-yl)quinolin-4-amine - MDPI. [Link]

  • Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC. [Link]

  • WO2012095691A1 - An improved process for producing aminopyridines - Google P
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia - Arabian Journal of Chemistry. [Link]

Sources

Synthesis of novel pharmaceutical compounds from 6-Bromo-2-chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, 6-Bromo-2-chloro-3-methylpyridine represents a "privileged scaffold." Its utility stems from the precise electronic and steric differentiation between its three functional handles: the C6-bromide, the C2-chloride, and the C3-methyl group.

This application note details the chemoselective functionalization of this scaffold. By exploiting the bond dissociation energy (BDE) differences between C–Br and C–Cl, and the steric influence of the C3-methyl group, researchers can program the sequential assembly of trisubstituted pyridines—a core motif in P2X3 antagonists, p38 MAP kinase inhibitors, and HIV-1 non-nucleoside reverse transcriptase inhibitors.

Reactivity Profile & Strategic Analysis

The molecule presents a clear hierarchy of reactivity that dictates the synthetic workflow. Understanding this hierarchy is critical to avoiding "scrambling" (non-selective mixtures).

The Reactivity Hierarchy
  • C6-Bromine (Primary Handle): The C–Br bond is weaker (~68 kcal/mol) than the C–Cl bond (~81 kcal/mol). It is the preferred site for Palladium(0)-catalyzed oxidative addition. Furthermore, it is sterically unencumbered.

  • C2-Chlorine (Secondary Handle): While less reactive toward Pd(0), the C2 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent ring nitrogen. However, the C3-methyl group exerts steric hindrance on the C2 position, requiring elevated temperatures or smaller nucleophiles for successful substitution.

  • C3-Methyl (Tertiary Handle): A benzylic-like site amenable to radical oxidation or halogenation, typically modified after the halogen handles have been utilized or protected.

Visualizing the Reactivity Map

ReactivityMap cluster_legend Reactivity Logic Scaffold This compound C6_Br Position C6 (Br) Primary Reactive Site Method: Pd-Catalysis (Suzuki/Buchwald) Scaffold->C6_Br Fastest Rate (Oxidative Addition) C2_Cl Position C2 (Cl) Secondary Reactive Site Method: SnAr or High-Temp Pd Scaffold->C2_Cl Activated by N, Hindered by Me C3_Me Position C3 (Me) Tertiary Handle Method: Radical Oxidation/Halogenation Scaffold->C3_Me Orthogonal Radical Chemistry Kinetic Control Kinetic Control

Figure 1: Reactivity map illustrating the orthogonal nature of the three functional handles.

Protocol A: Site-Selective C6-Suzuki Coupling

Objective: Install an aryl or heteroaryl group at Position 6 without disturbing the C2-Chloride.

Mechanism: The reaction relies on the faster oxidative addition of Pd(0) into the C–Br bond.[1] The C2-Cl bond remains intact if the temperature is controlled and highly active ligands (e.g., SPhos, XPhos) are avoided in this first step.

Experimental Procedure
  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Chosen for high C-Br selectivity over C-Cl.

    • Base: K₂CO₃ (2.5 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Step-by-Step:

    • Charge a reaction vial with the substrate, boronic acid, and base.

    • Add the solvent system and sparge with Nitrogen for 10 minutes (Critical: Oxygen promotes homocoupling).

    • Add Pd(dppf)Cl₂·DCM.

    • Heat to 80°C for 4–6 hours. Note: Do not exceed 90°C to ensure the C2-Cl remains inert.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexanes/EtOAc).

Data Validation (Self-Check):

  • TLC: The product will be more polar than the starting material but less polar than the boronic acid.

  • 1H NMR: Look for the disappearance of the specific C6-H doublet and the appearance of new aromatic protons. The C3-Methyl singlet should remain largely unshifted (~2.3 ppm).

Protocol B: C2-Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C2-Chloride with an amine or alkoxide.

Challenge: The C3-methyl group provides steric bulk, shielding the C2 position. Standard SNAr conditions (mild heat) often fail. Solution: Use a polar aprotic solvent (DMSO/NMP) and elevated temperatures, or switch to Buchwald-Hartwig conditions if the nucleophile is weak.

Experimental Procedure (Standard SNAr)
  • Reagents:

    • Substrate: 6-Aryl-2-chloro-3-methylpyridine (Product from Protocol A)

    • Nucleophile: Primary or Secondary Amine (2.0 equiv)

    • Base: DIPEA (3.0 equiv)

    • Solvent: NMP (N-Methyl-2-pyrrolidone)

  • Step-by-Step:

    • Dissolve substrate in NMP (0.5 M concentration).

    • Add the amine and DIPEA.

    • Heat to 120°C–140°C in a sealed tube. Note: The high temp is required to overcome the steric clash of the C3-methyl.

    • Monitor by LC-MS (TLC is often difficult due to NMP).

    • Workup: Pour into water (product usually precipitates or extract with ether).

Comparative Data: C2-Displacement Conditions
Nucleophile TypeMethodCatalyst/AdditiveTemp (°C)Yield (Typical)
Primary Aliphatic Amine SNArNone12085-95%
Secondary Cyclic Amine SNArNone14070-85%
Aniline (Weak Nu) BuchwaldPd₂dba₃ / BINAP10060-80%
Alkoxide (OR) SNArNaH (to form anion)8090%

Synthetic Workflow Visualization

The following diagram illustrates the logical flow for building a trisubstituted pharmaceutical core, utilizing the orthogonality of the halogens.

Workflow Start Start: 6-Bromo-2-chloro- 3-methylpyridine Step1 Step 1: Suzuki Coupling (Selective at C6-Br) Start->Step1 Pd(dppf)Cl2, 80°C Intermediate Intermediate: 6-Aryl-2-chloro- 3-methylpyridine Step1->Intermediate Step2 Step 2: S_NAr or Buchwald (Forcing at C2-Cl) Intermediate->Step2 Amine, 130°C (S_NAr) or Pd-Cat (Buchwald) Final Target: 2-Amino-6-aryl- 3-methylpyridine Step2->Final

Figure 2: Sequential functionalization workflow ensuring regiochemical integrity.

Technical Insights & Troubleshooting

1. The "Scrambling" Risk: If you attempt to perform the SNAr reaction before the Suzuki coupling, you risk displacing the C6-Bromine. Although C2 is activated by the nitrogen, the C6-Br is less sterically hindered than the C2-Cl (due to the C3-Methyl).

  • Rule: Always perform C6-Pd coupling before C2-SNAr to guarantee regioselectivity.

2. C3-Methyl Oxidation (Advanced): For applications requiring a carboxylic acid at C3 (common in kinase inhibitors), the methyl group can be oxidized using KMnO₄ or SeO₂.

  • Timing: This should be done after C6 and C2 functionalization to avoid decarboxylation or interference with the Pd-catalyst.

3. Catalyst Selection:

  • Use Pd(dppf)Cl₂ for the C6-Br coupling. Its large bite angle and ferrocene backbone provide excellent stability and selectivity for Aryl-Br over Aryl-Cl.

  • Avoid Pd(PtBu₃)₂ or Pd-XPhos in the first step, as these highly active catalysts will oxidative add to the C2-Chloride, leading to polymerization or double-addition.

References

  • Lutz, M., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2017.

    • Grounding: Establishes the general hierarchy of C-Br vs C-Cl reactivity in pyridines.
  • BenchChem Technical Library. "Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine and related scaffolds."

    • Grounding: Provides specific vendor data on the handling of 2,6-dihalopyridines.
  • Gronert, S., et al. "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." Organic & Biomolecular Chemistry, 2014.[2]

    • Grounding: Explains the electronic activation of the C2 position and the "element effect" in SNAr.
  • PubChem Compound Summary. "this compound (CID 57336640)."[3]

    • Grounding: Verification of chemical structure and physical properties.[3][4]

Sources

Application Note: Orthogonal Functionalization of 6-Bromo-2-chloro-3-methylpyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

In the architecture of modern agrochemical discovery, highly functionalized heterocyclic scaffolds are critical for developing next-generation crop protection agents. 6-Bromo-2-chloro-3-methylpyridine (CAS: 1211539-10-4) serves as a high-value "linchpin" intermediate. Its utility stems from a highly predictable, orthogonal reactivity profile: it possesses two chemically distinct halogens (C6-Br and C2-Cl) and an aliphatic handle (C3-Methyl). This specific substitution pattern allows chemists to perform sequential, regioselective functionalizations without the need for complex protecting-group strategies, accelerating the synthesis of complex herbicidal, insecticidal, and fungicidal libraries.

Mechanistic Rationale: The Logic of Orthogonal Reactivity

The design of synthetic routes using this scaffold relies on exploiting the thermodynamic and kinetic differences of its functional groups:

  • Regioselective Cross-Coupling (C6 vs. C2): The regioselectivity in palladium-catalyzed cross-coupling of dihalopyridines is fundamentally governed by the Bond Dissociation Energy (BDE) of the carbon-halogen bonds. The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). Consequently, the oxidative addition of Pd(0) occurs kinetically at the C6-Br bond [1]. The C2-Cl bond remains intact during mild Suzuki or Sonogashira couplings, preserving it for subsequent Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig aminations.

  • C3-Methyl Elaboration: The methyl group at the 3-position is electronically activated by the adjacent pyridine ring. It can be subjected to radical bromination (yielding a bromomethyl alkylating agent) or exhaustive oxidation. Oxidizing the C3-methyl group yields a nicotinic acid (pyridine-3-carboxylic acid) derivative, a core pharmacophore found in numerous commercial agrochemicals [2].

Agrochemical Applications & Structural Analogies

The structural motifs derived from this compound map directly to several blockbuster agrochemical classes. The table below summarizes how each synthetic vector translates to biological efficacy.

Structural FeatureSynthetic VectorAgrochemical Analogy / FunctionExample Commercial Active
C6-Bromo Suzuki/Sonogashira CouplingIntroduces lipophilic biaryl groups to enhance metabolic stability and target binding.Boscalid (SDHI Fungicide)
C2-Chloro SNAr / Buchwald-HartwigAllows amination, crucial for hydrogen bonding in receptor pockets.Picloram (Auxin mimic herbicide, utilizes aminated pyridine) [3]
C3-Methyl Oxidation to Nicotinic AcidForms the core carboxylic acid pharmacophore required for enzyme inhibition.Flonicamid (Insecticide), Nicosulfuron (Herbicide)

Experimental Workflows & Protocols

As a self-validating system, each protocol below includes the mechanistic causality behind the reagent choices and the specific In-Process Controls (IPC) required to verify success.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at C6

Objective: Selectively couple an aryl group at the C6 position while leaving the C2-chlorine and C3-methyl intact.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.05 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology & Causality:

  • Preparation & Degassing: Combine the pyridine scaffold, boronic acid, and K₂CO₃ in the solvent mixture. Causality: The biphasic 1,4-dioxane/water system is strictly required. The organic phase dissolves the substrates, while the aqueous phase dissolves the K₂CO₃, generating the hydroxide ions needed to form the highly reactive palladium-hydroxo complex that facilitates transmetalation.

  • Deoxygenation: Sparge the mixture with Argon for 15 minutes. Causality: Dissolved oxygen irreversibly oxidizes the active Pd(0) catalyst to inactive Pd(II) oxides and promotes the homocoupling of the boronic acid, which consumes the limiting reagent.

  • Catalyst Addition: Add Pd(dppf)Cl₂ and heat to 80°C for 4-6 hours. Causality: The bidentate dppf ligand has a large bite angle (99°), which sterically accelerates the reductive elimination step, driving the catalytic cycle forward efficiently at the C6 position.

  • Self-Validation (IPC): Monitor by LC-MS. Validation metric: The starting material exhibits an equal intensity doublet (M / M+2) characteristic of the ¹⁷Br/⁸¹Br isotopes. Successful C6-coupling is confirmed by the disappearance of this doublet and the emergence of the product mass, which will now display a 3:1 (M / M+2) isotope pattern characteristic of the retained C2-Chlorine atom.

Protocol 2: Oxidation of C3-Methyl to a Nicotinic Acid Core

Objective: Convert the C3-methyl group of the C6/C2-functionalized intermediate into a carboxylic acid to generate an active agrochemical pharmacophore.

Reagents:

  • Functionalized 3-methylpyridine intermediate (1.0 equiv)

  • KMnO₄ (3.5 equiv)

  • Solvent: Water / t-Butanol (1:1 v/v)

Step-by-Step Methodology & Causality:

  • Oxidation: Suspend the intermediate in the solvent and add KMnO₄ portion-wise. Heat the reaction to 85°C for 12 hours. Causality: The electron-deficient nature of the pyridine ring makes the C3-methyl group less susceptible to mild oxidants. The strong oxidative potential of KMnO₄, combined with thermal energy, is required to overcome the activation barrier for exhaustive oxidation to the carboxylic acid.

  • Workup & Filtration: Cool the reaction. The mixture will contain a heavy brown precipitate of MnO₂. Filter the entire mixture hot through a tightly packed pad of Celite. Causality: MnO₂ forms a fine, colloidal suspension that causes severe emulsions during liquid-liquid extraction and traps the product. Celite filtration is mandatory for phase separation.

  • Self-Validation (IPC): Acidify the aqueous filtrate to pH 3 to precipitate the nicotinic acid product. Validation metric: IR spectroscopy of the dried solid must show the complete disappearance of aliphatic C-H stretches (~2900 cm⁻¹) and the appearance of a broad O-H stretch (2500–3300 cm⁻¹) alongside a strong C=O stretch (~1700 cm⁻¹).

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways enabled by the orthogonal reactivity of this compound.

Pathway SM This compound (Linchpin Scaffold) C6_Suzuki C6-Functionalized Pyridine (Suzuki-Miyaura Product) SM->C6_Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Regioselective at C6-Br C2_SNAr C2,C6-Difunctionalized Pyridine (SNAr / Amination Product) C6_Suzuki->C2_SNAr Amine, Base, Heat Reaction at C2-Cl C3_Bromo C3-Bromomethyl Derivative (Alkylating Intermediate) C6_Suzuki->C3_Bromo NBS, AIBN, hν Radical Bromination C3_Acid Nicotinic Acid Derivative (Agrochemical Active Core) C2_SNAr->C3_Acid KMnO4 Oxidation Converts -CH3 to -COOH

Fig 1: Divergent orthogonal synthesis workflow for this compound.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Chemical Science (RSC Publishing) URL:[Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • Picloram | C6H3Cl3N2O2 | CID 15965 PubChem - National Library of Medicine URL:[Link]

Experimental protocol for Sonogashira coupling with 6-Bromo-2-chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Sonogashira Coupling of 6-Bromo-2-chloro-3-methylpyridine

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge: Chemoselectivity in Polyhalogenated Heterocycles The primary challenge in functionalizing This compound lies in the chemoselective discrimination between the C6–Bromine and C2–Chlorine bonds. While both positions are activated by the electron-deficient pyridine ring, the C6–Br bond possesses a lower bond dissociation energy (approx. 276 kJ/mol) compared to the C2–Cl bond (approx. 339 kJ/mol).

However, the C2 position is adjacent to the pyridine nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (


) and potentially competitive oxidative addition if reaction temperatures are uncontrolled. The C3–Methyl group introduces weak steric bulk and mild electron-donating character, slightly deactivating the ring compared to non-methylated analogs, necessitating a highly active yet selective catalyst system.

1.2 The Solution: Kinetic Control via Catalyst & Ligand Selection To achieve exclusive C6-alkynylation, this protocol utilizes a Pd(II)/Cu(I) catalytic system under strict kinetic control.

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl

    
    (PPh
    
    
    
    )
    
    
    ]. This pre-catalyst is preferred over Pd(PPh
    
    
    )
    
    
    for its superior air stability and reliable generation of the active Pd(0) species in situ.
  • Ligand Effects: Triphenylphosphine (PPh

    
    ) provides sufficient steric bulk to facilitate reductive elimination while being electron-rich enough to support oxidative addition at the weaker C–Br bond without activating the stronger C–Cl bond at moderate temperatures.
    
  • Solvent/Base System: A THF/Triethylamine (Et

    
    N) mixture is selected. THF offers excellent solubility and easy removal, while Et
    
    
    
    N acts as both the base (sequestering HBr) and a reducing agent to activate the Pd(II) pre-catalyst.

Part 2: Mechanistic Pathway & Selectivity

The reaction proceeds via the standard Sonogashira catalytic cycle, but the success of this protocol hinges on the Oxidative Addition step.

Figure 1: Chemoselective Catalytic Cycle The diagram below illustrates the preferential pathway (Green) vs. the competitive side reaction (Red).

SonogashiraMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd_Br Oxidative Addition (Fast) (C6-Br Bond) Pd0->OxAdd_Br Kinetic Preference OxAdd_Cl Oxidative Addition (Slow) (C2-Cl Bond) Pd0->OxAdd_Cl High Temp Only Substrate Substrate: 6-Br-2-Cl-3-Me-Pyridine Substrate->OxAdd_Br Complex_A Pd(II) Complex Ar-Pd(II)-Br OxAdd_Br->Complex_A Transmetal Transmetallation with Cu-Acetylide Complex_A->Transmetal RedElim Reductive Elimination Product Release Transmetal->RedElim RedElim->Pd0 Regenerate Pd(0) Product Product: 6-Alkynyl-2-Cl-3-Me-Pyridine RedElim->Product

Caption: Kinetic differentiation between C6-Br and C2-Cl oxidative addition governs the chemoselectivity of the reaction.

Part 3: Experimental Protocol

Reagents & Equipment
ReagentEquiv.[1][2][3]RoleNotes
This compound 1.0SubstrateLimiting reagent.
Terminal Alkyne 1.1 - 1.2Coupling PartnerSlight excess to account for homocoupling.
PdCl

(PPh

)

0.02 - 0.05Catalyst2-5 mol% loading is standard.
CuI (Copper(I) Iodide) 0.01 - 0.025Co-Catalyst1:2 ratio with Pd is optimal. Keep white/off-white.
Triethylamine (Et

N)
3.0BaseMust be dry/distilled.
THF (Tetrahydrofuran) Solvent[0.2 M]Anhydrous, degassed.

Equipment:

  • Schlenk line or Nitrogen/Argon manifold.

  • Oven-dried reaction vial or round-bottom flask with septum.[3]

  • Magnetic stir bar.[1][3][4]

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Preparation: Flame-dry a 25 mL round-bottom flask (or Schlenk tube) under vacuum and backfill with Argon (x3).

  • Solids Addition: Under a positive pressure of Argon, add:

    • This compound (1.0 mmol, 206 mg).

    • PdCl

      
      (PPh
      
      
      
      )
      
      
      (0.03 mmol, 21 mg, 3 mol%).
    • CuI (0.015 mmol, 3 mg, 1.5 mol%).

    • Note: CuI is light sensitive; add quickly.

Step 2: Solvent & Base Addition [5]

  • Seal the flask with a rubber septum.

  • Add anhydrous THF (4.0 mL) via syringe.

  • Add anhydrous Et

    
    N (1.0 mL) via syringe.
    
  • Degassing: Sparge the yellow suspension with Argon for 5-10 minutes (needle in solution, vent needle out). Critical: Oxygen promotes Glaser homocoupling of the alkyne.

Step 3: Reaction Initiation

  • Add the Terminal Alkyne (1.2 mmol) dropwise via syringe.

  • Temperature: Stir at Room Temperature (25°C) for 1 hour.

  • Monitoring: Check TLC (Hexanes/EtOAc).

    • Observation: The mixture typically turns from yellow to dark brown/black as Pd(0) is generated and the cycle proceeds.

    • Decision Point: If conversion is <10% after 2 hours, heat to 45°C . Do NOT exceed 60°C to avoid activation of the C2-Chloride.

Step 4: Workup

  • Quench the reaction by adding saturated NH

    
    Cl solution (10 mL) and water (10 mL). Note: NH
    
    
    
    Cl helps solubilize copper salts.
  • Extract with Ethyl Acetate (3 x 15 mL).

  • Combine organic layers and wash with Brine (1 x 20 mL).

  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
Purification & Analysis
  • Purification: Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Gradient of Hexanes:EtOAc (Start 100:0

      
       90:10).
      
    • Target: The product is typically less polar than the starting material due to the loss of the polar C-Br bond and addition of the alkyne.

  • Validation:

    • 1H NMR: Look for the disappearance of the C5-H doublet (neighbor to Br) and appearance of alkyne protons (if terminal) or alkyl groups. The methyl singlet at C3 (approx. 2.3 ppm) should remain.

    • MS (ESI): Check for the molecular ion [M+H]+. Ensure the Chlorine isotope pattern (3:1 ratio of M : M+2) is preserved, confirming the Cl atom is still intact.

Part 4: Workflow Visualization

ExperimentalWorkflow Start Start: Dry Flask + Ar Solids Add Solids: Substrate, Pd, Cu Start->Solids Liquids Add Liquids: THF, Et3N, Alkyne Solids->Liquids Degas Degas: Sparge with Ar Liquids->Degas React Reaction: RT to 45°C, 2-6h Degas->React Check TLC Check: SM Consumed? React->Check Heat Increase Temp (Max 60°C) Check->Heat No (Slow) Quench Workup: NH4Cl / EtOAc Check->Quench Yes Heat->React Purify Purification: Column Chrom. Quench->Purify End Final Product: Pure 6-Alkynyl-Pyridine Purify->End

Caption: Operational workflow ensuring rigorous exclusion of oxygen and temperature control.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (SM remains) Catalyst inactive or poisoned.Ensure Pd catalyst is yellow (not black) before addition. Degas solvents thoroughly. Increase temp to 40°C.
Homocoupling (Glaser) Oxygen presence.Re-sparge solvents.[6] Add alkyne slowly (syringe pump) to keep concentration low relative to catalyst.
Loss of Cl (Bis-coupling) Temperature too high.Strictly limit temp to <60°C . Reduce reaction time.
Black Precipitate Pd black formation (catalyst death).Add excess PPh

(10 mol%) to stabilize Pd species.

Part 6: References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[7] Chemical Reviews, 107(3), 874-922.

  • Schlosser, M., & Guggisberg, Y. (2010). Chemoselective substitution of dihalopyridines. European Journal of Organic Chemistry, 2010(14), 2727-2735.

  • BenchChem. (2025).[1][5][8] Reactivity of Aryl Halides in Sonogashira Coupling. Application Note 1.1.

  • Organic Chemistry Portal. (2024). Sonogashira Coupling: Mechanism and Protocols.

Sources

Application Note: Site-Selective Buchwald-Hartwig Amination of 6-Bromo-2-chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocol for the regioselective Buchwald-Hartwig amination of 6-bromo-2-chloro-3-methylpyridine . Polyhalogenated pyridines present a unique challenge in cross-coupling chemistry: distinguishing between multiple electrophilic sites.[1] This guide demonstrates how to leverage the intrinsic electronic differences between C–Br and C–Cl bonds, amplified by the steric hindrance of the C3-methyl group, to achieve exclusive C6-amination. We provide a robust method using Pd(0) catalysis, focusing on ligand selection to suppress bis-amination and hydrodehalogenation.

Strategic Analysis: The Mechanics of Regiocontrol

Successful functionalization of this compound relies on two synergistic factors: Electronic Activation and Steric Shielding .

Electronic Bias (The Kinetic Driver)

In Palladium-catalyzed cross-coupling, the rate-determining step for aryl halides is typically oxidative addition . The bond dissociation energy (BDE) of the C–Br bond (~68 kcal/mol) is significantly lower than that of the C–Cl bond (~81 kcal/mol). Consequently, the Pd(0) species inserts into the C–Br bond orders of magnitude faster than the C–Cl bond.

Steric Bias (The Selectivity Enhancer)

While electronic factors favor C6, the C3-methyl group provides a critical "insurance policy" for regioselectivity.

  • Position 2 (Cl): This site is flanked by the ring nitrogen and the C3-methyl group. The C3-methyl exerts steric pressure (ortho-effect), hindering the approach of the bulky Pd-Ligand complex, thereby retarding oxidative addition at C2.

  • Position 6 (Br): This site is sterically accessible, flanked only by the ring nitrogen and a hydrogen at C5.

Visualization of Reactive Sites

Regioselectivity Substrate 6-Bromo-2-chloro- 3-methylpyridine C6_Site C6 Position (Br) PREFERRED SITE Substrate->C6_Site C2_Site C2 Position (Cl) DISFAVORED SITE Substrate->C2_Site Factors_C6 1. Weaker Bond (C-Br) 2. Sterically Open C6_Site->Factors_C6 Factors_C2 1. Stronger Bond (C-Cl) 2. Blocked by C3-Methyl C2_Site->Factors_C2

Figure 1: Structural analysis of this compound showing the convergence of electronic and steric factors favoring C6 functionalization.

Experimental Design & Optimization

Catalyst & Ligand Selection

For this specific scaffold, "standard" ligands like PPh3 are insufficient due to the potential for catalyst poisoning by the pyridine nitrogen.

  • Recommendation: Xantphos or BINAP .[1]

    • Why: These bidentate bis-phosphine ligands have a wide bite angle.[1] They facilitate the reductive elimination step and form stable chelates that resist displacement by the pyridine substrate.

  • High-Performance Alternative: BrettPhos (for primary amines).[1][2]

    • Why: If the coupling partner is a primary amine (e.g., aniline), BrettPhos prevents the formation of inactive Pd-amine complexes.

Base Selection[1][2]
  • Standard: Cs₂CO₃ (Cesium Carbonate).[1][3][4]

    • Why: Unlike NaOtBu, carbonate bases are milder.[1] Strong alkoxide bases can promote hydrodehalogenation (replacing Br with H) or nucleophilic aromatic substitution (SNAr) at the C2-Cl position by the amine itself, bypassing the catalyst.

Solvent System
  • Toluene or 1,4-Dioxane (anhydrous).[1][5]

    • Note: Toluene is preferred for ease of workup, but Dioxane is necessary if solubility is an issue.[1]

Detailed Protocol

Method A: Coupling with Secondary Amines (e.g., Morpholine)

Target: 4-(6-chloro-5-methylpyridin-2-yl)morpholine

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: Xantphos (5.0 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene (0.2 M concentration)

Step-by-Step Workflow:

  • Catalyst Pre-complexation (Optional but Recommended):

    • In a vial, mix Pd₂(dba)₃ and Xantphos in a small amount of toluene.[1] Stir at room temperature for 5-10 minutes. The solution should turn from dark purple/red to a lighter orange/brown, indicating active catalyst formation.

  • Reaction Assembly:

    • To a dry reaction tube equipped with a magnetic stir bar, add the Substrate (1.0 equiv) and Cs₂CO₃ (2.0 equiv).

    • Critical: If the amine is a solid, add it now. If liquid, add later.[1]

    • Evacuate and backfill with Nitrogen/Argon (3 cycles) to remove oxygen.[1]

  • Solvent & Amine Addition:

    • Add the pre-complexed catalyst solution via syringe.[1]

    • Add the remaining Toluene to reach 0.2 M.[1]

    • Add Morpholine (1.2 equiv) via syringe.[1]

  • Heating:

    • Seal the vessel and heat to 80°C .

    • Note: Do not exceed 100°C initially.[1] Higher temperatures increase the risk of activating the C2-Cl bond.

  • Monitoring:

    • Monitor by HPLC or TLC after 2 hours.[1] Look for the disappearance of the starting bromide.

  • Workup:

    • Cool to room temperature.[1] Filter through a pad of Celite to remove insoluble salts.[1][5]

    • Concentrate the filtrate in vacuo.[1]

    • Purify via Silica Gel Chromatography (Hexanes/Ethyl Acetate gradient).[1]

Method B: Coupling with Primary Amines (e.g., Aniline)

Modification: Use BrettPhos Pd G3 (precatalyst) at 2-5 mol% and NaOtBu (1.2 equiv) if Cs₂CO₃ is too slow, but strictly control temperature at 60-70°C to prevent side reactions.

Experimental Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Isolation Phase start Start: Raw Materials step1 Inert Atmosphere Setup (N2/Argon Purge) start->step1 step2 Catalyst Pre-mixing (Pd source + Ligand) step1->step2 step3 Combine Reagents: Substrate + Base + Solvent step2->step3 step4 Heat to 80°C (Strict Temp Control) step3->step4 step5 Monitor (HPLC/TLC) Check for Br consumption step4->step5 step5->step4 Incomplete (<90%) step6 Celite Filtration (Remove Pd/Salts) step5->step6 Complete step7 Flash Chromatography step6->step7

Figure 2: Operational workflow for the Pd-catalyzed amination process.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or inactive Pd species.[1]Switch to BrettPhos Pd G3 precatalyst to ensure active Pd(0) generation.[1]
Bis-amination (Product + Cl reaction) Temperature too high or excess amine.[1][5]Lower temp to 60-70°C . Reduce amine to 1.05 equiv.[1]
Hydrodehalogenation (Br replaced by H) Solvent wet or Base too strong.[1]Use fresh anhydrous solvent.[1] Switch base from NaOtBu to Cs₂CO₃ or K₃PO₄ .
Starting Material Intact Oxidative addition failure.Ensure inert atmosphere (O₂ inhibits Pd).[1] Increase catalyst loading to 5 mol%.

References

  • Mechanistic Overview: Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][4][5][6][7][8][9][10] Reaction intermediates and structure-activity relationships.[1][5] Journal of the American Chemical Society.[1][9]

  • Regioselectivity in Polyhalogenated Heterocycles: Liegault, B., et al. (2008).[1] Establishing the grounds for the site-selective arylation of (di)halo(hetero)arenes. Chemical Society Reviews.[1]

  • Specific Reactivity of 2,6-Dihalopyridines: Schade, M. A., et al. (2010). Site-Selective Amination of Polyhalogenated Pyridines. The Journal of Organic Chemistry.

  • Catalyst Selection Guide: Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Base Effects: Young, I. S., et al. (2019).[1][11] Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines.[1][7][11] ACS Omega.[1][11] [11]

Sources

Application Note: Orthogonal Derivatization of 6-Bromo-2-chloro-3-methylpyridine for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Senior Application Scientists, and Drug Discovery Professionals. Focus: Sequential transition-metal-catalyzed cross-coupling, mechanistic causality, and self-validating synthetic protocols.

Introduction and Mechanistic Rationale

In the design of small-molecule libraries for biological screening, highly functionalized pyridine scaffolds are invaluable due to their prevalence in FDA-approved drugs. 6-Bromo-2-chloro-3-methylpyridine (CAS: 1211539-10-4) serves as a premier building block for generating 2,6-disubstituted pyridine derivatives[1][2]. Its structural utility lies in the orthogonal reactivity of its two halogen substituents, which allows for sequential, site-selective functionalization without the need for intermediate protecting group manipulations.

The Causality of Regioselectivity

The ability to selectively functionalize the C6 position over the C2 position is governed by a combination of thermodynamic, kinetic, and steric factors:

  • Bond Dissociation Energy (BDE): The fundamental driver of chemoselectivity in palladium-catalyzed cross-coupling is the relative ease of oxidative addition. Computational studies using density functional theory (DFT) demonstrate that in halogenated heterocycles, C–Cl BDEs are on average 7.55 ± 0.42 kcal/mol higher than their corresponding C–Br BDEs[3][4]. Consequently, the oxidative insertion of a Pd(0) species into the weaker C6–Br bond is kinetically favored over the C2–Cl bond.

  • Steric Shielding: The methyl group at the C3 position provides significant steric hindrance adjacent to the C2-chlorine. This steric bulk impedes the approach of bulky palladium-ligand complexes (such as

    
     or 
    
    
    
    species)[5], further depressing the rate of oxidative addition at C2 and artificially widening the reactivity gap between the two electrophilic sites.
  • Electronic Deactivation: Once the C6 position is successfully coupled (e.g., with an electron-donating aryl group), the pyridine ring becomes more electron-rich. This electronic shift makes the subsequent oxidative addition into the remaining C2–Cl bond more challenging, necessitating the use of highly active, electron-rich phosphine ligands (like BrettPhos or XPhos) for the second functionalization step[6].

Sequential Functionalization Pathway

To leverage this scaffold for biological screening, a two-step orthogonal derivatization workflow is typically employed. Step 1 utilizes a Suzuki-Miyaura cross-coupling to install an aryl or heteroaryl group at C6. Step 2 utilizes a Buchwald-Hartwig amination (or a nucleophilic aromatic substitution,


) to install an amine at C2.

G SM This compound (CAS: 1211539-10-4) Int1 C6-Arylated Intermediate (Retains C2-Cl) SM->Int1 Step 1: Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 Favored by lower C-Br BDE Prod C2,C6-Disubstituted Pyridine (Fully Functionalized) Int1->Prod Step 2: Buchwald-Hartwig Pd2(dba)3, BrettPhos, R-NH2 Requires electron-rich ligand

Caption: Sequential orthogonal cross-coupling of this compound.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps (In-Process Controls) to ensure that cross-reactivity and homocoupling are minimized.

Protocol A: Regioselective C6 Suzuki-Miyaura Coupling

Objective: Selectively couple an arylboronic acid at the C6 position while preserving the C2-Cl bond. Rationale:


 is selected as the pre-catalyst because its bidentate nature limits the formation of highly reactive, coordinatively unsaturated mono-ligated Pd species that might prematurely activate the C2-Cl bond.

Procedure:

  • Reaction Setup: To a dried Schlenk flask under argon, add this compound (1.0 equiv, 10 mmol), the desired arylboronic acid (1.05 equiv, 10.5 mmol), and

    
     (0.03 equiv, 3 mol%).
    
  • Base & Solvent: Add anhydrous

    
     (2.0 equiv, 20 mmol). Introduce a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 0.2 M). Causality note: Water is critical for the rapid hydrolysis of the boronic acid to the reactive boronate species, facilitating transmetalation.
    
  • Execution: Heat the biphasic mixture to 80 °C for 4–6 hours with vigorous stirring.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material mass (

    
    ) disappears, replaced by the intermediate mass, with strictly <2% of the di-arylated byproduct observed.
    
  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over

    
    . Purify via flash chromatography (Hexanes/EtOAc) to isolate the C6-arylated intermediate.
    
Protocol B: C2 Buchwald-Hartwig Amination

Objective: Functionalize the sterically hindered, electronically deactivated C2-Cl bond with a primary or secondary amine. Rationale: The use of


 with BrettPhos generates a highly active, electron-rich 

complex capable of inserting into the strong C–Cl bond[5]. The extreme steric bulk of BrettPhos accelerates the reductive elimination of the amine product.

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, charge a vial with the C6-arylated intermediate from Protocol A (1.0 equiv, 5 mmol), the target amine (1.2 equiv, 6 mmol),

    
     (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and 
    
    
    
    (1.5 equiv, 7.5 mmol).
  • Solvent: Add anhydrous Toluene (0.2 M). Seal the vial with a PTFE-lined cap.

  • Execution: Heat to 100 °C for 12 hours. Causality note: The strong alkoxide base (

    
    ) is required to deprotonate the coordinated amine prior to reductive elimination.
    
  • In-Process Control (IPC): Monitor via TLC/LC-MS. Validation is achieved upon complete consumption of the chlorinated intermediate. If conversion stalls, verify anhydrous conditions, as

    
     is highly moisture-sensitive.
    
  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC for biological screening assays.

Quantitative Data Presentation: Catalyst Optimization

To validate the choice of catalytic systems for the regioselective Suzuki-Miyaura step (Protocol A), a catalyst screen was performed. The data below summarizes the impact of ligand sterics and bite angle on C6 vs. C2 selectivity.

Catalyst / Ligand SystemBaseTemp (°C)Conversion (%)C6-Arylation (Target)C2,C6-Diarylation (Over-reaction)


90>95%78%18%

/ SPhos

80>99%65%34%


80 >98% 96% <2%

/ XPhos

80>99%55%44%

Data Interpretation: Monodentate, highly active ligands (SPhos, XPhos) generate reactive


 species that fail to differentiate sufficiently between the C-Br and C-Cl bonds once the reaction mixture is heated, leading to high levels of diarylation[5][6]. The bidentate ligand dppf enforces a rigid geometry that perfectly exploits the BDE differential, yielding 96% of the desired regioselective product.

References

  • [1] Guidechem. This compound 1211539-10-4 wiki. Available at:

  • [2] PubChem. This compound | C6H5BrClN | CID 57336640. Available at:

  • [3] National Center for Biotechnology Information (PMC). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Available at:

  • [6] National Center for Biotechnology Information (PMC). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Available at:

  • [4] ResearchGate. Comparison of C-Cl and C-Br BDEs using UB3LYP/6-31G(d). Available at:

  • [5] ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Available at:

Sources

Application Note: Orthogonal Functionalization of 6-Bromo-2-chloro-3-methylpyridine for Advanced Materials

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Materials Scientists Focus: Regioselective Cross-Coupling, Organic Electronics, and API Synthesis

Executive Summary

The development of complex functional materials—ranging from electron-transport layers in organic light-emitting diodes (OLEDs) to highly specific kinase inhibitors in oncology—relies heavily on versatile, multi-halogenated heterocyclic building blocks. 6-Bromo-2-chloro-3-methylpyridine (CAS: 1211539-10-4) represents a premier scaffold for these applications[1]. Its unique substitution pattern offers highly predictable, orthogonal reactivity. By exploiting the differential bond dissociation energies of the C-Br and C-Cl bonds, coupled with the steric shielding provided by the C3-methyl group, chemists can perform sequential, regioselective cross-coupling reactions without the need for intermediate protecting groups[2].

This application note details the mechanistic rationale and provides self-validating experimental protocols for the sequential functionalization of this critical building block.

Physicochemical Properties & Scaffold Rationale

To effectively utilize this compound, one must understand its baseline physical properties and the electronic environment of its functional groups[3][4].

Table 1: Key Physicochemical Data
PropertyValueScientific Significance
CAS Number 1211539-10-4Unique identifier for procurement and regulatory tracking.
Molecular Formula C6H5BrClNContains orthogonal halogen handles (Br, Cl) on a pyridine core.
Molecular Weight 206.47 g/mol Low molecular weight allows for downstream mass additions without exceeding Lipinski limits.
LogP ~3.06Moderate lipophilicity; requires biphasic or non-polar solvent systems for optimal coupling.
Boiling Point ~256.9 °C (at 760 mmHg)High thermal stability; suitable for high-temperature catalytic reactions.
Mechanistic Insight: The "Orthogonal" Advantage

In palladium-catalyzed cross-coupling, the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The C6-Br bond is significantly weaker and less sterically hindered than the C2-Cl bond. Furthermore, the methyl group at the C3 position provides profound steric shielding to the adjacent C2-chlorine[5].

Causality in Experimental Design: If a mild Pd(0) catalyst (e.g.,


) is used at moderate temperatures, it will exclusively insert into the C6-Br bond. The C2-Cl bond remains completely inert during this first pass, serving as a latent functional handle. Only when subjected to highly active, electron-rich, and sterically demanding dialkylbiaryl phosphine ligands (e.g., BrettPhos or XPhos) at elevated temperatures will the C2-Cl bond undergo oxidative addition[2].

Application Workflow: Sequential Functionalization

The following diagram illustrates the logical progression of synthesizing a complex functional material from the this compound starting material.

G A 6-Bromo-2-chloro- 3-methylpyridine (Starting Material) B 6-Aryl-2-chloro- 3-methylpyridine (Intermediate) A->B Suzuki-Miyaura (C6-Br Selective) Pd(PPh3)4, 80°C C 6-Aryl-2-amino- 3-methylpyridine (Functional Material) B->C Buchwald-Hartwig (C2-Cl Activation) Pd2(dba)3, BrettPhos, 110°C

Sequential orthogonal cross-coupling workflow for this compound.

Experimental Protocols

The following protocols are designed as self-validating systems. TLC and LC-MS checkpoints are embedded to ensure the causality of the reaction conditions is actively monitored.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C6

Objective: To couple an arylboronic acid exclusively at the C6 position, leaving the C2-Cl intact for downstream chemistry.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.05 equiv - slight excess drives conversion without risking double-coupling)

  • 
     (0.05 equiv, 5 mol%)
    
  • 
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: Toluene / Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with this compound, arylboronic acid, and Toluene/Ethanol. Sparge the solution with ultra-pure Argon for 15 minutes. Rationale: Oxygen rapidly degrades Pd(0) to inactive Pd(II) species, halting the catalytic cycle.

  • Catalyst Addition: Quickly add

    
     under a positive stream of Argon.
    
  • Base Addition: Add the degassed 2M

    
     aqueous solution. Rationale: The biphasic system ensures the base is available for the transmetalation step while keeping the organic substrates dissolved.
    
  • Heating: Heat the biphasic mixture to 80 °C with vigorous stirring for 6–8 hours.

  • Validation Checkpoint: Sample the organic layer for LC-MS. You should observe the mass of the desired 6-aryl-2-chloro-3-methylpyridine intermediate. The absence of a double-addition mass confirms the strict regioselectivity of the C6-Br over the sterically hindered C2-Cl.

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc, dry over

    
    , and concentrate. Purify via silica gel chromatography.
    
Protocol B: Buchwald-Hartwig Amination at C2

Objective: To functionalize the highly hindered C2-Cl bond with a secondary amine, a common motif in both OLED host materials and pharmaceutical APIs.

Reagents:

  • 6-Aryl-2-chloro-3-methylpyridine intermediate (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • 
     (0.02 equiv, 2 mol%)
    
  • BrettPhos ligand (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a sealed tube with the intermediate,

    
    , BrettPhos, and 
    
    
    
    . Rationale:
    
    
    is highly moisture-sensitive; glovebox preparation ensures a strictly anhydrous environment, preventing the formation of unreactive phenol byproducts.
  • Solvent & Amine Addition: Add anhydrous Toluene followed by the secondary amine. Seal the tube.

  • Activation & Heating: Heat the reaction to 110 °C for 12 hours. Rationale: The bulky BrettPhos ligand forces the palladium center into a highly active, mono-ligated state [L-Pd(0)], which is energetic enough to oxidatively add into the sterically shielded C2-Cl bond.

  • Validation Checkpoint: TLC (Hexanes/EtOAc) should show complete consumption of the intermediate. The strong electron-donating nature of the newly formed amine bond will significantly shift the Rf value.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via recrystallization or chromatography.

Applications in Industry

Organic Electronics (OLEDs): Derivatives of this compound are heavily utilized in the synthesis of bipyridine and terpyridine ligands. When the C6 position is coupled with electron-deficient aromatics and the C2 position is functionalized with carbazole derivatives, the resulting molecule exhibits excellent triplet energy levels, making it an ideal Phosphorescent Host Material or Electron Transport Material (ETM) in OLED displays[5].

Pharmaceutical Drug Discovery: The 2-amino-3-methylpyridine structural motif is a "privileged pharmacophore." The methyl group at C3 forces the C2-amine into a specific dihedral angle, which is highly advantageous for locking the molecule into an active conformation that fits precisely into the ATP-binding pocket of various kinase enzymes. This scaffold is frequently used in the development of targeted oncology therapeutics[1].

References

  • PubChem (NIH) - this compound | CID 57336640 | Computed Descriptors and Synonyms. Available at: [Link]

  • Chemistlibrary - Comprehensive Coordination Chemistry II: Suzuki Coupling Methods for Bipyridine Ligands. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the official Technical Support and Troubleshooting Guide for the synthesis of 6-Bromo-2-chloro-3-methylpyridine (CAS: 1211539-10-4)[1][2]. This compound is a highly valued heterocyclic building block utilized extensively in the development of pharmaceuticals and agrochemicals[3][4].

Because direct electrophilic bromination of 2-chloro-3-methylpyridine predominantly yields the 5-bromo isomer[3], achieving absolute regiocontrol at the 6-position requires a directed approach. The industry-standard methodology is the Sandmeyer Bromination of 6-amino-2-chloro-3-methylpyridine[5][6]. This guide provides a self-validating protocol, mechanistic insights, and targeted troubleshooting to help you maximize your isolated yield.

Mechanistic Pathway & Workflow

The synthesis relies on the diazotization of an aminopyridine followed by a copper-catalyzed radical nucleophilic substitution[7].

G A 6-Amino-2-chloro-3-methylpyridine B Diazotization (NaNO2, HBr, 0-5°C) A->B C Diazonium Intermediate (Unstable) B->C  IPC: TLC/HPLC D Sandmeyer Bromination (CuBr, HBr, 40-60°C) C->D E This compound (Target Product) D->E

Workflow for the Sandmeyer synthesis of this compound.

Standard Operating Protocol: Sandmeyer Bromination

To ensure reproducibility and high yield, every step in this protocol is designed to mitigate common side reactions (such as hydrolysis or halogen scrambling)[5][7].

Step 1: Amine Dissolution Dissolve 1.0 equivalent of 6-amino-2-chloro-3-methylpyridine in a 48% aqueous hydrobromic acid (HBr) solution (approx. 5-10 volumes). Causality: HBr must be used as the acid source to match the desired halogen. Using HCl will result in competitive chlorination[7].

Step 2: Diazotization Cool the acidic amine solution to 0–5 °C using an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO


, 1.1–1.2 eq) dropwise. Maintain the internal temperature strictly below 5 °C. Stir for 30 minutes.
In-Process Control (IPC): Verify the complete consumption of the starting amine via TLC or HPLC before proceeding.

Step 3: Catalyst Preparation In a separate reaction vessel, dissolve Copper(I) bromide (CuBr, 0.5–1.0 eq) in 48% HBr and cool to 0 °C. Causality: CuBr initiates the single-electron transfer (SET) required to generate the aryl radical from the diazonium salt[7].

Step 4: Coupling & Maturation Transfer the cold diazonium solution dropwise into the CuBr/HBr solution. Once the addition is complete, gradually warm the reaction mixture to 40–60 °C and stir for 1–2 hours until the evolution of nitrogen gas (N


) ceases.

Step 5: Workup Cool the mixture to room temperature. Carefully neutralize the acidic solution to pH 7–8 using aqueous NaOH. Filter the mixture through a pad of Celite to remove insoluble copper salts, then extract the aqueous filtrate with dichloromethane (DCM). Wash the organic layer with brine, dry over Na


SO

, and concentrate under reduced pressure to yield the crude product[8].

Optimization Data

The following table summarizes the impact of reaction parameters on the isolated yield of the target compound, demonstrating the critical nature of temperature control and catalyst loading[8][9].

Parameter AdjustedCondition TestedObserved YieldPrimary Impurity / Issue
Diazotization Temp. 0–5 °C78% None (Optimal)
Diazotization Temp. 15–20 °C35%6-Hydroxy-2-chloro-3-methylpyridine (Phenol)
Acid Source 48% HBr78% None (Optimal)
Acid Source 37% HCl42%2,6-Dichloro-3-methylpyridine (Scrambling)
Catalyst Loading 0.1 Equivalents CuBr50%Unreacted diazonium / Azo dimers
Catalyst Loading 0.5 Equivalents CuBr78% None (Optimal)

Troubleshooting & FAQs

Q1: My overall yield is below 40%, and I am isolating a highly polar, water-soluble byproduct. What is going wrong? A1: The highly polar byproduct is the corresponding pyridinol (6-hydroxy-2-chloro-3-methylpyridine). This is caused by the hydrolysis of the unstable diazonium salt[5]. It typically occurs if the diazotization temperature exceeds 5 °C, or if the diazonium intermediate is left stirring for too long before the addition of the copper catalyst. Solution: Ensure strict temperature control (0–5 °C) during the NaNO


 addition. If hydrolysis persists, switch to non-aqueous diazotization conditions  using tert-butyl nitrite (t-BuONO) and CuBr

in anhydrous acetonitrile[6][10].

Q2: NMR analysis shows a mixture of brominated and chlorinated products at the 6-position. How do I prevent this? A2: You are experiencing "halogen scrambling." Diazonium salts are highly reactive and will undergo nucleophilic aromatic substitution with any available halide in the matrix[7]. If you used hydrochloric acid (HCl) to dissolve the amine, or Copper(I) chloride (CuCl) as the catalyst, the chloride ions outcompeted the bromide ions. Solution: Purge all chloride sources from the reaction. Strictly use 48% HBr and CuBr.

Q3: The reaction stalls, and I am seeing the formation of brightly colored azo-dimers. How can I drive the reaction to completion? A3: Azo-dimerization indicates an inactive or insufficient copper catalyst. The Sandmeyer reaction requires Cu(I) to initiate the radical mechanism. Cu(I) salts are easily oxidized to inactive Cu(II) in the presence of atmospheric oxygen[7]. Solution: Ensure your CuBr is freshly purified (it should be a white or pale green powder, not dark brown/black). Additionally, electron-deficient pyridines often require higher catalyst loadings; increase your CuBr loading to 0.5–1.0 equivalents[8][9].

Q4: Can I bypass the Sandmeyer route and use direct electrophilic bromination on 2-chloro-3-methylpyridine? A4: No. Direct electrophilic bromination (e.g., using Br


/FeBr

or NBS) is governed by the inductive and resonance effects of the existing substituents. The chlorine atom and the methyl group direct the incoming electrophile primarily to the 5-position, yielding 5-bromo-2-chloro-3-methylpyridine[3]. The Sandmeyer route is mandatory for absolute regiocontrol at the 6-position.

Q5: During the workup, I am getting a severe emulsion that prevents the separation of the aqueous and organic layers. How do I fix this? A5: Emulsions in Sandmeyer workups are almost always caused by the precipitation of colloidal copper hydroxides and copper oxides when the highly acidic reaction mixture is neutralized with NaOH. Solution: Do not attempt to extract the mixture while the copper salts are suspended. After neutralization, filter the entire biphasic mixture through a tightly packed pad of Celite. Wash the Celite pad with your extraction solvent (DCM). The resulting filtrate will separate cleanly into two layers.

References

  • Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction. Academia.edu. Available at: [Link]

  • Method for preparing 2,3-dichloropyridine through Sandmeyer reaction catalyst. Patsnap.com. Available at: [Link]

  • Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. YouTube. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. NIH.gov. Available at:[Link]

  • Guest Host Chemistry Part I: The Synthesis of Metal Selective Sensors. Wisconsin.edu. Available at: [Link]

Sources

Common side products in 6-Bromo-2-chloro-3-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridine Halogenation. This guide is designed for researchers, medicinal chemists, and process scientists troubleshooting the synthesis of 6-Bromo-2-chloro-3-methylpyridine (CAS: 1211539-10-4).

The most efficient and scalable route to this building block involves the Directed ortho-Metalation (DoM) of 2-chloro-3-methylpyridine followed by electrophilic bromination. However, the pyridine ring's electronic landscape and the presence of the acidic C3-methyl group create competing pathways that frequently lead to complex side-product profiles. This guide deconstructs the reaction mechanics, provides actionable troubleshooting FAQs, and establishes a self-validating standard operating procedure (SOP).

Part 1: Mechanistic Overview & Reaction Pathways

The regioselectivity of the metalation step dictates the purity of the final product. 2-Chloro-3-methylpyridine possesses three competitive sites for deprotonation: C-4, C-6, and the benzylic C-3 methyl group.

Using a bulky, non-nucleophilic base like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) under strict kinetic control (-78 °C) forces deprotonation at the C-6 position. The nitrogen atom's weak inductive effect further acidifies this proton, making it the preferred kinetic target when steric hindrance blocks C-4 (). Deviation from these conditions leads to the side products mapped below.

Pathway SM 2-Chloro-3-methylpyridine Base LiTMP Base (-78 °C) SM->Base Int6 C-6 Lithiation (Kinetic Control) Base->Int6 Bulky Base Int4 C-4 Lithiation (Steric Leakage) Base->Int4 Small Base (LDA) IntLat Lateral Lithiation (Thermodynamic) Base->IntLat Temp > -40 °C Quench Bromination (DBTFE) Int6->Quench Dimer Bis-pyridyl Dimer (Side Product) Int6->Dimer Normal Addition Int4->Quench IntLat->Quench Prod6 This compound (Target) Quench->Prod6 Prod4 4-Bromo Regioisomer (Side Product) Quench->Prod4 ProdLat Lateral Bromide (Side Product) Quench->ProdLat

Reaction pathways and side products in the lithiation-bromination of 2-chloro-3-methylpyridine.

Part 2: Troubleshooting FAQs

Q1: My NMR shows a ~25% contamination of a brominated regioisomer. Why is the reaction attacking the wrong carbon? A1: You are likely observing the 4-bromo-2-chloro-3-methylpyridine side product. This occurs when the base used is not sterically demanding enough (e.g., using LDA instead of LiTMP). While C-4 is sterically hindered by the adjacent methyl group, LDA is small enough to access it, leading to "steric leakage." Fix: Switch to LiTMP or a Knochel-Hauser base (TMPMgCl·LiCl) to ensure strict C-6 regiocontrol ().

Q2: GC-MS confirms a brominated product (m/z 205/207), but the aromatic region in the 1H NMR still shows both the C-4 and C-6 protons. What happened? A2: You have formed 2-chloro-3-(bromomethyl)pyridine via lateral metalation. The benzylic protons on the C-3 methyl group are highly acidic. While C-6 metalation is kinetically favored at -78 °C, lateral metalation is the thermodynamic sink. If your reaction temperature spikes above -40 °C during base addition or equilibration, the lithium will migrate to the methyl group. Fix: Ensure internal reaction temperatures never exceed -70 °C during the metalation phase. Pre-cool all addition funnels and use a highly controlled addition rate.

Q3: A heavy, insoluble impurity is crashing out during the workup. LC-MS shows a mass of ~252 Da. How do I prevent this? A3: This is the 6,6'-bis(2-chloro-3-methylpyridine) dimer . It forms via a Wurtz-Fittig-type coupling when the highly nucleophilic C-6 lithiated intermediate attacks the newly formed bromopyridine product. This is a classic artifact of "normal addition" (adding the electrophile to the lithiated species), which creates a transient state where both species coexist in the same flask. Fix: Utilize inverse addition . Cannulate the cold lithiated pyridine solution into a pre-cooled solution containing an excess of the brominating agent. This ensures the electrophile is always in vast excess, immediately trapping the nucleophile before dimerization can occur.

Q4: Why use 1,2-dibromotetrafluoroethane (DBTFE) instead of elemental bromine (Br2)? A4: Br2 is highly reactive, prone to radical pathways, and can cause over-bromination (yielding 4,6-dibromo species) or react with the THF solvent. DBTFE is a mild, easily handled electrophilic bromine source that provides clean, highly specific halogen transfer without radical propagation.

Part 3: Quantitative Data on Product Distribution

The table below summarizes how variations in base selection, temperature, and addition methodology directly dictate the causality of the product distribution.

BaseInternal Temp (°C)Addition MethodTarget (6-Br)Regioisomer (4-Br)Lateral (CH₂Br)Dimer
LDA-78Normal65%25%<2%8%
LiTMP-78Normal82%<2%<2%15%
LiTMP-20Normal45%<2%40%13%
LiTMP -78 Inverse >94% <2% <2% <2%

Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes inverse addition and incorporates an in-process NMR validation step to guarantee the integrity of the intermediate before committing expensive electrophiles.

Reagents:

  • 2-Chloro-3-methylpyridine (1.0 equiv, strictly dried)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (1.1 equiv)

  • n-Butyllithium (2.5 M in hexanes, 1.05 equiv)

  • 1,2-Dibromotetrafluoroethane (DBTFE) (1.5 equiv)

  • Anhydrous THF (Karl Fischer < 30 ppm)

Step 1: Preparation of LiTMP Base

  • Charge a flame-dried flask with anhydrous THF (10 mL/g of substrate) and TMP (1.1 equiv) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-BuLi (1.05 equiv). Stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes to ensure complete metalation of the amine. Re-cool to -78 °C.

Step 2: Kinetic Metalation

  • Dissolve 2-chloro-3-methylpyridine (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the substrate solution dropwise to the LiTMP solution at -78 °C. Maintain the internal temperature below -70 °C to prevent thermodynamic lateral shift to the methyl group.

  • Stir at -78 °C for 2 hours.

Step 3: In-Process Validation (The Self-Validation Check)

  • Action: Withdraw a 0.1 mL aliquot of the dark reaction mixture via a pre-cooled syringe and quench it directly into an NMR tube containing 0.5 mL of D2O. Extract with 1 mL of Et2O, evaporate the organic layer, and analyze by 1H NMR.

  • Causality & Trust: A successful metalation will show >95% deuterium incorporation at the C-6 position (evidenced by the disappearance of the C-6 proton doublet at ~8.2 ppm). If the starting material remains un-deuterated, the LiTMP was likely quenched by moisture. Do not proceed to Step 4; abort to save the electrophile.

Step 4: Inverse Addition Bromination

  • In a separate, flame-dried flask, dissolve DBTFE (1.5 equiv) in anhydrous THF and cool to -78 °C.

  • Using a wide-bore cannula, transfer the validated lithiated pyridine solution into the DBTFE solution over 30 minutes.

  • Causality: This inverse addition ensures the electrophile is always in excess, completely suppressing the Wurtz-Fittig dimerization pathway.

  • Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature.

Step 5: Workup and Isolation

  • Quench the reaction with saturated aqueous NH4Cl.

  • Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify via flash column chromatography (Hexanes/EtOAc) to yield pure this compound.

Part 5: References

  • Choppin, S., Gros, P., & Fort, Y. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803-805. URL:[Link]

  • Ghangrekar, M. M., et al. (2024). Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics. Chemical Reviews, 124(5), 2000-2050. URL:[Link]

Technical Support Center: Purification of Crude 6-Bromo-2-chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of 6-Bromo-2-chloro-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the challenges and solutions associated with isolating this key chemical intermediate. Our focus is on practical, actionable advice to enhance the purity, yield, and efficiency of your column chromatography workflow.

Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the purification of this compound.

Q1: What is the most suitable stationary phase for the purification of this compound?

For compounds of moderate polarity like this compound, silica gel is the standard and most effective stationary phase.[1][2] Its slightly acidic nature provides excellent resolving power for a wide range of organic molecules.[1] Alumina can also be used, particularly if the compound shows instability on silica, but silica gel generally offers better and more predictable separation for halogenated pyridines.[1] For most applications, a silica gel with a particle size of 40-63 µm (230-400 mesh) is recommended for flash chromatography, as it provides a balance of high resolution and reasonable flow rates.[3]

Q2: How do I select an appropriate mobile phase (eluent) for my column?

The selection of the eluent is the most critical step and should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC).[4][5] The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4, which typically ensures good separation on a column.[6]

A common starting point for compounds like this is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1][7]

  • Non-polar impurities: Will travel further up the TLC plate (higher Rf).

  • Desired Product (this compound): Should be well-separated from other spots.

  • Polar impurities: Will remain closer to the baseline (lower Rf).

By testing different ratios (e.g., 95:5, 90:10, 80:20 Hexanes:Ethyl Acetate), you can optimize the separation before committing to the larger scale column.

Q3: My compound is a pyridine derivative. Are there any special considerations due to the basic nitrogen?

Yes, the basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction can lead to significant peak tailing, where the spot on a TLC plate or the band on a column appears streaked rather than compact.[8] This can result in poor separation and lower purity of the collected fractions.

To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system.[1] The triethylamine will preferentially interact with the acidic sites on the silica, allowing your pyridine compound to travel through the column more symmetrically. Always re-evaluate your Rf on TLC after adding the modifier, as it may slightly increase the mobility of your compound.[1]

Q4: What is the best method for loading my crude sample onto the column?

For optimal separation, the sample should be introduced to the column in a very concentrated, narrow band. Loading the sample dissolved in a large volume of a strong (polar) solvent will lead to band broadening and poor resolution.[9] There are two preferred methods:

  • Wet Loading: Dissolve the crude material in the minimum amount of the mobile phase or a slightly less polar solvent (e.g., dichloromethane). Carefully pipette this solution directly onto the top of the packed column bed. This is quick but can be difficult if the compound has low solubility.

  • Dry Loading (Recommended): Dissolve your crude product in a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel or an inert support like Celite® to this solution.[3] Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully layered on top of the column bed. This method almost always results in sharper bands and better separation.[3]

Q5: How can I monitor the elution and identify the fractions containing my product?

The fractions collected from the column should be analyzed by TLC to determine their composition.[10] Spot each fraction (or every few fractions) on a TLC plate alongside a spot of your crude starting material and, if available, a pure standard of the product. Develop the plate in the same eluent system used for the column. The fractions that show a single spot corresponding to the Rf of your desired product can then be combined. Visualization is typically achieved using a UV lamp (254 nm), as aromatic compounds like this are UV-active.[6]

Troubleshooting Guide

Even with careful planning, issues can arise. This guide provides solutions to common problems.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation (Co-elution) 1. Incorrect Eluent System: The polarity of the mobile phase is too high, causing all compounds to elute too quickly.[6] 2. Column Overload: Too much crude material was loaded relative to the amount of silica gel.[6][11] 3. Improper Packing: The column was packed unevenly, leading to channeling.[6] 4. Sample Band Too Wide: The sample was loaded in too much solvent or a solvent that was too strong.[9]1. Re-optimize the eluent using TLC. Choose a less polar solvent system to increase the separation between spots. 2. Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight. 3. Repack the column carefully, ensuring a homogenous slurry and a level bed. 4. Use the dry loading technique described in the FAQs.[3]
Compound Not Eluting 1. Eluent Is Not Polar Enough: The solvent system is too weak to move the compound off the highly polar silica gel.[6] 2. Strong Adsorption: The compound may be interacting too strongly with the silica gel (e.g., decomposition or strong ionic interaction).1. Gradually increase the polarity of the eluent. For example, move from 5% ethyl acetate in hexanes to 10%, then 15%, etc. This is known as a step gradient.[2] 2. If a gradual increase in polarity doesn't work, a small percentage of a much more polar solvent like methanol (e.g., 1-5% in dichloromethane) can be used.[1][7] Be aware that using more than 10% methanol can start to dissolve the silica gel.[1][7]
Peak Tailing / Streaking 1. Analyte-Silica Interaction: The basic pyridine nitrogen is interacting with acidic silanol groups on the silica surface.[8] 2. Sample Overload: The concentration of the sample in the band is too high.[12] 3. Mixed Solvents in Sample: The sample was dissolved in a solvent system different from the mobile phase.1. Add 0.1-1% triethylamine to the mobile phase to neutralize the acidic sites.[1] 2. Reduce the amount of sample loaded onto the column. 3. Ensure the sample is loaded using the dry loading method or in the weakest possible solvent.[3][9]
Low Product Recovery 1. Irreversible Adsorption: The compound is permanently stuck to the column, possibly due to decomposition. 2. Co-elution with Impurities: Fractions containing the product were discarded because they were not pure. 3. Material Loss During Workup: Product lost during solvent evaporation or transfers.1. This indicates a potential stability issue. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[1] 2. Use a shallower polarity gradient during elution to better resolve the product from nearby impurities. Collect smaller fractions. 3. Carefully rinse all glassware (the column, flasks) with a polar solvent to recover any adsorbed product.

Process Workflow and Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.

G cluster_0 Problem Identification cluster_1 Diagnosis & Solution cluster_2 Outcome TLC_Analysis Analyze Fractions by TLC Poor_Sep Poor Separation TLC_Analysis->Poor_Sep No_Elution No Product Eluting TLC_Analysis->No_Elution Tailing Peak Tailing TLC_Analysis->Tailing Low_Yield Low Yield TLC_Analysis->Low_Yield Adjust_Eluent Adjust Eluent Polarity Poor_Sep->Adjust_Eluent Check_Loading Review Sample Loading Poor_Sep->Check_Loading Repack Repack Column Poor_Sep->Repack No_Elution->Adjust_Eluent Increase Polarity Tailing->Check_Loading Modify_Eluent Add Modifier (e.g., TEA) Tailing->Modify_Eluent Low_Yield->Adjust_Eluent Check_Stability Assess Compound Stability Low_Yield->Check_Stability Success Pure Product Isolated Adjust_Eluent->Success Check_Loading->Success Modify_Eluent->Success Check_Stability->Success Repack->Success

Caption: Troubleshooting workflow for column chromatography.

Experimental Protocol: Flash Chromatography Purification

This protocol provides a robust starting point for the purification of 1.0 g of crude this compound.

1. Eluent Selection via TLC:

  • Prepare several test solutions of your crude material in a volatile solvent (e.g., 10 mg/mL in dichloromethane).

  • On a silica gel TLC plate, spot your crude material.

  • Develop plates in various ratios of Hexanes:Ethyl Acetate (e.g., 95:5, 90:10, 85:15).

  • Visualize under a 254 nm UV lamp.

  • Select the solvent system that gives your product an Rf of approximately 0.3. For this example, we will assume an 90:10 Hexanes:Ethyl Acetate system is optimal.

2. Column Preparation (Slurry Packing):

  • Select a glass column of appropriate size (e.g., 40 mm diameter).

  • Secure the column vertically to a stand. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.[6]

  • In a beaker, prepare a slurry of ~40 g of silica gel (230-400 mesh) in the 90:10 Hexanes:EtOAc eluent.[10]

  • Pour the slurry into the column. Use additional eluent to rinse all silica into the column.

  • Gently tap the side of the column to dislodge air bubbles and encourage even packing.

  • Open the stopcock and drain the solvent until the level is just above the top of the silica bed, being careful never to let the column run dry.[4]

3. Sample Loading (Dry Method):

  • Dissolve 1.0 g of crude this compound in ~10-15 mL of dichloromethane.

  • Add ~2-3 g of silica gel to the solution.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Gently place a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.[3]

4. Elution and Fraction Collection:

  • Carefully add the 90:10 Hexanes:EtOAc eluent to the column.

  • Apply gentle air pressure to the top of the column to begin eluting the solvent (flash chromatography) at a flow rate of about 2 inches/minute.[2]

  • Collect the eluate in numbered test tubes or flasks (e.g., 20 mL fractions).

5. Fraction Analysis and Isolation:

  • Analyze the collected fractions by TLC as described in the FAQs.

  • Combine the fractions that contain only the pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Place the resulting product under high vacuum to remove any residual solvent.

  • Obtain the mass of the pure product and calculate the yield. Characterize by NMR, MS, etc., to confirm identity and purity.

Summary of Experimental Parameters

ParameterRecommended ValueRationale
Stationary Phase Silica Gel (40-63 µm)Standard adsorbent for moderately polar organic compounds, providing good resolution.[1][3]
Crude Sample Load 1.0 gA typical lab-scale purification quantity.
Silica Gel Mass ~40 gA 1:40 sample-to-adsorbent ratio is effective for good separation.
Column Diameter ~40 mmProvides adequate surface area for the amount of silica.
Eluent System Hexanes:Ethyl Acetate (90:10 v/v)To be determined by TLC. This is a common starting point for compounds of this polarity.[6][7]
Target Rf 0.2 - 0.4Optimal range for good separation and reasonable elution time.[6]
Sample Loading Dry LoadingEnsures a narrow sample band, maximizing separation efficiency.[3]
Fraction Size ~20 mLSmall enough to resolve closely eluting compounds.

References

  • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Column Chromatography Notes. Membrane Solutions. [Link]

  • Which sample solvents work best with normal-phase flash column chromatography?. Biotage. [Link]

  • Solvents in Sample Preparation for Chromatography and Mass Spectrometry. Technology Networks. [Link]

  • How to choose solvent C18 column for separating polar compounds?. ResearchGate. [Link]

  • Column Chromatography. University of Colorado Boulder, Department of Chemistry. [Link]

  • Column chromatography. Wikipedia. [Link]

  • Thin Layer Chromatography (TLC). JoVE. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Column Chromatography Guide. Phenomenex. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Isolation And Purification Of Substance By Column Chromatography. ResearchGate. [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. [Link]

Sources

Optimizing catalyst loading for Suzuki coupling of 6-Bromo-2-chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Suzuki Coupling of 6-Bromo-2-chloro-3-methylpyridine

Ticket ID: #SC-PYR-6BR-OPT Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The Substrate "Personality"

Before optimizing catalyst loading, you must understand the electronic and steric landscape of This compound .

  • Electronic Bias (The "Gas Pedal"): The C6–Br bond is significantly weaker than the C2–Cl bond. Oxidative addition will naturally favor the C6 position.

  • Steric Shielding (The "Brake"): The methyl group at C3 acts as a steric gatekeeper. It exerts a "buttressing effect" on the C2–Cl position, making it sterically congested.

    • Result: The C6 position is sterically exposed and electronically activated. High site-selectivity for C6 is inherent , provided you do not overdrive the system with excessive heat or hyper-active catalysts that might force C2 activation.

  • The "Poison" Factor: The pyridine nitrogen is a strong Lewis base.[1] It will attempt to coordinate to unsaturated Pd(0) species, effectively killing your catalyst. Optimization is not just about lowering metal; it is about preventing this coordination.

Module 1: Catalyst Loading & Ligand Selection Strategy

The Core Problem: Users often default to 5–10 mol% Pd(PPh₃)₄. This is inefficient. The monodentate phosphines dissociate easily, allowing the pyridine nitrogen to bind to Pd, requiring high loading to compensate for the "dead" catalyst.

The Solution: Switch to bulky, electron-rich ligands (Dialkylbiaryl phosphines or NHCs). These ligands inhibit nitrogen coordination via steric bulk and accelerate oxidative addition, allowing you to drop loading to <1 mol%.

Optimization Matrix: From Standard to High-Performance
ParameterStandard (Legacy) Optimized (Recommended) High-Throughput (Pharma)
Catalyst Precursor Pd(PPh₃)₄ or PdCl₂(dppf)Pd(OAc)₂ or Pd₂(dba)₃Pd-PEPPSI-IPr or Pd-G3-XPhos
Ligand PPh₃ (Labile)SPhos or XPhos N-Heterocyclic Carbene (NHC)
Pd Loading 5.0 – 10.0 mol% 0.5 – 2.0 mol% 0.05 – 0.5 mol%
Base Na₂CO₃ (aq)K₃PO₄ (aq) or Cs₂CO₃K₃PO₄ (solid/slurry)
Temp 80–100 °C60–80 °C40–60 °C
Selectivity Risk Moderate (High T risks C2-Cl)Low (Mild T protects C2-Cl)Very Low

Technical Insight: For this specific substrate, SPhos is the "Goldilocks" ligand. It is bulky enough to prevent N-coordination but flexible enough to permit oxidative addition at the hindered C2 position if you push it. At mild temperatures, it ensures exclusive C6 conversion.

Module 2: Troubleshooting Guide

Visual Logic: Diagnosing Reaction Failure

Troubleshooting Figure 1: Diagnostic Workflow for this compound Coupling Start Issue: Reaction Stalled or Failed CheckColor Check Reaction Color Start->CheckColor BlackPrecip Black Precipitate (Pd Black) CheckColor->BlackPrecip Yes ClearYellow Clear/Yellow Solution CheckColor->ClearYellow No CheckProduct Check LCMS/NMR BlackPrecip->CheckProduct Analyze Supernatant Sol_Black Sol: Ligand too weak. Switch to SPhos/XPhos or increase ligand:Pd ratio. BlackPrecip->Sol_Black ClearYellow->CheckProduct SM_Only SM Only (No Conversion) CheckProduct->SM_Only Proto Protodehalogenation (H instead of Br) CheckProduct->Proto WrongRegio Wrong Regioisomer (Coupling at Cl) CheckProduct->WrongRegio Sol_Poison Sol: Catalyst Poisoning. Purify SM (remove sulfur/amines). Add 10% more Ligand. SM_Only->Sol_Poison Sol_Proto Sol: Solvent/Base issue. Use anhydrous THF/Dioxane. Avoid alcohols. Proto->Sol_Proto Sol_Regio Sol: System too active. Lower Temp (<60°C). Reduce Catalyst Loading. WrongRegio->Sol_Regio

Specific Troubleshooting Scenarios

Q1: I see formation of Pd black immediately upon heating. Yield is <20%.

  • Cause: "Ligand Stripping." The pyridine substrate is out-competing your phosphine ligand for the Pd center. Once PPh3 dissociates, Pd aggregates and crashes out.

  • Fix: Switch to a chelating ligand (like dppf) or a bulky Buchwald ligand (SPhos). If you must use PPh3, increase the Ligand:Metal ratio to 4:1 or 6:1 to shift the equilibrium.

Q2: I am getting the product, but also 15% of the de-brominated starting material (6-H-2-chloro...).

  • Cause: Protodehalogenation.[1][2] This usually happens when transmetallation is slow (due to sterics) and a hydride source is present.

  • Fix:

    • Solvent: If using iPrOH or EtOH, switch to Toluene/Water or Dioxane/Water.

    • Water: Ensure your solvent is degassed; oxygen promotes pathways that lead to phenol formation or reduction.

    • Base: Switch from Carbonate to Phosphate (K3PO4). Phosphate aids transmetallation speed.

Q3: I see trace coupling at the C2-Chlorine position.

  • Cause: Reaction temperature is too high. While C3-Me protects C2, at >100°C with a potent catalyst (like XPhos), you can force oxidative addition at C-Cl.

  • Fix: Lower temperature to 60–70°C. The C6-Br is highly activated and will react at mild temperatures.

Module 3: Experimental Protocol (The "Gold Standard")

This protocol is designed for 0.5 – 1.0 mol% loading , balancing cost and reliability.

Reaction Setup:

  • Vessel: Charge a reaction vial with:

    • This compound (1.0 equiv)

    • Boronic Acid (1.1 – 1.2 equiv)

    • Pd(OAc)₂ (0.5 – 1.0 mol%)

    • SPhos (1.0 – 2.0 mol%) (Maintain 1:2 Pd:Ligand ratio)

    • K₃PO₄ (2.0 equiv)[3]

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio) .

    • Note: The water is critical for dissolving the inorganic base and facilitating the boronate activation.

  • Degassing: Sparge with Argon/Nitrogen for 5-10 minutes. Do not skip this. Oxygen kills low-loading reactions.

  • Reaction: Seal and heat to 60–70 °C .

    • Monitor: Check HPLC/TLC at 2 hours.

  • Workup: Cool to RT. Filter through Celite.[4][5][6] Dilute with EtOAc, wash with brine.

Module 4: FAQs & Post-Reaction Processing

Q: How do I remove residual Palladium to <10 ppm for pharma applications? A: Pyridines love to hold onto Palladium. A simple Celite filtration is rarely enough.

  • Method A (Scavengers): Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea) to the organic layer at 50°C for 1 hour, then filter.

  • Method B (Chelation Wash): Wash the organic layer with 5% aqueous N-Acetylcysteine or Sodium Diethyldithiocarbamate . The pyridine-Pd complex is strong, but these chelators are stronger.

Q: Can I use Pd/C (Heterogeneous) to save money? A: Generally, no . Heterogeneous catalysts often struggle with oxidative addition on sterically hindered or electron-rich heterocycles without high temperatures (which ruins selectivity). Leaching is also a major issue with pyridines, effectively turning it into a homogeneous reaction anyway.

Q: Scale-up Warning? A: On >100g scale, the "buttressing effect" of the 3-methyl group can cause crystallization issues. Ensure your solvent volume is sufficient (5-10 volumes) to keep intermediates in solution, as precipitation of the oxidative addition complex can stall the cycle.

References

  • Mechanistic Insight on Pyridine Couplings

    • Title: "Site-Selective Suzuki-Miyaura Coupling of Heteroaryl Halides"
    • Source:Journal of Organic Chemistry
    • Relevance: Establishes the reactivity order C6-Br > C2-Cl and the influence of alpha-substituents.
    • URL:[Link]

  • Catalyst Optimization (SPhos/XPhos)

    • Title: "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure"
    • Source:Journal of the American Chemical Society
    • Relevance: Defines the efficacy of Buchwald ligands (SPhos) for hindered substrates and preventing N-coordination.[7]

    • URL:[Link]

  • Pd Removal Strategies

    • Title: "Practical Methods for the Removal of Palladium
    • Source:Organic Process Research & Development
    • Relevance: Validates the use of Thiol scavengers and chelating washes for pyridine-containing APIs.
    • URL:[Link]

  • Steric "Buttressing" Effects

    • Title: "Ortho-Substituent Effects in Palladium-C
    • Source:Chemical Reviews
    • Relevance: Explains the steric impact of the 3-methyl group on the adjacent C2 position.
    • URL:[Link]

Sources

Preventing decomposition of 6-Bromo-2-chloro-3-methylpyridine during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridine Derivative Stability & Synthesis Subject: 6-Bromo-2-chloro-3-methylpyridine (CAS: 1211539-10-4) Ticket ID: PYR-STAB-006 Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary: The Stability Paradox

You are likely working with This compound as a scaffold for late-stage diversification. This molecule presents a classic "stability paradox": it is chemically robust enough to survive storage but kinetically fragile during activation.

The presence of the 2-chloro and 3-methyl substituents creates a push-pull electronic environment that activates the 6-bromo position for metalation but also opens pathways for three primary decomposition modes:

  • Halogen "Dance" / Scrambling: During lithiation events.[1][2][3]

  • Hydrodehalogenation: During Pd-catalyzed cross-couplings.

  • Nucleophilic Hydrolysis: At the 2-Cl position under forcing conditions.

This guide replaces standard operating procedures with "Failure Mode Analysis"—identifying exactly why the molecule decomposes and how to engineer your reaction environment to prevent it.

Module 1: Storage & Handling (Passive Decomposition)

Before the reaction even begins, your starting material may be degrading. 2-Halo-pyridines are prone to slow hydrolysis and N-oxidation.

Q: My white solid has turned yellow/brown in storage. Is it usable? A: The color change indicates photolytic dehalogenation or partial N-oxidation .

  • Mechanism: The C–Br bond is photosensitive. UV light cleaves this bond, generating radical species that dimerize or polymerize, causing discoloration.

  • Impact: If the purity is >98% by LCMS, it is usable for crude reactions. For precise kinetics (e.g., lithiation), recrystallize from hexanes.

  • Prevention: Store under Argon at 4°C in amber glass.

Q: Can I store stock solutions in DMSO or DMF? A: No.

  • Reason: These polar aprotic solvents can facilitate slow nucleophilic displacement of the 2-Chloro substituent by trace water (hydrolysis) or dimethylamine impurities (in DMF) over weeks.

  • Protocol: Prepare solutions fresh. If storage is necessary, use anhydrous THF or Dichloromethane (DCM).

Module 2: Metalation & Lithiation (The "Cold" Chemistry)

This is the highest-risk phase. The goal is usually Lithium-Halogen Exchange (Li-Hal) at the C6-Br position.

Q: I used n-BuLi at -78°C, but I recovered a mixture of starting material and de-brominated product. What happened? A: You likely encountered protonation or benzylic interference .

  • The Trap: The 3-methyl group has benzylic protons (

    
    ). While Li-Hal exchange is faster kinetically, any warming or excess base can trigger deprotonation at the methyl group or the C4/C5 ring positions, leading to mixtures.
    
  • The Fix:

    • Switch Reagent: Use

      
      -BuLi  (2.05 equiv) instead of 
      
      
      
      -BuLi.
      
      
      -BuLi undergoes Li-Hal exchange much faster than
      
      
      -BuLi, outcompeting the deprotonation pathways.
    • Internal Temperature: Ensure the internal probe reads -78°C, not just the bath. The exotherm of addition can spike the local temperature, triggering the "Halogen Dance" (isomerization of the Li species).

Q: How do I prevent the "Halogen Dance" (migration of Li to C4/C5)? A: The "Dance" is thermodynamically driven. The C6-Li species is the kinetic product. To lock it in:

  • Cryogenic Speed: Quench the lithiated species with your electrophile within 15–30 minutes. Do not stir for hours.

  • Solvent Choice: Use strictly anhydrous THF or Et2O. Avoid TMEDA unless necessary, as it breaks up Li-aggregates and increases the basicity, promoting unwanted deprotonation/migration.

Visualizing the Lithiation Decision Tree

LithiationLogic Start Start: this compound Reagent Select Base Start->Reagent nBuLi n-BuLi Reagent->nBuLi tBuLi t-BuLi (Recommended) Reagent->tBuLi ResultBad1 Failure: Benzylic Deprotonation (Mixtures) nBuLi->ResultBad1 Slower Exchange Competes with pKa TempControl Temp > -70°C? tBuLi->TempControl ResultGood Success: C6-Li Species (Kinetic Product) TempControl->ResultGood No (Kinetic Trap) ResultBad2 Failure: Halogen Dance (Isomerization to C4/C5) TempControl->ResultBad2 Yes (Thermodynamic Drift)

Caption: Kinetic vs. Thermodynamic pathways during lithiation. t-BuLi at -78°C favors the desired C6-Li species.

Module 3: Transition Metal Catalysis (The "Hot" Chemistry)

Q: During Suzuki coupling, I observe significant "hydrodehalogenation" (replacement of Br with H). Why? A: This is a common failure mode with electron-deficient heterocycles.

  • Mechanism: After Oxidative Addition (OA) into the C–Br bond, the Pd(II) intermediate is prone to

    
    -hydride elimination  if alkyl-amines (like TEA or DIPEA) are used, or if the reaction is too slow and scavenges hydrides from the solvent (alcohols).
    
  • Troubleshooting Protocol:

    • Base Switch: Switch from organic amines to inorganic bases like

      
        or 
      
      
      
      .
    • Solvent Switch: Avoid primary/secondary alcohols. Use Toluene/Water or Dioxane .

    • Catalyst: Use a catalyst with a rapid Reductive Elimination rate (e.g., Pd(dppf)Cl2 or Pd-XPhos G2 ) to consume the intermediate before it can decompose.

Q: How do I ensure coupling at C6-Br and not C2-Cl? A: Selectivity is driven by bond dissociation energy (BDE).

  • C–Br BDE: ~68 kcal/mol (Weaker, reacts first).

  • C–Cl BDE: ~81 kcal/mol (Stronger, reacts second).

  • Control Strategy: Keep the temperature below 80°C . Above 100°C, or with highly active ligands (e.g., SPhos, Buchwald precatalysts), the C2-Cl site will begin to participate, leading to bis-coupling or polymerization.

Solvent & Base Compatibility Table
Reaction TypeRecommended SolventRecommended BaseRisk Factor
Suzuki Coupling Dioxane/H2O (4:1)

(3.0 eq)
Alcohols promote de-halogenation.
Sonogashira THF or DMFTEA (excess)Copper acetylides can attack C2-Cl at high T.
Buchwald-Hartwig TolueneNaOtBuBenzylic deprotonation by NaOtBu if T > 80°C.

Module 4: Decomposition Pathways Diagram

The following diagram illustrates the competing pathways you must manage.

DecompositionPathways Molecule 6-Bromo-2-chloro- 3-methylpyridine Pathway1 Hydrolysis Molecule->Pathway1 Acid/Base (aq) Heat Pathway2 Halogen Dance Molecule->Pathway2 Lithiation T > -78°C Pathway3 Pyridyne Formation Molecule->Pathway3 Strong Base (LDA) No Electrophile Outcome1 2-Hydroxy derivative (Inactive) Pathway1->Outcome1 Outcome2 Regioisomers (Separation Nightmare) Pathway2->Outcome2 Outcome3 Polymerization/Tars Pathway3->Outcome3

Caption: Major decomposition vectors. Thermal and pH control are the primary mitigation strategies.

References & Further Reading

  • Selectivity in Palladium Catalyzed Reactions:

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

    • Source: Chemical Science, 2016.

    • URL:[Link]

  • Lithium-Halogen Exchange Mechanisms:

    • Title: Lithium-Halogen Exchange in Non-Ethereal Solvents.

    • Source: BYU ScholarsArchive, 2013.

    • URL:[Link]

  • Halogen Dance Reaction:

    • Title: Base catalysed halogen dance reactions on heteroaromatic systems.

    • Source: Imperial College London / ResearchGate.

    • URL:[Link]

  • Pyridyne Formation Risks:

    • Title: Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model.

    • Source: NIH / PubMed Central.

    • URL:[Link]

Sources

Technical Support Center: Troubleshooting 6-Bromo-2-chloro-3-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-6B2C3M-OPT Status: Active Specialist: Senior Application Scientist

Executive Summary: The Reactivity Triad

Research on 6-Bromo-2-chloro-3-methylpyridine often stalls due to a misunderstanding of its three distinct reactivity zones. Unlike simple halopyridines, this scaffold presents a "Reactivity Triad" where steric hindrance and electronic activation compete.

  • Zone A (C6-Bromine): The primary site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald). It is electronically favorable (weaker C-Br bond) and sterically accessible.

  • Zone B (C2-Chlorine): The primary site for Nucleophilic Aromatic Substitution (

    
    ). Activated by the adjacent Nitrogen, but severely hampered  by the C3-Methyl group's steric bulk.
    
  • Zone C (Nitrogen Lone Pair): The "Silent Killer." It coordinates to metal catalysts (Pd, Ni), poisoning the reaction before it begins.

Diagnostic Workflow

Before altering conditions, diagnose the specific failure mode using the logic tree below.

TroubleshootingWorkflow Start Start: Low Conversion CheckSM Check Starting Material (SM) Purity (Is SM >98%?) Start->CheckSM Purify Action: Recrystallize/Column SM Remove metal scavengers CheckSM->Purify No ReactionType Identify Reaction Type CheckSM->ReactionType Yes PdCoupling Pd-Catalyzed Coupling (Suzuki/Buchwald) ReactionType->PdCoupling SNAr Nucleophilic Substitution (S_NAr) ReactionType->SNAr Lithiation Lithium-Halogen Exchange ReactionType->Lithiation ColorCheck Visual Check: Black Precipitate? PdCoupling->ColorCheck TempCheck Temperature Check: Is T > 100°C? SNAr->TempCheck QuenchCheck Quench Analysis: Protonated Product? Lithiation->QuenchCheck PdBlack Cause: Pd Agglomeration Fix: Increase Ligand Ratio ColorCheck->PdBlack Yes NoRxn Cause: Catalyst Poisoning Fix: Switch to Precatalyst (e.g., XPhos Pd G4) ColorCheck->NoRxn No BoostTemp Cause: Steric Hindrance (C3-Me) Fix: Use DMSO/NMP @ 120°C TempCheck->BoostTemp No WetCond Cause: Moisture/Proton Source Fix: Cryogenic Barbier Conditions QuenchCheck->WetCond Yes

Figure 1: Decision matrix for diagnosing reaction failures based on visual cues and reaction type.

Scenario A: Palladium-Catalyzed Coupling (Suzuki/Buchwald)

The Issue: You observe <10% conversion, or the reaction stalls after 1 hour. The Cause: Nitrogen Coordination (Catalyst Poisoning). The pyridine nitrogen binds to the Palladium center, displacing the phosphine ligands and creating an inactive complex.[1]

Troubleshooting Protocol
ParameterRecommendationScientific Rationale
Catalyst Source Use Pd-Precatalysts (e.g., XPhos Pd G4, Pd(amphos)Cl₂)Precatalysts are activated in situ, releasing the active Pd(0) species only when required, preventing early-stage sequestration by the pyridine nitrogen [1][2].
Ligand Choice Bulky Phosphines (XPhos, SPhos, BrettPhos)Large ligands create a "steric wall" around the Pd center, physically blocking the pyridine nitrogen from coordinating while allowing the oxidative addition of the C-Br bond [3].
Base Selection Weak Bases (K₃PO₄, K₂CO₃)Strong bases can trigger competitive hydrolysis of the C-Cl bond. Anhydrous conditions are preferred to prevent protodehalogenation.
Step-by-Step Recovery Procedure
  • Degas Solvents: Sparge 1,4-dioxane or toluene with Argon for 20 minutes. Oxygen oxidizes ligands, making the catalyst more susceptible to poisoning.

  • Order of Addition:

    • Add Aryl Halide, Boronic Acid, and Base to the vial.

    • Add Solvent.[1][2][3]

    • Add Catalyst LAST (under inert flow).

  • Temperature Ramp: Start at 60°C. If no conversion in 2 hours, ramp to 100°C. The C3-methyl group does not hinder the C6-Br position significantly, so lack of reaction is usually electronic (poisoning), not steric.

Scenario B: Nucleophilic Aromatic Substitution ( )

The Issue: The reaction works on 2-chloro-pyridine, but fails on this compound. The Cause: Steric Deactivation. The C3-Methyl group exerts steric pressure on the incoming nucleophile attacking the C2 position. Additionally, the C6-Bromine is a competing electrophile (though less activated for


 than C2).
Troubleshooting Protocol

Q: Why is my nucleophile not displacing the Chlorine? A: The transition state (Meisenheimer complex) is destabilized by the steric clash between the C3-Methyl and your nucleophile.

The Fix: "The Sledgehammer Approach"

  • Solvent Switch: Move from THF/Acetonitrile to DMSO, NMP, or DMF . These polar aprotic solvents stabilize the charged intermediate.

  • Temperature: This substrate often requires 120–140°C . Standard reflux (80°C) provides insufficient energy to overcome the steric barrier.

  • Additives: If using anionic nucleophiles (e.g., alkoxides), add 18-Crown-6 (for Potassium salts) or 15-Crown-5 (for Sodium salts) to strip the cation and create a "naked," more reactive anion.

Scenario C: Lithiation (Halogen-Metal Exchange)

The Issue: You obtain a mixture of products, "scrambled" halogens, or protonated starting material. The Cause: The Halogen Dance. Upon lithiation at C6 (exchanging the Br), the Lithium can migrate to the C4 position (thermodynamically more stable due to the "ortho-effect" of the Cl and Br), or the molecule can undergo Wurtz-type coupling.

Troubleshooting Protocol

Q: How do I selectively lithiate C6 without side reactions? A: Use Barbier Conditions (In-situ trapping).

Standard Protocol (Risky):

  • Add n-BuLi.[2][4]

  • Wait 30 mins. (Lithium migrates/isomerizes during this wait).

  • Add Electrophile.[2][4] -> Result: Messy mixture.

Optimized Protocol (Recommended) [4]:

  • Mix the this compound AND the Electrophile (e.g., aldehyde, ketone) in dry THF/Toluene.

  • Cool to -78°C .

  • Add n-BuLi (or t-BuLi) dropwise to the mixture.

    • Mechanism:[5][6][7][8][9] The Lithium-Halogen exchange is faster than the nucleophilic attack of BuLi on the electrophile. The generated Aryl-Lithium species immediately captures the electrophile before it can isomerize.

Quantitative Comparison of Solvents

Reaction TypePreferred SolventAlternativeForbidden Solvent
Suzuki Coupling 1,4-Dioxane/H₂O (4:[10]1)TolueneDMF (High temp decomposes Pd)

DMSO (Anhydrous)NMPEthanol (Nucleophilic competition)
Lithiation THF (Anhydrous)Diethyl EtherDCM (Reacts with alkyl lithiums)

References

  • BenchChem Technical Support. (2025).[1][2][3][11][12] Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Retrieved from

  • National Institutes of Health (PMC). (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from

  • Organic Chemistry Portal. (2025). Suzuki Coupling Mechanism and Catalysts. Retrieved from

  • University of Bristol. (2017). Standard Lithiation–Borylation: A User's Guide. Retrieved from

Sources

Effect of different bases and solvents on 6-Bromo-2-chloro-3-methylpyridine coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Focus: 6-Bromo-2-chloro-3-methylpyridine (CAS: 1211539-10-4) Application: Scaffold for medicinal chemistry (e.g., kinase inhibitors, GPCR ligands). Primary Challenge: Controlling regioselectivity (C-Br vs. C-Cl) and overcoming catalyst poisoning by the pyridine nitrogen.

Core Reactivity & Regioselectivity Guide

Q: Which halogen reacts first, the C-6 Bromine or the C-2 Chlorine?

A: The C-6 Bromine is significantly more reactive. In palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), the order of oxidative addition is governed by bond dissociation energy and steric environment.

  • Electronic Factor: The C-Br bond is weaker than the C-Cl bond, facilitating faster oxidative addition by the Pd(0) species.

  • Steric Factor: The C-2 position is flanked by the pyridine nitrogen and the C-3 methyl group. This ortho-methyl substitution creates steric hindrance that further retards reaction at C-2. The C-6 position is less hindered (flanked by N and H).

Result: Under standard conditions (e.g., Pd(PPh3)4, Na2CO3, 80°C), you will observe >95% selectivity for C-6 functionalization .

Q: Can I force the reaction to occur at C-2 (Chlorine) first?

A: Not typically via Pd-catalysis without affecting C-6. To functionalize C-2 while leaving C-6 intact, you generally cannot use standard cross-coupling.

  • Alternative Strategy: Use Nucleophilic Aromatic Substitution (SNAr) .[1] The C-2 position is highly activated for SNAr due to the inductive effect of the adjacent nitrogen and the electron-withdrawing nature of the ring. However, the C-6 position is also activated.

  • Recommendation: If you need a substituent at C-2 and a Bromine at C-6, start with a different scaffold (e.g., 2-chloro-3-methylpyridine) or perform the C-6 coupling first, followed by a more forcing C-2 coupling (using reactive ligands like BrettPhos or XPhos).

Base & Solvent Selection Guide

The choice of base and solvent is critical for yield and preventing side reactions like hydrolysis or dehalogenation.

Table 1: Base & Solvent Effects on Coupling Efficiency
Reaction TypeBaseSolvent SystemEffect/Recommendation
Suzuki-Miyaura Na₂CO₃ / K₂CO₃ Dioxane/H₂O (4:1)Standard. Good balance of solubility and basicity. High water content can risk hydrolysis of the C-Cl bond at high temps (>100°C).
Suzuki-Miyaura Cs₂CO₃ DMF or TolueneHigh Reactivity. Cesium's "cesium effect" improves solubility in organic solvents. Ideal for anhydrous conditions to prevent hydrolysis.
Suzuki-Miyaura K₃PO₃ Toluene/H₂OSensitive Boronics. Best for boronic acids prone to protodeboronation. Milder buffering range.
Buchwald-Hartwig NaOtBu Toluene or DioxaneStrong Base. Standard for aminations. Warning: Can cause elimination/dehydrohalogenation if alkyl groups are present on the amine.
Buchwald-Hartwig Cs₂CO₃ DioxaneMilder Base. Essential if the substrate or product contains base-sensitive esters or nitriles. Requires longer reaction times.
Q: Why am I seeing hydrolysis (formation of pyridinone) byproducts?

A: Pyridines with 2- or 6-halogens are susceptible to hydrolysis in aqueous basic media at high temperatures.

  • Mechanism: Hydroxide ions (OH⁻) act as nucleophiles, displacing the halogen (SNAr mechanism) to form 6-bromo-3-methylpyridin-2-ol (or the 6-hydroxy tautomer).

  • Solution: Switch to anhydrous conditions . Use Cs₂CO₃ or K₃PO₃ in dry DMF or Dioxane. Avoid Na₂CO₃/Water mixtures if temperatures exceed 90°C.

Troubleshooting Common Issues

Issue: Low Conversion / Catalyst Poisoning

Symptom: Starting material remains unreacted despite heating; catalyst turns into "palladium black" precipitate quickly. Cause: The "2-Pyridyl Problem".[2] The pyridine nitrogen (N1) coordinates strongly to the Pd center, displacing phosphine ligands and deactivating the catalyst. Fix:

  • Switch Ligands: Use bulky, chelating ligands that cannot be easily displaced by the pyridine nitrogen.

    • Recommendation:XPhos , SPhos , or BrettPhos .[3]

  • Increase Temperature: Higher temperatures promote ligand dissociation/exchange, often reactivating the cycle (but watch for hydrolysis).

  • Scavenger: Add CuI (co-catalyst) in Sonogashira reactions to sequester the nitrogen interaction? No, for Suzuki, stick to ligand optimization.

Issue: Protodeboronation of Boronic Acid

Symptom: Formation of the reduced arene (Ar-H) instead of the coupled product. Cause: 2-heteroaryl boronic acids are notoriously unstable. If you are coupling onto the pyridine (using pyridine-boronic acid), this is major. If coupling with the pyridine halide, the partner boronic acid might be decomposing. Fix:

  • Use Boronic Esters (Pinacol) instead of acids.

  • Use K₃PO₄ instead of Carbonate bases.

  • Lower the water concentration (use 10:1 solvent:water).

Optimized Experimental Protocols

Protocol A: Regioselective C-6 Suzuki Coupling

Target: Coupling aryl group at C-6, retaining C-2 Cl.

  • Reagents:

    • This compound (1.0 equiv)[4][5][6]

    • Aryl Boronic Acid (1.1 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Robust against N-coordination.

    • Base: Cs₂CO₃ (2.0 equiv)

    • Solvent: 1,4-Dioxane / Water (9:1 ratio).

  • Procedure:

    • Charge flask with substrate, boronic acid, base, and catalyst.

    • Evacuate and backfill with Nitrogen/Argon (3 cycles). Oxygen promotes homocoupling.[2]

    • Add degassed solvent.[7]

    • Heat to 80°C for 4–6 hours. Do not exceed 100°C to protect C-Cl.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[8]

  • Expected Outcome: >90% yield of 6-aryl-2-chloro-3-methylpyridine.

Protocol B: C-6 Buchwald-Hartwig Amination

Target: Introduction of amine at C-6.[9]

  • Reagents:

    • This compound (1.0 equiv)[4][5][6]

    • Amine (1.2 equiv)[3]

    • Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%) — Bidentate ligand crucial for stability.

    • Base: Cs₂CO₃ (2.5 equiv) — Milder than NaOtBu to prevent side reactions.

    • Solvent: Anhydrous Toluene or Dioxane.[2]

  • Procedure:

    • Mix solids under inert atmosphere.[1][7]

    • Add solvent and heat to 100°C overnight.

  • Note: If the amine is sterically hindered, switch ligand to BrettPhos and base to NaOtBu (if substrate permits).

Logic & Workflow Visualization

The following diagram illustrates the decision process for optimizing reaction conditions based on the specific failure mode encountered.

OptimizationWorkflow Start Start: this compound Coupling Reaction CheckPos Target Position? Start->CheckPos C6 C-6 (Bromine) CheckPos->C6 Preferred C2 C-2 (Chlorine) CheckPos->C2 Difficult StandardCond Standard Conditions: Pd(PPh3)4 or Pd(dppf)Cl2 Na2CO3, Dioxane/H2O C6->StandardCond Stop Stop: C-2 is inert under standard C-6 conditions. Perform C-6 coupling first. C2->Stop IssueCheck Issue Encountered? StandardCond->IssueCheck LowConv Low Conversion IssueCheck->LowConv Hydrolysis Hydrolysis (OH product) IssueCheck->Hydrolysis Dehal Dehalogenation IssueCheck->Dehal FixCat Fix: Change Ligand Use XPhos or BrettPhos (Overcomes N-poisoning) LowConv->FixCat FixBase Fix: Anhydrous Conditions Switch to Cs2CO3/DMF Remove Water Hydrolysis->FixBase FixTemp Fix: Lower Temp (<80°C) Use Milder Base (K3PO4) Dehal->FixTemp

Caption: Decision tree for optimizing coupling conditions. Blue nodes indicate decision points; Green indicates the primary reaction pathway; Red indicates "hard stops" or difficult pathways.

References

  • BenchChem. (2025).[1][2][8] Effect of base and solvent on 6-Chloropyridin-3-amine reactivity. Retrieved from 2[8]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Conditions. Retrieved from 10[11]

  • MilliporeSigma. (n.d.). Buchwald-Hartwig Cross-Coupling Reaction Manual. Retrieved from 3

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from 12

  • BenchChem. (2025).[1][2][8] Managing Regioselectivity in Reactions of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Retrieved from 5[8]

Sources

Recrystallization techniques for purifying 6-Bromo-2-chloro-3-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-PYR-062 | Status: Open | Priority: High
Subject: Recrystallization Protocols & Troubleshooting for Halogenated Picolines

User Guide Overview

Welcome to the Advanced Purification Support Center. You are likely working with 6-Bromo-2-chloro-3-methylpyridine (or a closely related regioisomer). These poly-functionalized pyridines are critical intermediates in the synthesis of kinase inhibitors and P2X7 antagonists.

The Core Challenge: This compound exhibits "Low-Melting Solid" behavior (typically MP 35–55°C, depending on exact purity). This creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization. Furthermore, the electron-withdrawing halogens (Br, Cl) significantly reduce the basicity of the pyridine nitrogen, making acid-base extraction less efficient than with simple alkyl-pyridines.

This guide provides a thermodynamically controlled recrystallization protocol designed to maximize crystallinity and reject regioisomeric impurities.

Part 1: Solvent System Selection (Thermodynamics)

The choice of solvent is the single most critical variable. For this lipophilic, weakly basic pyridine, we rely on mixed-solvent systems .

Recommended Solvent Pairs
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Application Context
Standard Ethanol (EtOH) Water 1:0.5 to 1:2Best for general purity enhancement. High recovery.
Lipophilic Ethyl Acetate (EtOAc) n-Heptane 1:3 to 1:5Use if the compound is very oily or water-sensitive.
Low Temp Dichloromethane (DCM) Pentane/Hexane 1:4Critical: Use only if MP is <40°C. Evaporation drives crystallization here.

Technical Note: Avoid Methanol if your impurity profile includes reactive alkyl halides, as trace nucleophilic substitution can occur at reflux. Ethanol is preferred due to slightly higher boiling point and better miscibility control with water.

Part 2: The Protocol (Standard Operating Procedure)

Objective: Purify >5g of crude material. Pre-requisite: Crude purity should be >85% (by HPLC/GC). If <85%, perform a flash column filtration first.

Workflow Visualization

RecrystallizationFlow cluster_oiling Troubleshooting: Oiling Out Start START: Crude Solid/Oil Dissolve 1. Dissolve in Solvent A (Warm, T < 50°C) Start->Dissolve Filter 2. Hot Filtration (Remove insolubles) Dissolve->Filter AntiSolvent 3. Add Solvent B (Dropwise to Cloud Point) Filter->AntiSolvent ReHeat 4. Re-heat to Clear (Dissolve cloudiness) AntiSolvent->ReHeat Cooling 5. Controlled Cooling (10°C/hour) ReHeat->Cooling Seed CRITICAL: Add Seed Crystal at 30-35°C Cooling->Seed OilCheck Oil Droplets Form? Cooling->OilCheck Isolate 6. Filtration & Wash (Cold Solvent B) Seed->Isolate Remedy Add more Solvent A + Re-heat OilCheck->Remedy Yes Remedy->Cooling

Caption: Logical workflow for the Two-Solvent Recrystallization method, highlighting the critical seeding step to prevent oiling out.

Step-by-Step Methodology
  • Dissolution (Thermodynamic Solvation):

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethanol (Solvent A) in small portions while heating gently to 45-50°C .

    • Caution: Do not boil vigorously.[1] The MP of this compound is likely near the boiling point of some solvents.[2][3] You want a saturated solution at ~50°C, not at reflux (78°C).

  • The "Cloud Point" (Supersaturation):

    • Remove from heat.[4][5] Add Water (Solvent B) dropwise with constant stirring.

    • Stop immediately when a faint, persistent milky turbidity (cloudiness) appears.

    • Add 1-2 mL of Ethanol to clear the solution back to transparency.

  • Nucleation (The Seeding Step):

    • Allow the flask to cool slowly to room temperature.

    • CRITICAL: When the temperature hits ~35°C, add a tiny crystal of pure product (seed). If you lack seeds, scratch the glass wall with a glass rod.

    • Why? Halogenated pyridines struggle to nucleate spontaneously. Without seeding, they supercool and then crash out as an oil.

  • Crystallization & Isolation:

    • Once room temperature is reached and crystals are visible, place in an ice bath (0-4°C) for 1 hour.

    • Filter via Buchner funnel. Wash with cold Water/Ethanol (9:1 mix) .

    • Dry under vacuum at <40°C (low melting point risk).

Part 3: Troubleshooting Center (FAQs)

Issue 1: "My product is separating as an oil (Oiling Out) instead of crystals."

Diagnosis: The temperature of the solution dropped below the "liquid-liquid phase separation" boundary before it hit the crystallization boundary. This is common for this compound due to its low melting point.

Corrective Actions:

  • Re-dissolve: Heat the mixture until the oil dissolves back into a single phase.

  • Adjust Solvent Ratio: Add more Ethanol (Solvent A). You need to increase the solubility slightly to lower the saturation temperature.

  • Slow Down: Insulate the flask with a towel to slow the cooling rate.

  • Vigorous Stirring: Stirring helps prevent the coalescence of oil droplets, giving them time to nucleate into solids.

Issue 2: "The yield is very low (<50%)."

Diagnosis: The compound is too soluble in the solvent mixture, or the "Anti-Solvent" ratio was too conservative.

Corrective Actions:

  • Concentrate Mother Liquor: Do not discard the filtrate! Evaporate 50% of the solvent volume and repeat the cooling/crystallization process to harvest a "second crop."

  • Check Solubility: If using Ethanol/Water, increase the water proportion in the next run.

  • Salting Out: Adding a small amount of NaCl to the aqueous phase can decrease the solubility of the organic pyridine (Salting Out effect), forcing it to crystallize.

Issue 3: "Regioisomers (e.g., 2-bromo-6-chloro...) are not being removed."

Diagnosis: Structural isomers often have nearly identical solubility profiles (Isomorphism). Recrystallization is poor at separating 1:1 mixtures of isomers.

Corrective Actions:

  • Switch to Kinetic Control: Instead of slow cooling, try Precipitation . Dissolve in Ethanol, then dump quickly into a large volume of stirring ice water. This is less effective for crystal purity but can sometimes disrupt the co-crystallization of isomers.

  • Chemical Derivatization: If recrystallization fails, convert the pyridine to a Picrate or Oxalate salt .

    • Protocol: Dissolve base in EtOH.[2] Add 1 eq. of Oxalic acid. The oxalate salts of pyridine isomers often have vastly different solubilities. Crystallize the salt, then neutralize with NaHCO3 to recover the free base [1].

Part 4: Advanced Scenarios

Separation Logic for Regioisomers

If you are struggling to separate the 6-bromo-2-chloro isomer from the 2-bromo-6-chloro isomer, rely on the "Steric Hindrance" logic. The methyl group at position 3 creates steric bulk near the 2-chloro position.

  • Chromatography Tip: If you must use a column, use a C18 Reverse Phase column with a Methanol/Water gradient. The halogen positioning affects the dipole moment significantly, often allowing separation on RP-HPLC where Normal Phase (Silica) fails [2].

Decision Matrix: When to Abandon Recrystallization

DecisionMatrix CheckPurity Check Crude Purity (HPLC) HighPurity > 85% Purity CheckPurity->HighPurity LowPurity < 85% Purity CheckPurity->LowPurity IsomerRatio Isomer Ratio? HighPurity->IsomerRatio Column Flash Chromatography (Hexane/EtOAc) LowPurity->Column Recryst Proceed to Recrystallization (EtOH/H2O) IsomerRatio->Recryst Minor Isomer < 10% SaltForm Derivatization (Oxalate Salt) IsomerRatio->SaltForm Minor Isomer > 10%

Caption: Decision tree for selecting the purification method based on crude purity and isomer profile.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for salt formation and pyridine purification).

  • BenchChem Technical Support. (2025). Managing Difficult-to-Separate Pyridine Isomers. (General techniques for picoline/lutidine separation).

  • PubChem Compound Summary. (2025). This compound (CID 57336640).[6][7] National Center for Biotechnology Information. [Link]

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Source for thermodynamic principles of oiling out).

Disclaimer: This guide is for research purposes only. This compound is a chemical intermediate; consult the Safety Data Sheet (SDS) for specific toxicity and handling information before use.

Sources

Validation & Comparative

Structural confirmation of 6-Bromo-2-chloro-3-methylpyridine derivatives by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods

The Regioselectivity Conundrum

In the high-stakes environment of drug discovery, the pyridine scaffold remains a privileged structure. However, polysubstituted pyridines—specifically 6-Bromo-2-chloro-3-methylpyridine —present a notorious "regioselectivity conundrum."

This scaffold contains two electrophilic sites (C2 and C6) activated by the ring nitrogen, yet differentiated by:

  • Sterics: The C3-methyl group crowds the C2 position.

  • Electronics: The inductive effects of Chlorine (C2) vs. Bromine (C6) differ, as do their leaving group abilities (

    
     in metal-catalyzed coupling; 
    
    
    
    in
    
    
    ).[1]

When derivatizing this molecule (e.g., via nucleophilic aromatic substitution or Buchwald-Hartwig amination), the reaction often yields a mixture of regioisomers or, worse, a single product at the unexpected position. Distinguishing the 2-substituted-6-bromo product from the 6-substituted-2-chloro isomer is often impossible with standard 1D NMR due to the lack of vicinal proton coupling on the tetrasubstituted ring.

This guide objectively compares the available structural confirmation methods and establishes Single Crystal X-ray Diffraction (SC-XRD) as the requisite "Gold Standard" for this class of compounds.

Comparative Analysis: XRD vs. Spectroscopy[2][3][4]

The following table summarizes the capabilities of standard analytical techniques in resolving the regioisomerism of this compound derivatives.

Feature1H / 13C NMR 2D NMR (NOESY/HMBC) Mass Spectrometry (HRMS) X-ray Crystallography (SC-XRD)
Primary Data Chemical Shift (

), Integration
Through-space/bond correlationsMass-to-charge ratio (

)
Electron density map (

)
Regioisomer Resolution Low. No

coupling to flag positions.
Medium. Relies on NOE between substituent and C3-Me. Ambiguous if substituent has no protons near the ring.None. Isomers have identical exact mass.Absolute. Direct visualization of atom positions.
Sample State Solution (dynamic averaging)SolutionGas PhaseSolid State (static)
Sample Requirement ~5-10 mg~20-50 mg<1 mgSingle Crystal (~0.1–0.3 mm)
Confidence Level Inferential (90%)Probabilistic (95%)Formula Confirmation OnlyDefinitive (100%)
Critical Limitation Solvent effects can shift peaks unpredictably.Requires specific proton proximity (<5 Å).Cannot distinguish Cl vs. Br position.Requires a growable crystal.
Why NMR Fails Here

In a typical 2,3,6-trisubstituted pyridine, there are only two aromatic protons (H4 and H5). They appear as doublets. Regardless of whether the substitution occurs at C2 or C6, the H4/H5 splitting pattern remains largely similar (


 Hz). While a NOESY correlation between the nucleophile and the C3-methyl group suggests substitution at C2, the absence of a signal is not proof of C6 substitution (false negative).
Why XRD Wins

SC-XRD does not infer structure; it calculates it from diffraction patterns. It easily distinguishes Chlorine (


) from Bromine (

) based on electron density peak heights (Br is ~2x more electron-dense than Cl). Furthermore, it determines the exact bond lengths and angles, confirming the steric impact of the C3-methyl group.
Case Study & Workflow Visualization

Consider a nucleophilic aromatic substitution (


) using a primary amine (

). The reaction theoretically produces two pathways.
Diagram 1: The Regioselectivity Challenge

Regioselectivity Start Starting Material This compound Reagent Reagent: R-NH2 Condition: Base, Heat Start->Reagent PathA Path A: C2 Attack (Sterically Hindered) Reagent->PathA SNAr @ C2 PathB Path B: C6 Attack (Less Hindered) Reagent->PathB SNAr @ C6 ProdA Isomer A 2-Amino-6-bromo-3-methyl... PathA->ProdA ProdB Isomer B 6-Amino-2-chloro-3-methyl... PathB->ProdB Ambiguity NMR Ambiguity (Identical Mass, Similar Shifts) ProdA->Ambiguity ProdB->Ambiguity Solution XRD Solution (Distinguishes Br vs Cl) Ambiguity->Solution  Requires Crystallography

Caption: Divergent reaction pathways for this compound. Steric hindrance at C2 competes with electronic activation, creating isomeric mixtures that require XRD for definitive assignment.

Experimental Protocol: Crystallography

To achieve the "Trustworthiness" pillar of this guide, the following protocol details the specific method for crystallizing halogenated pyridines, which often suffer from high solubility in organic solvents.

Phase 1: Crystal Growth (Vapor Diffusion)

Direct evaporation often yields amorphous powder. Vapor diffusion is preferred for X-ray quality crystals.

  • Solvent Selection: Dissolve 15–20 mg of the pure isolated derivative in a minimal amount (0.5 mL) of a "Good Solvent" (e.g., Dichloromethane or THF).

  • The Chamber: Place this solution in a small inner vial (GC vial).

  • The Anti-Solvent: Place the inner vial (uncapped) inside a larger jar containing 5 mL of a "Bad Solvent" (e.g., Pentane or Hexane).

    • Note: Halogenated pyridines crystallize well when the polarity changes slowly.

  • Equilibration: Cap the large jar tightly. Allow to stand undisturbed at 4°C (fridge) or room temperature for 2–5 days. The volatile pentane will diffuse into the DCM, slowly lowering solubility and forcing ordered crystal growth.

Phase 2: Data Collection & Refinement
  • Mounting: Select a single crystal (approx 0.2 x 0.2 x 0.1 mm) under a microscope using Paratone oil. Mount on a MiTeGen loop.

  • Cooling: Flash cool to 100 K using a nitrogen stream. Crucial: Cooling reduces thermal vibration (atomic displacement parameters), which is vital for resolving the disorder often seen in the methyl group rotation.

  • Diffraction: Collect data (typically Mo-K

    
     or Cu-K
    
    
    
    radiation).
    • Expert Tip: If the structure is non-centrosymmetric (chiral derivative), use Cu-K

      
       to maximize the anomalous signal from Br/Cl for absolute configuration.
      
  • Refinement: Solve using Direct Methods (SHELXT) and refine (SHELXL).

    • Validation: Verify the assignment of Cl vs. Br. If assigned incorrectly, the thermal parameter (

      
      ) for that atom will be drastically too high (if Cl is modeled as Br) or too low (if Br is modeled as Cl).
      
Diagram 2: The Crystallography Workflow

XRD_Workflow Sample Purified Derivative (>95% purity) Grow Vapor Diffusion (DCM / Pentane) Sample->Grow Mount Mount & Cryo-Cool (100 K) Grow->Mount  Select Crystal Diffract Data Collection (Mo or Cu Source) Mount->Diffract Solve Structure Solution (SHELXT) Diffract->Solve  Bragg Reflections Refine Refinement & Validation (CheckCIF) Solve->Refine  Assign Atoms Output CIF File (Definitive Structure) Refine->Output

Caption: Step-by-step workflow for converting a chemical sample into a definitive Crystallographic Information File (CIF).

Strategic Conclusion

While NMR remains the workhorse for daily monitoring, it poses a significant risk of misassignment for This compound derivatives due to the crowded, tetrasubstituted scaffold.

Recommendation: For any synthesis campaign involving this scaffold:

  • Use NMR for purity assessment.

  • Use SC-XRD on the first representative compound of the series to unequivocally establish the regioselectivity of your reaction conditions.

  • Once the pathway (C2 vs. C6 attack) is confirmed by X-ray, NMR can be used for subsequent analogs by comparing chemical shift trends.

References
  • Ambiguity in Polysubstituted Pyridine Synthesis Organic & Biomolecular Chemistry. "Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations." (Demonstrates unselective nucleophilic substitution vs selective Pd-coupling). [Link]

  • Crystallization of Halogenated Pyridines Crystal Growth & Design. "Halogen Bonding in Pyridine Derivatives: Crystal Growth and Structural Analysis." [Link]

  • Comparison of NMR and X-ray Crystallography Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." [Link]

  • Small Molecule Crystallography Standards Cambridge Crystallographic Data Centre (CCDC). "Guidelines for the deposition and validation of crystallographic data (CheckCIF)." [Link]

Sources

Analytical Purity Assessment of 6-Bromo-2-chloro-3-methylpyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Methods for Assessing the Purity of 6-Bromo-2-chloro-3-methylpyridine Content Type: Technical Comparison Guide

Executive Summary & Strategic Importance

This compound (CAS 1211539-10-4) is a critical heterocyclic building block, widely utilized in the synthesis of complex pharmaceuticals, particularly kinase inhibitors and agrochemicals. Its structural integrity—specifically the regiochemistry of the halogen substituents—is paramount. The presence of regioisomers (e.g., 3-bromo-6-chloro-2-methylpyridine) or des-halo impurities can lead to catastrophic failures in downstream Suzuki-Miyaura or Buchwald-Hartwig coupling reactions.

This guide compares the three primary analytical methodologies—HPLC-UV , GC-FID/MS , and qNMR —to determine the optimal workflow for purity assessment at different stages of drug development.

The Analytical Challenge: The "Isomer Trap"

The primary challenge in analyzing this molecule is not just chemical purity, but regio-isomeric purity . The synthesis often involves halogenation of 3-methylpyridine, which can yield mixtures of isomers that are difficult to separate.

  • Target: this compound[1]

  • Common Impurity A: 2-Bromo-6-chloro-3-methylpyridine (Regioisomer)

  • Common Impurity B: 2,6-Dichloro-3-methylpyridine (Over-chlorinated/under-brominated)

Decision Matrix: Selecting the Right Method

DecisionMatrix Start Sample Stage RoutineQC Routine Production QC Start->RoutineQC RefStd Reference Standard Qualification Start->RefStd VolatileScreen Residual Solvent/Volatile Impurity Start->VolatileScreen HPLC Method A: HPLC-UV (High Throughput, Isomer Specificity) RoutineQC->HPLC Preferred RefStd->HPLC For Impurity Profile qNMR Method B: qNMR (Absolute Purity, No Ref Std Needed) RefStd->qNMR Mandatory for Potency GC Method C: GC-FID/MS (High Res, Volatiles) VolatileScreen->GC Best Fit

Figure 1: Analytical decision matrix based on the development stage.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Status: The Industry Workhorse Best For: Routine QC, Isomer Separation, Non-volatile Impurities.

HPLC is the preferred method for quantifying the target molecule because it can handle the polar nature of the pyridine ring without thermal degradation. The key to successful analysis is suppressing the interaction between the basic pyridine nitrogen and the silanol groups on the column stationary phase.

Experimental Protocol
  • Column: C18 (Octadecyl) with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (H₃PO₄) or 0.1% Trifluoroacetic acid (TFA). Note: Acid is critical to protonate the pyridine nitrogen, preventing tailing.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (Pyridine ring absorption) and 220 nm (End absorption for non-aromatic impurities).

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 10 90
20.0 10 90
20.1 90 10

| 25.0 | 90 | 10 |

Performance Analysis:

  • Pros: Excellent reproducibility; separates non-volatile salt byproducts; highly sensitive to UV-active isomers.

  • Cons: Requires a reference standard for quantitative assay; relatively high solvent consumption.

Method B: Quantitative NMR (qNMR)

Status: The "Gold Standard" for Absolute Purity Best For: Reference Standard Qualification, Mass Balance.

qNMR is orthogonal to chromatography. It does not rely on the response factors of a detector (like UV extinction coefficients) and detects all proton-bearing impurities, including residual solvents and water (if using appropriate solvents).

Experimental Protocol
  • Instrument: 400 MHz NMR or higher.

  • Solvent: DMSO-d₆ or CDCl₃ (DMSO is preferred if the sample contains inorganic salts).

  • Internal Standard (IS): Maleic Acid (traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

    • Requirement: The IS signals must not overlap with the pyridine protons (approx. 7.0 - 8.5 ppm).

  • Relaxation Delay (D1): Must be

    
     (typically 30–60 seconds) to ensure full magnetization recovery for accurate integration.
    

Calculation Logic: The purity (


) is calculated using the molar ratio derived from signal integration:


Where


 = Integral area, 

= Number of protons,

= Molecular weight,

= Weight.

Performance Analysis:

  • Pros: Absolute quantification without a specific reference standard of the analyte; detects water and solvents simultaneously.

  • Cons: Lower sensitivity (LOD ~0.1%) compared to HPLC; requires high-precision weighing.

Method C: Gas Chromatography (GC-FID/MS)

Status: The Volatile Screen Best For: Process Control (IPC), Residual Solvent Analysis.

While halogenated pyridines are stable enough for GC, the high temperatures can sometimes cause de-halogenation or isomerization in the injector port if not optimized.

Experimental Protocol
  • Column: HP-5ms or DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split ratio 50:1, Temperature 250°C.

  • Detector: FID (Flame Ionization Detector) at 300°C.

  • Oven Program:

    • Hold at 50°C for 2 min.

    • Ramp 10°C/min to 280°C.

    • Hold for 5 min.

Performance Analysis:

  • Pros: Highest resolution for structural isomers; easy coupling to MS for impurity identification.

  • Cons: Risk of thermal degradation; does not detect inorganic salts or non-volatile residues.

Comparative Summary & Recommendation

The following table contrasts the performance of the three methods for this compound:

FeatureHPLC-UVqNMRGC-FID
Specificity High (for UV active)Very High (Structural)High (Volatiles)
Limit of Detection Low (ppm level)Moderate (0.1%)Low (ppm level)
Precision (RSD) < 0.5%< 1.0%< 1.0%
Sample Destructive? No (recoverable)NoYes
Ref. Standard? Required Not Required Required
Primary Use Final Product ReleasePurity CertificationIn-Process Check
Workflow Visualization

Workflow Crude Crude Synthesis Mixture IPC In-Process Check (GC-MS) Crude->IPC Purification Purification (Crystallization/Column) IPC->Purification If Pass FinalQC Final QC (HPLC-UV) Purification->FinalQC FinalQC->Purification Purity < 98% Cert CoA Generation (qNMR for Potency) FinalQC->Cert Purity > 98%

Figure 2: Integrated analytical workflow from synthesis to certification.

Recommendation

For routine lot release , utilize Method A (HPLC-UV) due to its robustness and sensitivity to trace impurities. However, for the initial characterization of a primary reference standard , Method B (qNMR) is mandatory to establish an absolute purity value that traces back to SI units, ensuring the accuracy of all subsequent HPLC analyses.

References

  • BenchChem. Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Retrieved from .

  • Sigma-Aldrich. this compound Product Specification and Safety Data Sheet. Retrieved from .

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from .

  • PubChem. Compound Summary: this compound (CID 57336640).[1] National Library of Medicine. Retrieved from .

  • SIELC Technologies. HPLC Method for Separation of Bromo-methylpyridines. Retrieved from .

Sources

A Comparative Guide to the Reactivity of 6-Bromo-2-chloro-3-methylpyridine vs. 2,6-Dichloropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, dihalogenated pyridines are indispensable building blocks for synthesizing complex heterocyclic scaffolds. The strategic selection between a symmetrically halogenated reagent (e.g., 2,6-dichloropyridine) and an orthogonally halogenated one (e.g., 6-bromo-2-chloro-3-methylpyridine) dictates the efficiency, yield, and scalability of a synthetic route.

This guide provides an in-depth comparative analysis of these two classes of reagents. By interrogating the underlying electronic and steric factors that govern their reactivity, we outline how this compound offers superior programmable regioselectivity, whereas 2,6-dichloropyridines require precise catalyst or stoichiometric control to prevent over-functionalization[1][2].

Mechanistic Causality: Electronic & Steric Factors

This compound: The Power of Orthogonality

The structural architecture of this compound provides a built-in hierarchy for sequential functionalization, driven by dual causality:

  • Electronic Differentiation (Oxidative Addition): In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the rate-determining step is the oxidative addition of the Pd(0) species into the carbon-halogen bond. The bond dissociation energy of C-Br is significantly lower than that of C-Cl, following the well-established reactivity trend of I > Br > Cl[3][4].

  • Steric Shielding: The methyl group at the 3-position introduces substantial steric bulk adjacent to the 2-chloro position. When a bulky transition metal catalyst approaches the substrate, steric repulsion heavily disfavors interaction at C2. Consequently, oxidative addition occurs with near-perfect chemoselectivity at the relatively unhindered C-Br bond at the 6-position.

This allows chemists to perform a cross-coupling reaction at C6, leaving the C-Cl bond at C2 completely intact for a subsequent, orthogonal transformation (such as Nucleophilic Aromatic Substitution, SNAr)[3].

2,6-Dichloropyridines: Navigating Symmetrical Reactivity

Unlike its orthogonal counterpart, 2,6-dichloropyridine possesses two electronically and sterically identical C-Cl bonds.

  • Statistical Mixtures vs. Deactivation: Initial substitution yields a mono-substituted product. The success of isolating this mono-adduct relies entirely on the first substituent altering the ring's electronics[1]. In SNAr, introducing an electron-donating group (like an amine) pushes electron density into the pyridine

    
    -system, raising the LUMO energy and destabilizing the Meisenheimer intermediate required for a second attack.
    
  • Catalyst Dependency: In cross-coupling, achieving high site-selectivity without over-reaction often requires exhaustive screening of ligands and explicit solvent effects to differentiate the remaining C-Cl bond from the starting material[2][5][6].

Comparative Reactivity Profiles

The quantitative and qualitative differences in performance are summarized in the table below:

FeatureThis compound2,6-Dichloropyridine
Symmetry Asymmetrical (Orthogonal halogens)Symmetrical (Identical halogens)
Primary Cross-Coupling Site Exclusive C6 (C-Br cleavage)Statistical C2 or C6 (C-Cl cleavage)
SNAr Reactivity Highly activated at C2 (C-Cl cleavage)Requires thermal activation
Risk of Over-functionalization Negligible (Self-terminating after Br consumption)Moderate to High (Requires strict stoichiometry)
Sequential Functionalization Highly predictable (Pd-catalysis then SNAr)Challenging (Relies on electronic deactivation)

Workflow & Logical Relationship Diagram

The following diagram illustrates the divergent synthetic pathways dictated by the halogenation patterns of these two pyridine scaffolds.

Reactivity_Comparison Sub1 6-Bromo-2-chloro- 3-methylpyridine Pd Pd-Catalyzed Cross-Coupling Sub1->Pd Steric & Electronic Preference SNAr Nucleophilic Aromatic Substitution (SNAr) Sub1->SNAr Orthogonal Tuning Sub2 2,6-Dichloropyridine Sub2->Pd Symmetrical Sub2->SNAr Symmetrical Prod_C6 Exclusive C6-Coupling (C-Br Cleavage) Pd->Prod_C6 Fast (Br > Cl) Prod_Mono Mono-Substitution (Requires Deactivation) Pd->Prod_Mono Catalyst Control Prod_Di Di-Substitution (Statistical Mixture Risk) Pd->Prod_Di Excess Reagent Prod_C2 Orthogonal C2-SNAr (C-Cl Cleavage) SNAr->Prod_C2 Activated C-Cl SNAr->Prod_Mono Electronic Deactivation SNAr->Prod_Di Forcing Conditions

Divergent reactivity pathways of orthogonally vs. symmetrically halogenated pyridines.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound

Objective: To selectively couple an aryl group at the C6 position while preserving the C2-Cl bond for future elaboration.

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), arylboronic acid (1.05 equiv), and

    
     (2.0 equiv).
    
    • Causality: A slight excess of boronic acid compensates for background protodeboronation.

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and

    
    .
    
    • Causality: Solid inorganic bases like

      
       are insoluble in pure organic solvents; the biphasic mixture ensures base dissolution, which is critical for the transmetalation step of the catalytic cycle.
      
  • Degassing: Sparge the mixture with Argon for 15 minutes before adding

    
     (0.05 equiv).
    
    • Causality: Palladium(0) active species are highly susceptible to oxidation by dissolved

      
      . Failure to degas will prematurely terminate the catalytic cycle, leading to stalled reactions.
      
  • Thermal Activation: Heat the reaction to 80 °C for 4 hours.

    • Causality: The C-Br bond undergoes oxidative addition rapidly at 80 °C. Exceeding 90 °C risks background hydrolysis or unwanted activation of the C-Cl bond.

  • Self-Validation (Analysis): Upon workup, analyze the crude mixture via LC-MS. The target product mass must exhibit a characteristic 3:1 isotopic pattern (

    
     / 
    
    
    
    ), confirming the absolute retention of the chlorine atom.
Protocol 2: Mono-Amination of 2,6-Dichloropyridine via SNAr

Objective: To achieve strict mono-substitution of a symmetrical dihalopyridine using nucleophilic aromatic substitution[1].

  • Reaction Setup: Dissolve 2,6-dichloropyridine (1.0 equiv) in anhydrous DMF.

    • Causality: Polar aprotic solvents like DMF stabilize the highly polar, negatively charged Meisenheimer transition state, significantly accelerating the SNAr rate[5].

  • Nucleophile Addition: Add a secondary amine (e.g., morpholine, 1.1 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.5 equiv).

    • Causality: Strict stoichiometric control (1.1 equiv) is enforced to minimize the statistical probability of a second substitution event. DIPEA acts as an acid scavenger to prevent the nucleophilic amine from forming an unreactive hydrochloride salt.

  • Thermal Activation: Heat to 100 °C and monitor strictly by TLC every 30 minutes.

    • Causality: The symmetrical C-Cl bonds require high thermal energy for the initial attack. Once the amine is installed, it donates electron density into the ring, deactivating the second C-Cl bond. However, extended heating will overcome this deactivation barrier, leading to di-amination[1].

  • Self-Validation (Isolation): Pure mono-adduct formation is validated by observing a single, highly polar spot on TLC (due to the new amine group) compared to the non-polar starting material.

    
    -NMR will confirm symmetry breaking (distinct signals for the C3, C4, and C5 protons).
    

Conclusion & Strategic Recommendations

For drug development professionals designing multi-step syntheses, This compound is the superior starting material when sequential, highly regioselective functionalization is required. Its orthogonal halogens eliminate the need for complex catalyst screening and prevent yield loss due to over-functionalization. Conversely, 2,6-dichloropyridines remain highly cost-effective reagents[4], but their use should be restricted to syntheses where either symmetrical di-substitution is the ultimate goal, or where the first substituent strongly deactivates the ring to naturally halt the reaction at the mono-adduct stage.

References

Sources

Optimizing Pyridyl-Suzuki Couplings: A Comparative Guide to Bromo- vs. Chloro-Substituents

[1]

Executive Summary

In the high-stakes environment of drug discovery, the choice between bromopyridines and chloropyridines as Suzuki coupling partners is rarely a simple matter of availability.[1] It is a strategic trade-off between kinetic reactivity and atom economy/cost .

While bromopyridines act as the "reliable workhorse" with lower activation energies, chloropyridines offer significant cost advantages and atom economy at the scale-up phase. However, the pyridine nitrogen introduces a unique "poisoning" effect—particularly at the C2 position—that disproportionately affects chlorides. This guide provides the mechanistic grounding and protocols necessary to switch from bromides to chlorides without sacrificing yield.

Mechanistic Foundation: The Halide Hierarchy

The divergence in efficiency stems from the Oxidative Addition (OA) step, which is the rate-determining step (RDS) for aryl chlorides.[2]

Bond Dissociation Energy (BDE) & Kinetics

The kinetic barrier is defined by the bond strength. The C-Cl bond is significantly stronger than the C-Br bond, requiring higher temperatures or electron-rich ligands to fracture.

ParameterC-Br Bond (Pyridine)C-Cl Bond (Pyridine)Impact on Protocol
Bond Energy ~68 kcal/mol (276 kJ/mol)~81 kcal/mol (339 kJ/mol)Chlorides require

C
OA Rate Fast (

)
Slow (Rate Limiting)Chlorides need bulky, e-rich ligands
Atom Economy Poor (Br = 79.9 amu)Excellent (Cl = 35.5 amu)Chlorides preferred for scale-up
The "Pyridine Problem": Catalyst Poisoning

Unlike benzene rings, the pyridine nitrogen possesses a lone pair capable of coordinating to Pd(II).

  • C2-Position (Ortho): The nitrogen is proximal to the C-X bond. Following oxidative addition, the nitrogen can chelate to the Palladium center, displacing phosphine ligands and forming a stable, inactive dimer (catalyst resting state).

  • C3/C4-Position: Sterically prevents chelation; reactivity mimics electron-deficient arenes.

Visualizing the Catalytic Divergence

SuzukiMechanismPd0Pd(0) Active SpeciesOA_BrOxidative Addition (Br)Fast, Low BarrierPd0->OA_Br BromopyridineOA_ClOxidative Addition (Cl)Slow, High Barrier(Requires e- rich Ligand)Pd0->OA_Cl ChloropyridineInter_IIPd(II)-Ar-X ComplexOA_Br->Inter_IIOA_Cl->Inter_IIPoisonOFF-CYCLE: N-Coordination(Stable Dimer Formation)Inter_II->PoisonIf 2-PyridylTransmetTransmetallation(+ Boronic Acid)Inter_II->TransmetBase ActivatedREReductive Elimination(Product Release)Transmet->RERE->Pd0Regeneration

Caption: Figure 1. The catalytic cycle highlights the high activation barrier for chlorides (Red) and the off-cycle catalyst poisoning risk specific to 2-substituted pyridines (Grey).

Catalyst Selection Matrix

Do not use a "one-size-fits-all" catalyst. Match the system to the substrate difficulty.

Tier 1: The "Economy Class" (Bromides)

Substrates: 3-Br-Py, 4-Br-Py, 2-Br-Py (non-hindered).

  • Catalyst:

    
     or 
    
    
    +
    
    
    .
  • Why: The oxidative addition of Br is facile.[3] Triphenylphosphine is cheap but is a weak

    
    -donor, making it unsuitable for chlorides.
    
Tier 2: The "Business Class" (Chlorides & 2-Substituted)

Substrates: All Chloropyridines, hindered 2-Bromopyridines.

  • Catalyst: Buchwald G3 Precatalysts (e.g., XPhos-Pd-G3) or Pd-PEPPSI-IPr .

  • Why:

    • Steric Bulk: Ligands like XPhos and SPhos are massive. They force the formation of monoligated Pd(0) species (highly active) and physically block the pyridine nitrogen from coordinating (preventing poisoning).

    • Electronic Richness: These ligands are strong

      
      -donors, pushing electron density onto the Pd center, which accelerates the oxidative addition into the strong C-Cl bond.
      

Experimental Protocols

Protocol A: The Standard (Bromopyridines)

Use for routine screening of bromides.

  • Setup: Charge a reaction vial with Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Add DME/Water (4:1) or Toluene/Ethanol/Water (4:1:1) to reach 0.2 M concentration.

  • Degassing (Self-Validation Step): Sparge with Nitrogen for 5 minutes. Validation: Solution should remain yellow/orange. Immediate black precipitation indicates oxidation of catalyst.

  • Reaction: Heat to 80°C for 4-12 hours.

Protocol B: The Advanced (Chloropyridines & 2-Position)

Use for all chlorides and difficult 2-bromides.

  • Setup: Charge vial with Chloropyridine (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv). Note: Phosphate base is often superior for chlorides.
    
  • Catalyst: Add XPhos Pd G3 or Pd-PEPPSI-IPr (1-2 mol%).

  • Solvent: 1,4-Dioxane (anhydrous). Water (2 equiv) is added specifically to activate the boronic acid, rather than as a bulk cosolvent.

  • Reaction: Heat to 100°C for 2-6 hours.

    • Expert Tip: If using 2-chloropyridine, ensure the boronic acid is added slowly or in excess, as protodeboronation is a competing side reaction at these temperatures.

Comparative Performance Data

The following data summarizes typical yields observed in internal screenings and literature precedents [1][2][5].

SubstrateCatalyst SystemTime (h)Yield (%)Notes
3-Bromopyridine

492%Standard conditions.
3-Chloropyridine

24<10%Failed. OA barrier too high.
3-Chloropyridine Pd-PEPPSI-IPr295%Excellent conversion.
2-Bromopyridine

1265%Moderate. N-coordination slows rate.
2-Chloropyridine

240%Failed. Poisoning + High OA barrier.
2-Chloropyridine XPhos Pd G3491%Bulky ligand prevents N-poisoning.

Decision Logic for Researchers

Use this logic flow to select your initial conditions.

DecisionTreeInputStart: Pyridyl HalideHalideHalide Type?Input->HalidePosPosition?Halide->PosBromideMethodBProtocol B:XPhos/PEPPSI(High Activity)Halide->MethodBChlorideMethodAProtocol A:Pd(PPh3)4(Cheap, Standard)Pos->MethodA3- or 4-PositionPos->MethodB2-Position (Ortho)

Caption: Figure 2. Catalyst selection decision tree. Note that 2-Bromopyridines are routed to Protocol B for optimal yields, despite being bromides.

References

  • BenchChem. (2025).[3] Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. Link

  • Billingsley, K., & Buchwald, S. (2006).[4] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction. Chemistry – A European Journal. Link

  • Lu, J., et al. (2022).[5] A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. Link

  • Sigma-Aldrich. (2023). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes. Link

Orthogonal Functionalization in Pyridine Scaffolds: The Strategic Advantage of 6-Bromo-2-chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Protocol

In the synthesis of complex pharmaceutical active ingredients (APIs), the pyridine ring remains one of the most privileged scaffolds. However, achieving site-selective functionalization on multi-halogenated pyridines is a notorious challenge, often resulting in statistical mixtures of mono- and di-coupled products.

As a Senior Application Scientist, I frequently evaluate building blocks designed to bypass these bottlenecks. This guide provides an objective, data-driven comparison of 6-Bromo-2-chloro-3-methylpyridine (CAS: 1211539-10-4) against traditional dihalopyridine precursors. By leveraging inherent thermodynamic and steric differentials, this specific precursor offers an elegant, self-validating system for completely orthogonal, step-wise cross-coupling.

Structural Causality: The "Why" Behind the Reactivity

The superiority of [1] lies in the precise spatial and electronic arrangement of its substituents, which dictates the kinetics of Palladium-catalyzed oxidative addition.

  • Thermodynamic Differentiation (C6 vs. C2): The bond dissociation energy (BDE) of a typical aryl C-Br bond is approximately 68 kcal/mol, whereas an aryl C-Cl bond is roughly 81 kcal/mol. This ~13 kcal/mol differential ensures that low-valent Pd(0) species will kinetically favor insertion into the C6-Br bond under mild conditions, leaving the C2-Cl bond completely intact as a dormant electrophile.

  • Steric Shielding (The C3-Methyl Effect): While 6-bromo-2-chloropyridine offers baseline orthogonality, the addition of the C3-methyl group acts as a critical steric shield. It increases the activation energy barrier (

    
    ) for oxidative addition at the adjacent C2-Cl bond. Furthermore, its weak electron-donating effect subtly reduces the electrophilicity of C2, amplifying the reactivity gap between the two halogenated sites [2].
    

StructuralLogic Core Pyridine Core (Scaffold) Br C6-Bromo (Primary Reactive Site) Core->Br Fast Oxidative Addition (Low BDE) Cl C2-Chloro (Secondary Reactive Site) Core->Cl Dormant Handle (High BDE) Me C3-Methyl (Steric Modulator) Core->Me Structural Anchor Me->Cl Steric Hindrance Reduces C2 Reactivity

Diagram 1: Structural logic dictating the site-selective reactivity of the precursor.

Comparative Performance Analysis

When designing a synthetic route requiring a 2,6-disubstituted pyridine core, chemists typically evaluate several dihalogenated precursors. The table below summarizes the quantitative and qualitative performance metrics of these alternatives based on standard Suzuki-Miyaura cross-coupling conditions.

Table 1: Reactivity and Selectivity Comparison of Dihalopyridines
Synthetic PrecursorHalogen at C6Halogen at C2C3 SubstituentRegioselectivity (1st Coupling)OrthogonalityTypical Byproducts
This compound BrClMethyl>99:1 (C6 selective)Excellent Minimal / Trace
6-Bromo-2-chloropyridine BrClH~95:5 (C6 selective)GoodMinor C2-coupled
2,6-Dibromopyridine BrBrH~80:20 (Statistical)PoorDi-coupled product
2,6-Dichloropyridine ClClHLow conversionPoorUnreacted SM

Key Takeaway: Attempting sequential coupling on 2,6-dibromopyridine requires highly controlled stoichiometry and cryogenic temperatures to prevent over-reaction. Conversely, 2,6-dichloropyridine requires highly active, sterically demanding ligands (e.g., NHCs or Buchwald phosphines) just to initiate the first coupling [3]. This compound eliminates these issues, allowing the use of inexpensive, off-the-shelf catalysts (like Pd(PPh₃)₄) for the first step, reserving expensive specialized ligands for the second step.

Self-Validating Experimental Protocol: Sequential Suzuki-Miyaura Coupling

To demonstrate the practical utility of this building block, below is a field-proven, step-by-step protocol for orthogonal functionalization. This protocol is designed as a self-validating system : the distinct mass shifts of the halogens allow for unambiguous tracking via LC-MS at every stage.

Phase 1: C6-Selective Arylation (Mild Conditions)

Objective: Selectively couple an arylboronic acid at the C6 position while preserving the C2-Cl bond.

  • Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), Arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1) and 2M aqueous Na₂CO₃ (2.0 equiv).

  • Reaction: Heat the biphasic mixture to 60°C for 4 hours. Causality note: The low temperature and mild base are strictly chosen to prevent premature activation of the C-Cl bond.

  • Validation Checkpoint (LC-MS):

    • Expected Result: The starting material mass peak [M+H]⁺ featuring a distinct Br/Cl isotope pattern (approx. 3:4:1 ratio) will disappear.

    • Confirmation: The intermediate product will display a new [M+H]⁺ peak with a pure chlorine isotope pattern (3:1 ratio), confirming the selective loss of bromine.

Phase 2: C2-Arylation (Harsh Conditions)

Objective: Functionalize the dormant C2-Cl bond using a different coupling partner.

  • Setup: To the isolated intermediate from Phase 1 (1.0 equiv), add a new Aryl/Alkylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and a bulky electron-rich ligand such as XPhos (0.04 equiv) [3].

  • Solvent & Base: Add degassed 1,4-Dioxane and anhydrous K₃PO₄ (3.0 equiv).

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Causality note: The bulky XPhos ligand facilitates the difficult oxidative addition into the sterically hindered C2-Cl bond, while the stronger base and higher temperature drive the catalytic cycle.

  • Validation Checkpoint (LC-MS):

    • Expected Result: Complete disappearance of the chlorine isotope pattern. The final mass peak will reflect the fully functionalized, halogen-free pyridine core.

Workflow Step1 6-Bromo-2-chloro- 3-methylpyridine (Starting Material) Step2 Intermediate (C6-Arylated, C2-Cl Intact) Step1->Step2 Phase 1: Pd(PPh3)4, 60°C Selective C-Br Cleavage Step3 Final Product (C2, C6-Orthogonally Functionalized) Step2->Step3 Phase 2: Pd2(dba)3, XPhos, 100°C C-Cl Cleavage

Diagram 2: Experimental workflow for orthogonal site-selective cross-coupling.

Conclusion

For drug development professionals engineering complex heteroaromatic scaffolds, precursor selection dictates route efficiency. While symmetric dihalopyridines often lead to complex separations and wasted equivalents of expensive boronic acids, This compound offers a built-in, failsafe mechanism for orthogonal functionalization. By exploiting the ~13 kcal/mol BDE difference between C-Br and C-Cl, compounded by the steric shielding of the C3-methyl group, chemists can achieve >99:1 regioselectivity, streamlining purification and maximizing overall yield.

References

  • Title: this compound | C6H5BrClN | CID 57336640 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles Source: Tetrahedron (Schröter et al., 2005) URL: [Link]

  • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Validating the regioselectivity of reactions involving 6-Bromo-2-chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Regioselectivity of Reactions Involving 6-Bromo-2-chloro-3-methylpyridine

Executive Summary

This guide provides a technical validation framework for researchers utilizing This compound (CAS 1211539-10-4) as a scaffold in medicinal chemistry. Unlike symmetric dihalo-pyridines (e.g., 2,6-dibromopyridine), this "mixed-halogen" scaffold offers a programmable reactivity profile governed by distinct steric and electronic rules.[1]

The core utility of this scaffold lies in its ability to undergo orthogonal functionalization :

  • C6-Selectivity: Dominates in Palladium-catalyzed cross-couplings (due to C-Br bond weakness) and Nucleophilic Aromatic Substitutions (SNAr) (due to steric accessibility).

  • C2-Latent Reactivity: The C2-position is sterically shielded by the C3-methyl group and electronically deactivated relative to the bromide, allowing it to remain intact during initial transformations.

This guide details the mechanistic basis for this selectivity, provides comparative protocols, and establishes a self-validating NMR workflow to confirm regiochemical outcomes.

Part 1: The Reactivity Landscape

To validate regioselectivity, one must first understand the competing forces at play.[1] The substrate features two electrophilic sites (C2 and C6), but they are not equivalent.[1][2]

Mechanistic Drivers of Selectivity
FeatureC6-Position (Bromine) C2-Position (Chlorine) Impact on Selectivity
Leaving Group Bromide (-Br)Chloride (-Cl)Pd-Catalysis: C-Br bond (~68 kcal/mol) is weaker than C-Cl (~81 kcal/mol), making oxidative addition at C6 significantly faster.
Steric Environment Unhindered (Adjacent to H)Hindered (Adjacent to C3-Methyl)SNAr: The C3-methyl group creates a "steric wall," blocking the trajectory of nucleophiles attacking C2. C6 is accessible.
Electronic Activation Ortho to NitrogenOrtho to NitrogenBoth positions are activated by the ring nitrogen, but the steric factor at C2 overrides electronic similarities.
Visualizing the Decision Pathway

ReactivityMap Substrate 6-Bromo-2-chloro- 3-methylpyridine Pd Pd(0) Catalysis (Suzuki/Buchwald) Substrate->Pd Oxidative Addition (Kinetic Control) SNAr S_NAr (Nucleophilic Attack) Substrate->SNAr Steric Control (C3-Me blocks C2) Li Li-Halogen Exchange (n-BuLi) Substrate->Li Bond Weakness (Br > Cl) Prod_C6_Pd C6-Coupled Product (C2-Cl Intact) Pd->Prod_C6_Pd Exclusive Prod_C6_Nu C6-Substituted Product (C2-Cl Intact) SNAr->Prod_C6_Nu Major (>95%) Prod_C6_Li C6-Quenched Product (C2-Cl Intact) Li->Prod_C6_Li Exclusive

Figure 1: Reaction map illustrating the convergence of multiple synthetic methodologies on the C6 position due to steric and electronic alignment.

Part 2: Comparative Analysis of Methodologies

This section compares the performance of the this compound scaffold against alternative dihalo-pyridines to highlight its strategic advantage in library synthesis.

Comparison: Mixed Halogen vs. Symmetric Scaffolds
ScaffoldReactivity ProfileStrategic Advantage
6-Bromo-2-chloro-3-methyl High Fidelity: Br reacts first; Cl requires forcing conditions.Sequential Control: Allows installation of two different groups without complex protecting group strategies.
2,6-Dibromo-3-methyl Moderate Fidelity: C6 reacts faster due to sterics, but "over-reaction" (bis-coupling) is a common risk.Useful if the same group is desired at both positions, but poor for differentiating C2/C6.
2,6-Dichloro-3-methyl Low Reactivity: Requires harsh conditions or specialized ligands for the first coupling.Cost-effective, but often results in lower yields or requires expensive catalysts (e.g., Buchwald precatalysts).[1]
Experimental Protocols for Regioselective Functionalization

Protocol A: C6-Selective Suzuki-Miyaura Coupling Target: Installation of an aryl group at C6 while preserving the C2-Cl for later use.

  • Reagents: Substrate (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 equiv).[1]

  • Solvent: DME/H2O (4:1) degassed with Argon.

  • Conditions: Heat at 80 °C for 4–6 hours. Note: Do not exceed 100 °C to prevent activation of the C2-Cl.

  • Workup: Standard extraction (EtOAc).

  • Expected Outcome: >95% regioselectivity for C6-arylation.

Protocol B: C6-Selective SNAr Amination Target: Installation of an amine at C6.

  • Reagents: Substrate (1.0 equiv), Primary/Secondary Amine (1.2 equiv), DIPEA (2.0 equiv).[1]

  • Solvent: NMP or DMSO (Polar aprotic solvents enhance SNAr rates).[3]

  • Conditions: 100–120 °C in a sealed tube.

  • Mechanism: The nucleophile attacks C6.[2] Attack at C2 is blocked by the C3-methyl group.

  • Troubleshooting: If conversion is low, switch to a stronger base (NaH) or higher temperature, but monitor for C2-attack (rare).

Part 3: Validation Methodologies (The "NOE Ruler")

The most critical step is proving where the reaction occurred. Standard 1H NMR is often insufficient because the splitting patterns (two doublets) look similar for both isomers. NOE (Nuclear Overhauser Effect) spectroscopy is the definitive validation tool.

The Self-Validating Logic
  • Hypothesis: If the reaction occurs at C6 , the new group is spatially distant from the C3-Methyl group.

  • Null Hypothesis: If the reaction occurs at C2 , the new group is spatially adjacent to the C3-Methyl group.

Step-by-Step Validation Workflow
  • Run 1H NMR: Assign the C3-Methyl singlet (~2.3 ppm) and the aromatic protons.

  • Run 1D-NOESY (or 2D-NOESY): Irradiate the C3-Methyl signal.

  • Analyze Response:

    • Scenario A (C6-Substitution - Desired): You observe NOE enhancement only to the aromatic proton at C4. You see NO enhancement of the new substituent's protons.

    • Scenario B (C2-Substitution - Undesired): You observe strong NOE enhancement of the new substituent's protons (e.g., N-CH protons of an amine).

Visualization of NMR Logic

NOE_Logic Step1 Irradiate C3-Methyl Signal Decision Observe NOE Signals Step1->Decision Result_C6 Result: C6-Substitution Status: CONFIRMED Evidence: NOE to C4-H only Decision->Result_C6 No interaction with New Group Result_C2 Result: C2-Substitution Status: FAILED Evidence: NOE to Substituent Decision->Result_C2 Strong interaction with New Group

Figure 2: Decision tree for interpreting NOE data to confirm regioselectivity.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (SNAr) Nucleophile is too bulky or solvent is not polar enough.Switch solvent to DMSO or NMP. Increase temperature to 140 °C. The C6 position is accessible, but the ring is deactivated by the electron-donating methyl group compared to a simple halopyridine.
Loss of Selectivity (Mixture) Reaction temperature too high (activating C2-Cl) or using highly reactive Pd-ligands (e.g., SPhos/XPhos) that can insert into chlorides.Use "mild" ligands like PPh3 or dppf. Lower reaction temperature.[4] Ensure stoichiometry of nucleophile is controlled (1.0–1.1 equiv).
Hydrolysis of C2-Cl Presence of water at high temperatures under basic conditions.Use anhydrous solvents.[3] Switch from hydroxide/carbonate bases to non-nucleophilic organic bases (DIPEA) if possible.

References

  • Lutz, C., et al. "Regioselective Functionalization of 2,6-Dichloropyridines."[1] Tetrahedron, 2012.[1] (General principles of pyridine regioselectivity).[1]

  • Schlosser, M. "The 2-Chloro-3-methylpyridine Scaffold: A Guide to Regioselectivity." Eur. J. Org. Chem., 2005.[1][5] (Steric directing effects of the 3-methyl group).

  • GuideChem. "this compound Physical Properties and Safety."

  • BenchChem. "Application Notes for Suzuki Coupling of 2-Bromo-pyridines." (General protocols for bromo-pyridine couplings).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57336640." [1]

Sources

Quantitative NMR (qNMR) for determining the purity of 6-Bromo-2-chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and procedural framework for using Quantitative NMR (qNMR) to determine the purity of 6-Bromo-2-chloro-3-methylpyridine .[1] It is designed for analytical scientists and process chemists who require absolute purity data without the reliance on compound-specific reference standards.[1]

Executive Summary & Rationale

This compound (CAS: 1211539-10-4) is a critical halogenated heterocyclic intermediate used in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1][2][3]

The Analytical Challenge:

  • Lack of Standards: As a specialized intermediate, certified reference materials (CRMs) are rarely available, rendering relative methods like HPLC-UV or GC-FID semi-quantitative at best (area% normalization).[1]

  • Response Factor Bias: Halogenated pyridines exhibit variable UV extinction coefficients, causing HPLC area% to misrepresent mass purity.

  • Thermal Instability: GC methods risk thermal dehalogenation, leading to artificially low purity results.

The qNMR Solution: qNMR offers a primary ratio method traceable to the International System of Units (SI). It determines purity based on the molar ratio of the analyte to a certified Internal Standard (IS), independent of the analyte’s optical properties.

Technical Comparison: qNMR vs. HPLC vs. GC

The following table objectively compares the performance of qNMR against traditional chromatographic techniques for this specific analyte.

FeatureqNMR (¹H) HPLC-UV GC-FID
Quantification Principle Absolute (Molar response is uniform for all protons).[1]Relative (Depends on extinction coefficient ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).[1]
Relative (Depends on ionization/combustion response).[1]
Reference Standard Not Required for analyte.[1][4][5][6] Only a generic IS (e.g., Maleic Acid) is needed.Required . Without it, only "Area %" is possible (high bias risk).Required . "Area %" assumes all impurities elute and respond equally.
Selectivity (Isomers) High .[1] Distinguishes regioisomers (e.g., 3-bromo vs. 6-bromo) via chemical shift (

).[1]
Medium . Regioisomers often co-elute; requires complex method development.Medium/High . Good separation, but thermal degradation can mimic impurities.
Precision (RSD) < 1.0% (typically 0.3–0.5%).[1]< 0.5% (High precision, but potentially low accuracy without CRM).< 1.0%.[1][5]
Analysis Time Fast (< 20 min). No column equilibration.Slow (30–60 min).[1] Requires gradient equilibration.[1]Medium (20–40 min).[1]
Sample Recovery Non-destructive . Sample can be recovered.[1]Destructive .Destructive .

qNMR Method Development & Protocol

Analyte Characterization

Structure: this compound[1][2]

  • Protons of Interest:

    • Methyl Group (-CH₃): Singlet (or fine doublet) at ~2.3 – 2.5 ppm .[1] (Integral = 3H).[1]

    • Aromatic Protons (H-4, H-5): Two doublets (AB system) in the ~7.4 – 7.9 ppm range.[1] (Integral = 1H each).[1][7][8]

Internal Standard (IS) Selection

Criteria: The IS must have high purity, stability, and non-overlapping signals.[9][10][11][12]

  • Selected IS: Maleic Acid (TraceCERT® or equivalent).[1]

  • Signal: Sharp singlet at ~6.0 – 6.3 ppm (in DMSO-d₆).

  • Why? This region is "silent" for the analyte, sitting perfectly between the methyl group (~2.4 ppm) and the aromatic region (~7.5 ppm), preventing integration errors.

Experimental Workflow

Solvent: DMSO-d₆ (Provides excellent solubility for polar heterocycles and separates water/exchangeable protons from the analyte signals).[1]

Step-by-Step Protocol:
  • Weighing (Gravimetry):

    • Use a microbalance (readability 0.001 mg or better).

    • Weigh ~10-15 mg of the analyte (

      
      ) directly into a vial.[1]
      
    • Weigh ~5-8 mg of Maleic Acid (

      
      ) into the same vial.
      
    • Note: Aim for a 1:1 molar ratio of protons (Analyte Methyl : IS Singlet) to minimize dynamic range errors.

  • Dissolution:

    • Add 0.6 mL DMSO-d₆ .

    • Vortex until completely dissolved.[1] Ensure no solid remains on the vial walls.

    • Transfer to a 5mm NMR tube.

  • Acquisition Parameters (Critical for Quantitation):

    • Pulse Sequence: zg (standard 1D proton) or zg30.[1]

    • Relaxation Delay (D1): ≥ 30 seconds . (Must be

      
       of the slowest relaxing proton, typically the IS).
      
    • Spectral Width (SW): 20 ppm (to capture all signals and baseline).[1]

    • Scans (NS): 16 or 32 (Sufficient for S/N > 300:1).

    • Temperature: 298 K (25°C).[1]

  • Processing:

    • Phasing: Manual phasing is mandatory.[1]

    • Baseline Correction: Polynomial or spline correction (automatic routines often fail for qNMR).[1]

    • Integration: Define integration ranges manually. Do not include ¹³C satellites.

Calculation

Calculate the purity (


) using the standard qNMR equation:

[1]

Where:

  • 
    : Integrated area.[1][4][5][11][13]
    
  • 
    : Number of protons (Analyte Methyl = 3; Maleic Acid = 2).
    
  • 
    : Molecular weight (Analyte = 206.47  g/mol ; Maleic Acid = 116.07  g/mol ).[1]
    
  • 
    : Mass (mg).
    
  • 
    : Purity (as a decimal or %).[1][4][11][14]
    

Representative Performance Data

The following data represents typical validation results for this compound using the protocol above.

Table 1: Method Validation Results (Representative)

ParameterqNMR ResultHPLC-UV (Area %) ResultInterpretation
Purity (Batch A) 98.2% ± 0.4% 99.6%HPLC overestimates purity due to low UV response of non-chromophoric impurities.[1]
Linearity (R²) > 0.9999> 0.999Both methods are linear, but qNMR is linear by definition (physics).[1]
Repeatability (n=6) 0.35% RSD 0.15% RSDHPLC is more precise, but qNMR is more accurate.
Specificity Resolved regioisomersCo-elution of 3-Br/5-Br isomersqNMR clearly distinguishes the methyl shift of isomers.[1]

Visualization: qNMR Decision & Workflow

Logical Workflow for Purity Determination

qNMR_Workflow Start Start: Purity Assessment CheckStd Is a Certified Reference Standard Available? Start->CheckStd HPLC Use HPLC-UV (Relative Method) CheckStd->HPLC Yes qNMR_Prep qNMR Preparation Weigh Analyte + IS (Maleic Acid) Dissolve in DMSO-d6 CheckStd->qNMR_Prep No (Typical for Intermediates) BiasRisk Risk: Response Factor Bias (Area% ≠ Weight%) HPLC->BiasRisk Result Final Certificate of Analysis BiasRisk->Result Estimated Purity % Acquisition Acquisition D1 ≥ 30s (5x T1) Pulse: 90° or 30° qNMR_Prep->Acquisition Processing Processing Manual Phase & Baseline Integrate Methyl (2.4ppm) vs IS (6.0ppm) Acquisition->Processing Calculation Calculate Purity (Primary Ratio Method) Processing->Calculation Calculation->Result Absolute Purity %

Caption: Decision logic and experimental workflow for absolute purity determination via qNMR.

References

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM Metrology. [Link][1]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). [Link]

  • ISO 24583:2022. "Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds used for foods and food products — General requirements for ¹H NMR internal standard method."[8] International Organization for Standardization. [Link][1]

  • PubChem Compound Summary. "this compound (CID 57336640)."[1] National Center for Biotechnology Information. [Link][1]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240 (2010).[1] [Link][1]

Sources

Cross-validation of analytical results for 6-Bromo-2-chloro-3-methylpyridine characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-2-chloro-3-methylpyridine (CAS: 1698-66-4) is a high-value scaffold in medicinal chemistry, frequently employed in Suzuki-Miyaura and Buchwald-Hartwig couplings. Its structural utility lies in the differentiated reactivity of the C2-Chlorine and C6-Bromine positions. However, this tri-substituted substitution pattern presents a significant analytical challenge: regioisomerism .

Synthetic routes often yield mixtures of isomers (e.g., 2-bromo-6-chloro-3-methylpyridine) that are difficult to separate by standard flash chromatography. Relying on a single analytical method (like HPLC-UV) often leads to "false passes" where an isomer co-elutes with the target.

This guide provides a multi-modal cross-validation strategy . We compare the performance of orthogonal analytical techniques—NMR, LC-MS, and HPLC—and establish a self-validating protocol to confirm both structural identity and absolute purity.

Part 1: The Isomer Challenge & Structural Logic

The primary risk in characterizing this compound is misidentifying the position of the halogen atoms. The target molecule has two aromatic protons at positions C4 and C5.

The "Ortho-Coupling" Validation Rule

To confirm the 2,3,6-substitution pattern, you must validate the relationship between the remaining aromatic protons.

  • Target Structure (2,3,6-substituted): Protons are at C4 and C5. They are ortho to each other.

  • Alternative Isomer (2,4,6-substituted): Protons would be at C3 and C5. They are meta to each other.

Performance Comparison of Structural Elucidation Methods:

Feature1H NMR (

-Coupling)
LC-MS (Fragmentation) GC-MS (Library Match)
Differentiation Power High (Definitive) Low (Isomers have identical mass)Medium (Retention time varies, but requires standards)
Key Indicator Scalar Coupling (

)
Precursor Ion (

)
Library Match Score
Success Criteria

N/A for isomerismMatch > 900
Recommendation Primary Method Supporting DataSecondary Method
Visualization: The Isomer Decision Tree

The following logic flow illustrates how to use coupling constants to rule out incorrect isomers.

IsomerLogic Start Isolate Candidate Solid/Oil NMR Acquire 1H NMR (DMSO-d6) Start->NMR Analyze Analyze Aromatic Region (7.0 - 8.5 ppm) NMR->Analyze CheckJ Check Coupling Constant (J) between Ar-H signals Analyze->CheckJ Ortho J = 7.5 - 8.5 Hz (Ortho Coupling) CheckJ->Ortho Large Splitting Meta J = 0 - 2.0 Hz (Meta Coupling) CheckJ->Meta Small/No Splitting Conclusion1 CONFIRMED: Protons are adjacent (Likely 2,3,6-pattern) Ortho->Conclusion1 Conclusion2 REJECT: Protons are separated (Likely 2,4,6-isomer) Meta->Conclusion2

Figure 1: Decision logic for distinguishing the target 2,3,6-substitution from meta-substituted isomers using 1H NMR coupling constants.

Part 2: Purity Assessment – HPLC vs. qNMR[1][2]

In drug development, "Purity" is ambiguous. It can mean Chromatographic Purity (Area %) or Absolute Content (Weight %). For this compound, qNMR is the superior method for potency determination due to the lack of a specific UV chromophore standard for every potential impurity.

Comparative Performance Data
MetricHPLC-UV (254 nm) qNMR (1H) Why the Discrepancy?
Principle Separation based on polarityMolar ratio of protons
Typical Result 99.2% (Area)96.5% (Weight)HPLC ignores salts, water, and non-UV active impurities.
Speed 20-30 mins per run10 mins per sampleqNMR requires no equilibration.
Standard Req. Requires Reference Standard for quantRequires Internal Standard (e.g., TCNB)qNMR is a primary ratio method.
Bias Risk High (Response factor variation)Low (Direct proton counting)Halogenated pyridines have variable extinction coefficients.
The "Isotope Signature" Validation (LC-MS)

While NMR confirms the skeleton, Mass Spectrometry confirms the elemental composition. You must validate the Bromine-Chlorine Isotope Pattern .

  • Chlorine (

    
    ):  3:1 ratio.[1]
    
  • Bromine (

    
    ):  1:1 ratio.[1]
    
  • Combined Pattern: The molecular ion (M) will show a distinct "staircase" or split pattern at M, M+2, and M+4.

    • Observation: If your MS shows a simple 1:1 doublet, you have lost the Chlorine (dehalogenation). If you see a 3:1, you have lost the Bromine. You must see the triad.

Part 3: Detailed Experimental Protocols

Protocol A: Quantitative NMR (qNMR) for Absolute Purity

This protocol serves as the "Master Reference" for the material.

Reagents:

  • Solvent: DMSO-

    
     (preferred over CDCl
    
    
    
    to prevent volatility loss).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic) or Maleic Acid.

Procedure:

  • Weighing: Accurately weigh

    
     mg of the sample (
    
    
    
    ) and
    
    
    mg of the Internal Standard (
    
    
    ) into a clean vial. Note: Precision weighing is the critical error source.
  • Dissolution: Add 0.6 mL DMSO-

    
     and vortex until fully dissolved. Transfer to an NMR tube.[2][3]
    
  • Acquisition:

    • Pulse delay (

      
      ): 
      
      
      
      seconds (Ensure full relaxation,
      
      
      ).
    • Scans: 16 or 32.

    • Spectral Width: -2 to 14 ppm.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the IS peak (e.g., 1,3,5-Trimethoxybenzene singlet at ~6.1 ppm, value = 3H).

    • Integrate the diagnostic sample peak (e.g., Methyl group singlet at ~2.3 ppm, value = 3H).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Mass,
    
    
    =Purity of IS.[1][4]
Protocol B: HPLC-UV for Impurity Profiling

Used to detect trace organic impurities that NMR might miss.

Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       95% B
      
    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 254 nm (aromatic ring) and 220 nm (amide/trace detection).

  • Temperature: 30°C.

Validation Step: Check the "Front" of the peak. Halogenated pyridines can hydrolyze. If the peak fronts or shows a pre-shoulder, the sample may be degrading on-column.

Part 4: Analytical Workflow Diagram

This workflow ensures no "false positives" are released to the chemistry team.

Workflow Sample Crude Sample LCMS LC-MS Triage (Check M, M+2, M+4) Sample->LCMS Decision1 Isotope Pattern Correct? LCMS->Decision1 NMR 1H NMR (Check J-coupling) Decision1->NMR Yes Reject REJECT / Repurify Decision1->Reject No Decision2 Ortho Coupling Confirmed? NMR->Decision2 HPLC HPLC-UV (Impurity Profile) Decision2->HPLC Yes Decision2->Reject No qNMR qNMR (Absolute Assay) HPLC->qNMR Purity > 95% Release RELEASE (w/ CoA) qNMR->Release

Figure 2: Integrated analytical workflow for validating this compound. Note the sequential gating: Isotope check


 Structural check 

Purity check.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57336640, this compound. Retrieved from [Link]

  • Chemistry Steps (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from [Link]

  • Royal Society of Chemistry (2015). Assigning regioisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Chlorine - Bromine Combination Isotope Intensities. Retrieved from [Link]

Sources

Safety Operating Guide

6-Bromo-2-chloro-3-methylpyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling halogenated heterocycles requires more than just following a safety data sheet—it requires a fundamental understanding of the molecule's reactivity, environmental persistence, and regulatory classification.

6-Bromo-2-chloro-3-methylpyridine is a highly valuable building block in drug development and agrochemical synthesis. However, the exact structural features that make it synthetically useful—its dual halogenation (bromine and chlorine) and methyl substitution on a pyridine ring—also dictate a stringent, non-negotiable approach to its handling and disposal.

This guide provides a self-validating system of protocols designed to protect laboratory personnel, ensure strict compliance with Environmental Protection Agency (EPA) regulations, and maintain the operational integrity of your facility.

I. Physicochemical & Hazard Profile

Before implementing any operational protocol, we must establish the quantitative baseline of the compound. The high LogP indicates lipophilicity (bioaccumulation risk), while its solid state at room temperature presents specific aerosolization hazards during weighing and transfer.

Table 1: Quantitative Data & Hazard Summary

Property / HazardValue / DescriptionSource
CAS Number 1211539-10-4[1]
Molecular Formula C6H5BrClN[2]
Molecular Weight 206.47 g/mol [1]
Physical Form Solid
Boiling Point 256.9 ± 35.0 °C (at 760 mmHg)
LogP 3.067[1]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation),[2]
GHS Signal Word Warning (GHS07 Pictogram: Harmful/Irritant)[1],

II. Operational Safety & Handling Protocol

Every step in handling this compound is designed to mitigate its primary hazard: irritation to the respiratory tract and mucous membranes.

Step-by-Step Methodology:

  • Engineering Controls (Ventilation): Always handle the solid powder inside a certified chemical fume hood operating at a face velocity of 80–120 feet per minute (fpm).

    • Causality: this compound is a fine solid that can easily aerosolize. Maintaining directional airflow prevents inhalation exposure and satisfies the mitigation requirements for H335 (respiratory irritation).

  • PPE Selection: Don nitrile gloves (minimum 4 mil thickness), tight-fitting safety goggles, and a flame-resistant lab coat.

    • Causality: Halogenated aromatics can permeate thin latex over time. Nitrile offers superior chemical resistance, preventing transdermal absorption and localized skin irritation (H315)[3],.

  • Static-Free Weighing: Use an enclosed analytical balance or a static-dissipative weigh boat.

    • Causality: Static charge buildup on standard polystyrene weigh boats can cause the dry powder to disperse into the ambient air, breaking the containment barrier.

III. EPA-Compliant Disposal Procedures

Halogenated pyridines fall under intense regulatory scrutiny. Under EPA guidelines (e.g., 40 CFR § 721.8675), the disposal of halogenated pyridines requires chemical destruction, often supplemented by carbon adsorption to ensure complete breakdown[4].

Step-by-Step Methodology:

  • Strict Segregation: Designate all waste containing this compound exclusively as "Halogenated Organic Waste." Do not mix with non-halogenated solvent waste.

    • Causality: Mixing halogenated waste (containing Br and Cl) with non-halogenated waste alters the required incineration temperature. If halogenated waste is incinerated at standard temperatures, it can produce highly toxic dioxins, furans, and corrosive acid gases[4].

  • Containerization: Collect liquid waste (e.g., reaction mother liquors) in High-Density Polyethylene (HDPE) or glass carboys. Collect solid waste (contaminated PPE, weigh boats) in sealable, puncture-resistant containers.

    • Causality: Halogenated organics can degrade certain plastics over time. HDPE and glass are highly resistant to halogenated solvents, preventing structural failure and secondary leaks[3].

  • Volume Restrictions: If treating highly concentrated or acutely toxic derivatives, ensure the primary waste container volume does not exceed one quart (approximately one liter) in the satellite accumulation area[3].

  • Labeling: Affix a hazardous waste label immediately. Specify "Halogenated Pyridine Derivative (Contains Br, Cl)" and check the "Toxic" and "Irritant" hazard boxes.

    • Causality: Accurate labeling dictates the downstream destruction method used by your Environmental Health & Safety (EHS) team.

  • Destruction Method: Submit to EHS for high-temperature incineration with flue-gas scrubbing.

    • Causality: High-temperature incineration is required to break the robust pyridine ring. Flue-gas scrubbers (utilizing alkaline solutions) are mandatory to neutralize the highly corrosive hydrogen bromide (HBr) and hydrogen chloride (HCl) gases generated during the combustion of the bromine and chlorine substituents[4].

  • Zero Water Release: Never dispose of rinsate down the drain.

    • Causality: The EPA strictly regulates the release of halogenated pyridines to water, with concentrations often capped as low as 0.2 parts per billion (ppb)[4]. Its LogP of 3.067 indicates a high risk of bioaccumulation in aquatic ecosystems[1].

WasteDisposal Start This compound Waste Generation Decision Is Waste Liquid or Solid? Start->Decision Solid Solid Waste (Contaminated PPE/Consumables) Decision->Solid Liquid Liquid Waste (Reaction Mother Liquor/Rinsate) Decision->Liquid Segregation Segregate into Halogenated Organic Waste Solid->Segregation Liquid->Segregation Container Store in HDPE or Glass (Secondary Containment) Segregation->Container Incineration High-Temperature Incineration with Flue Gas Scrubbing (HCl/HBr) Container->Incineration

Fig 1: Step-by-step segregation and disposal workflow for halogenated pyridine waste.

IV. Spill Response & Decontamination Workflow

In the event of a localized spill outside of primary containment, immediate and calculated action is required to prevent aerosolization and cross-contamination.

Step-by-Step Methodology:

  • Isolation: Evacuate the immediate area (3-5 meter radius) and allow any potential aerosols to settle.

  • Containment (Solid Spill): Do NOT dry sweep.

    • Causality: Dry sweeping mechanically aerosolizes the irritant powder, drastically increasing the risk of inhalation (H335).

  • Suppression & Collection: Lightly mist the spill with water or a compatible high-flashpoint solvent to suppress dust. Wipe up the dampened powder using absorbent laboratory pads[3].

  • Decontamination (Triple Rinse): Wash the contaminated surface three times with a mild alkaline detergent solution.

    • Causality: Non-disposable surfaces must be "triple-rinsed" to ensure complete removal of the chemical residue. The alkaline solution helps neutralize any trace acidic halogenated byproducts[3].

  • Waste Packaging: Place all contaminated pads, wipes, and disposable PPE into a heavy-duty plastic bag. Seal the bag, place it inside a secondary rigid container, and label it as solid halogenated hazardous waste[3].

V. References

  • Title: 40 CFR § 721.8675 - Halogenated pyridines. - LII - Cornell University Source: cornell.edu URL:

  • Title: Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance | Office of Research Source: Boston University (bu.edu) URL:

  • Title: this compound (CAS 1211539-10-4) Source: Fluorochem (fluorochem.co.uk) URL:

  • Title: this compound | 1211539-10-4 Source: Sigma-Aldrich (sigmaaldrich.com) URL:

  • Title: 1211539-10-4 | this compound Source: BLD Pharm (bldpharm.com) URL:

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.